5-Methylisoxazol-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHRTDVNDXDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515825 | |
| Record name | 5-Methyl-1,2-oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87988-94-1 | |
| Record name | 5-Methyl-1,2-oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methylisoxazol-4-amine chemical properties and structure
An In-depth Technical Guide to 5-Methylisoxazol-4-amine: Properties, Synthesis, and Applications
Introduction
The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design. Within this important class of heterocycles, this compound stands out as a particularly valuable and versatile building block.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of data, this document delves into the core chemical properties, outlines a robust synthetic pathway with detailed experimental considerations, and explores the compound's reactivity and significance in the synthesis of complex molecular architectures. The information herein is designed to empower scientists to effectively utilize this scaffold in their research and development endeavors.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is fundamental to its application. This compound is a five-membered heterocyclic compound containing an amine substituent at position 4 and a methyl group at position 5.
Caption: 2D Chemical Structure of this compound.
The arrangement of the amine and methyl groups on the isoxazole ring dictates its electronic distribution, reactivity, and potential for forming intermolecular interactions, which are critical for its role as a synthetic intermediate.
Table 1: Chemical Identifiers and Key Properties
| Property | Value | Source |
| IUPAC Name | 5-methyl-1,2-oxazol-4-amine | [2] |
| Synonyms | 4-Amino-5-methylisoxazole, 5-Methyl-4-isoxazolamine | [2] |
| CAS Number | 87988-94-1 | [2][3] |
| Molecular Formula | C₄H₆N₂O | [2][3][4] |
| Molecular Weight | 98.10 g/mol | [2][4] |
| Canonical SMILES | CC1=C(C=NO1)N | [2] |
| InChIKey | QGMHRTDVNDXDBB-UHFFFAOYSA-N | [2] |
Table 2: Computed Physicochemical Data
| Property | Value | Source |
| Exact Mass | 98.048012819 Da | [2] |
| XLogP3-AA | 0.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 52.1 Ų | [2] |
Chapter 2: Synthesis and Purification
The synthesis of substituted isoxazoles often leverages cycloaddition strategies.[5] For this compound, a reliable and scalable approach involves the construction of the isoxazole core followed by functional group manipulation to install the amine. The following multi-step synthesis is proposed, based on established methodologies for related isoxazole-4-carboxylic acid derivatives, which serve as key precursors.[6][7]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Expertise & Causality: This protocol follows a logical progression from commercially available starting materials to the final product. The initial steps construct the core heterocyclic ring, followed by hydrolysis of the ester, which is a stable and readily purified intermediate. The final step, a Curtius rearrangement, is a well-established method for converting carboxylic acids to primary amines with retention of the molecular framework. The choice of diphenylphosphoryl azide (DPPA) offers a safer, one-pot alternative to more hazardous reagents like sodium azide.
Step 1 & 2: Synthesis of Ethyl-5-methylisoxazole-4-carboxylate (Intermediate 2)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, combine ethylacetoacetate, triethylorthoformate, and acetic anhydride.[6][7]
-
Condensation: Heat the mixture to approximately 100-110 °C. Ethanol will begin to distill off. Continue heating until the distillation of ethanol ceases, indicating the formation of ethyl ethoxymethyleneacetoacetic ester (Intermediate 1).
-
Cyclization: Cool the reaction mixture. In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in water.
-
Addition: Slowly add the crude Intermediate 1 to the hydroxylamine solution, maintaining the temperature between -5 °C and 5 °C. The use of low temperature is critical to control the exothermic reaction and prevent the formation of isomeric impurities.[7]
-
Workup: After the addition is complete, allow the mixture to stir and warm to room temperature. The product, ethyl-5-methylisoxazole-4-carboxylate, will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.
Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid (Intermediate 3)
-
Reaction Setup: Combine the purified ester (Intermediate 2) with 60% aqueous sulfuric acid in a flask equipped with a reflux condenser.[7]
-
Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The use of aqueous sulfuric acid provides efficient hydrolysis while minimizing side reactions that can occur with prolonged heating in other acidic media.[7]
-
Isolation: Cool the reaction mixture in an ice bath. The product, 5-Methylisoxazole-4-carboxylic acid, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for higher purity. The melting point should be sharp, around 144-148 °C.[8]
Step 4: Conversion to this compound (Final Product)
-
Reaction Setup: To a solution of 5-Methylisoxazole-4-carboxylic acid (Intermediate 3) in anhydrous tert-butanol, add triethylamine followed by a dropwise addition of diphenylphosphoryl azide (DPPA).
-
Rearrangement: Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material and formation of the intermediate Boc-protected amine.
-
Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent like dichloromethane (DCM) and add trifluoroacetic acid (TFA).
-
Isolation: Stir the mixture at room temperature until the Boc group is fully cleaved. Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.
-
Final Purification: Dry the combined organic extracts, concentrate, and purify the crude this compound by column chromatography on silica gel to yield the final product.
Chapter 3: Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following section outlines the expected spectral characteristics for this compound, providing a self-validating system for identity and purity assessment.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Singlet for the methyl (CH₃) protons (~2.3-2.5 ppm).- Singlet for the isoxazole ring proton (C-H) (~8.0-8.3 ppm).- Broad singlet for the amine (NH₂) protons (variable, ~4.0-5.5 ppm, exchanges with D₂O). |
| ¹³C NMR | - Signal for the methyl carbon (~10-15 ppm).- Signals for the isoxazole ring carbons, including the C-NH₂ (~150-160 ppm), C-CH₃ (~165-175 ppm), and C-H (~100-110 ppm) carbons. |
| IR Spectroscopy | - Two distinct N-H stretching bands for the primary amine in the 3300-3450 cm⁻¹ region.[9]- N-H bending (scissoring) vibration around 1600-1650 cm⁻¹.[9]- C=N stretching of the isoxazole ring around 1550-1600 cm⁻¹.- C-N stretching vibration in the 1250-1335 cm⁻¹ range.[9] |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 98.- Potential fragmentation patterns include loss of CH₃, CO, or HCN fragments, characteristic of heterocyclic rings. |
Chapter 4: Chemical Reactivity and Applications
This compound is not merely a final product but a versatile intermediate whose value lies in its reactivity. The primary amine and the isoxazole core offer distinct handles for further chemical modification.
Reactivity of the Amine Group: The primary amine at the C4 position is nucleophilic and can readily undergo a variety of standard transformations, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a key reaction for incorporating the scaffold into larger molecules, such as in the synthesis of the drug Leflunomide.[1]
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.
Reactivity of the Isoxazole Ring: The N-O bond within the isoxazole ring is its most characteristic feature. Under specific conditions, this bond can be cleaved.
-
Reductive Cleavage: Hydrogenolysis (e.g., using H₂/Pd or other reducing agents) can cleave the N-O bond to yield an enaminoketone, unmasking a valuable 1,3-dicarbonyl-like synthon.[10] This strategic ring-opening greatly expands the synthetic utility of the isoxazole core.[10]
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery: The isoxazole motif is a key component in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][11] this compound serves as a critical starting material or intermediate for accessing these complex molecules. Its structure allows for the precise installation of pharmacophoric features, making it an important tool for lead optimization and the development of novel therapeutic agents.[5][11]
Chapter 5: Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[14] The hydrochloride salt is often prepared to improve the handling and stability of amine compounds.[10]
-
Toxicity: The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it should be treated as a potentially hazardous substance.[14]
Conclusion
This compound is a high-value chemical entity with a rich profile of properties, reactivity, and applications. Its straightforward, multi-step synthesis from common starting materials makes it an accessible building block for research laboratories. The strategic positioning of the amine and methyl groups on the stable isoxazole core provides multiple avenues for synthetic elaboration. This guide has provided a detailed technical framework, from molecular properties to practical synthesis and reactivity, intended to facilitate its effective use in the ongoing quest for novel chemical matter and advanced therapeutic agents.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. 5-Methyloxazol-4-amine|C4H6N2O|Research Chemical [benchchem.com]
- 5. Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975) [evitachem.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5 [sigmaaldrich.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. This compound hydrochloride | 100499-66-9 | Benchchem [benchchem.com]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. fishersci.se [fishersci.se]
- 13. fishersci.com [fishersci.com]
- 14. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
A-Comprehensive-Technical-Guide-to-the-Synthesis-of-5-Methylisoxazol-4-amine
Introduction
5-Methylisoxazol-4-amine is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. As a substituted isoxazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific arrangement of the methyl group at the 5-position and the amine at the 4-position provides a unique scaffold for the synthesis of complex molecular architectures, most notably as a key intermediate in the production of Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD).[1][2]
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explore the underlying chemical principles, explain the causality behind experimental choices, and provide validated, step-by-step protocols. We will explore two robust and industrially relevant synthesis strategies: the classical pathway commencing from ethyl acetoacetate via a carboxylic acid intermediate, and a strategic approach involving the nitration and subsequent reduction of a 5-methylisoxazole precursor.
Pathway 1: Synthesis from Ethyl Acetoacetate via a Carboxylic Acid Intermediate
This is a foundational and widely documented approach that constructs the isoxazole ring from simple, acyclic starting materials. The strategy hinges on the formation of 5-methylisoxazole-4-carboxylic acid, a stable intermediate that is then converted to the target amine. The key transformation in the final step is a rearrangement reaction, such as the Curtius or Hofmann rearrangement, which efficiently converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom.[3][4][5][6]
Chemical Logic & Workflow
The logic of this pathway is to first build the correctly substituted heterocyclic core and then perform a functional group interconversion at the C4 position. Each step is designed for high yield and regioselectivity, minimizing the formation of isomers like the 3-methylisoxazole variant.[4]
Caption: Workflow for Pathway 1.
Step-by-Step Experimental Protocols
Step 1.1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Principle: This reaction is a condensation between ethyl acetoacetate and triethyl orthoformate. Acetic anhydride is used as a dehydrating agent and catalyst to drive the reaction towards the enol ether product.
-
Protocol:
-
In a reaction vessel equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).
-
Continuously remove the ethyl acetate byproduct by distillation to drive the equilibrium towards the product.
-
After the reaction is complete (monitored by GC or TLC), the excess reactants are removed by vacuum distillation to yield the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate, which is often used directly in the next step without further purification.
-
Step 1.2: Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate
-
Principle: This is the core ring-forming step. Hydroxylamine attacks the β-carbon of the enol ether and the ketone carbonyl, followed by cyclization and dehydration to form the stable isoxazole ring. The use of a mild base like sodium acetate and low temperatures (-20°C to 10°C) is crucial for controlling the reaction and maximizing the regioselectivity towards the 5-methyl isomer over the 3-methyl isomer.[4][7]
-
Protocol:
-
Prepare a solution of hydroxylamine sulfate (0.6 mol) and sodium acetate (1.2 mol) in water.
-
Cool this solution to between -5°C and 0°C in an ice-salt bath.
-
Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 mol) from the previous step to the hydroxylamine solution while maintaining the low temperature.
-
Stir the reaction mixture vigorously for several hours until completion (monitored by TLC).
-
The product, ethyl 5-methylisoxazole-4-carboxylate, typically separates as an oil or solid and can be extracted with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Step 1.3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
-
Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under acidic conditions. Using a moderately concentrated strong acid like 60% sulfuric acid is efficient and reduces reaction times compared to other acid mixtures.[1][4]
-
Protocol:
-
Combine the crude ethyl 5-methylisoxazole-4-carboxylate (1.0 mol) with 60% aqueous sulfuric acid.
-
Heat the mixture to approximately 85°C.[1]
-
During the reaction, ethanol is produced and can be removed by distillation to push the reaction to completion.[1]
-
After 3-4 hours, cool the reaction mixture. The product, 5-methylisoxazole-4-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from a toluene/acetic acid mixture to achieve high purity.[1]
-
Step 1.4: Conversion to this compound via Curtius Rearrangement
-
Principle: The Curtius rearrangement is a thermal decomposition of an acyl azide into an isocyanate, which is then hydrolyzed to the primary amine with the loss of CO2.[8][9][10] This method is highly effective for converting carboxylic acids to amines with one less carbon atom.
-
Protocol:
-
Acyl Chloride Formation: Suspend 5-methylisoxazole-4-carboxylic acid (1.0 mol) in toluene and add thionyl chloride (1.2 mol) dropwise. Heat the mixture at reflux until the evolution of HCl gas ceases, indicating the formation of 5-methylisoxazole-4-carbonyl chloride.[7]
-
Acyl Azide Formation: Cool the solution of the acyl chloride. In a separate flask, dissolve sodium azide (NaN3, 1.5 mol) in water and add it to the acyl chloride solution, often in a biphasic system with a phase-transfer catalyst, or by carefully adding the acyl chloride to a solution of sodium azide in a suitable solvent. This step is hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.
-
Rearrangement and Hydrolysis: Gently heat the solution containing the acyl azide. The azide will rearrange to the isocyanate with the evolution of nitrogen gas.[9] Once the rearrangement is complete, add water or dilute acid to hydrolyze the intermediate isocyanate to the final product, this compound.
-
Isolate the product by extraction and purification via crystallization or chromatography.
-
Pathway 2: Synthesis via Nitration and Reduction
This pathway represents an alternative and powerful strategy that relies on the functionalization of a pre-formed isoxazole ring. The core idea is to introduce a nitro group at the C4 position—a common precursor for an amino group—and then reduce it. This approach leverages the well-established chemistry of electrophilic aromatic substitution and nitro group reduction.
Chemical Logic & Workflow
The success of this pathway depends on the ability to selectively nitrate the 4-position of a 5-methylisoxazole precursor and the subsequent chemoselective reduction of the nitro group without affecting the isoxazole ring. The reduction step is typically high-yielding and can be accomplished using various reagents.[11][12][13]
Caption: Workflow for Pathway 2.
Note: The synthesis of the direct precursor, 4-nitro-5-methylisoxazole, is less commonly documented. A plausible route involves the functionalization of a related, more accessible starting material like 3,5-dimethyl-4-nitroisoxazole, as depicted. Direct nitration of 5-methylisoxazole would likely lead to a mixture of products and is less controlled.
Step-by-Step Experimental Protocols
Step 2.1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole
-
Principle: This starting material can be synthesized through the nitration of 3,5-dimethylisoxazole. The two methyl groups activate the C4 position for electrophilic substitution.
-
Protocol: (General procedure based on standard nitration chemistry)
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add 3,5-dimethylisoxazole to the nitrating mixture while maintaining the low temperature.
-
Allow the reaction to stir for a few hours, then carefully pour the mixture onto crushed ice.
-
The product will precipitate and can be collected by filtration, washed with water, and recrystallized.
-
Step 2.2: Aldol Condensation to form 3-Methyl-4-nitro-5-styrylisoxazole
-
Principle: The methyl group at the 5-position of 3,5-dimethyl-4-nitroisoxazole can be activated by a catalyst to undergo an Aldol-type condensation with an aromatic aldehyde. This reaction introduces a styryl group that can later be cleaved.[14][15]
-
Protocol:
-
Combine 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), a suitable aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and a catalyst such as nano-TiO2 (20 mol%) in a reaction flask.[14]
-
Heat the mixture under solvent-free conditions with stirring.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by adding a solvent and filtering off the catalyst, followed by purification.
-
Step 2.3: Oxidative Cleavage to 4-Nitro-5-methylisoxazole
-
Principle: The styryl double bond can be cleaved using strong oxidizing agents, most commonly ozonolysis, to leave a carboxyl or related group at the C5 position which can then be removed, or in some cases, directly yield the desired intermediate. This step is complex and represents a hypothetical but chemically sound transformation. A more direct synthesis of 4-nitro-5-methylisoxazole would be preferable if available.
Step 2.4: Reduction of the Nitro Group
-
Principle: The conversion of the nitro group to an amine is a standard and highly efficient transformation. Catalytic hydrogenation is a clean and effective method, while metal-acid systems like iron in acetic acid or hydrochloric acid are also robust and widely used alternatives.[16]
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 4-nitro-5-methylisoxazole (1.0 mol) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Place the mixture in a hydrogenation apparatus and expose it to a hydrogen gas atmosphere (typically from a balloon or a pressurized vessel).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
Comparative Analysis of Pathways
| Feature | Pathway 1 (from Ethyl Acetoacetate) | Pathway 2 (via Nitration-Reduction) |
| Starting Materials | Inexpensive, bulk chemicals (ethyl acetoacetate, triethyl orthoformate). | Requires a pre-formed isoxazole; 3,5-dimethyl-4-nitroisoxazole is a specialized starting material. |
| Number of Steps | 4 main steps. | 3-4 steps, depending on the availability of the nitro-isoxazole precursor. |
| Key Challenges | Handling of hazardous sodium azide in the Curtius rearrangement; controlling regioselectivity in the cyclization step. | Selective nitration at C4 can be difficult; potential for ring opening under harsh conditions; oxidative cleavage step can be complex. |
| Scalability | Well-established for industrial scale, particularly the steps leading to the carboxylic acid.[4][7] | Potentially scalable, but may require more specialized equipment for nitration and hydrogenation. |
| Overall Yield | Generally good to high yields reported for individual steps. | Reduction step is typically high-yielding; yields for nitration and other steps can vary. |
| Safety | High Hazard: Use of thionyl chloride and sodium azide (toxic, explosive). | High Hazard: Use of strong nitrating acids (corrosive, oxidizing). Catalytic hydrogenation requires handling of flammable H2 gas. |
Conclusion
The synthesis of this compound can be effectively achieved through at least two distinct and robust chemical pathways. The classical route, starting from ethyl acetoacetate, builds the molecule from the ground up and is well-documented in patent literature, making it a reliable choice for large-scale synthesis despite the hazardous reagents required for the final amine formation. The alternative strategy involving nitration and reduction offers a different approach that leverages powerful, standard transformations in organic synthesis. The choice between these pathways will ultimately depend on the specific requirements of the research or manufacturing environment, including starting material availability, scalability needs, and safety infrastructure. Both routes provide a clear and logical progression to a valuable building block for the advancement of pharmaceutical research and development.
References
- 1. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmdguru.com [pharmdguru.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of 5-Methylisoxazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2] Among its many derivatives, those featuring a 5-methylisoxazol-4-amine core have garnered significant attention for their potential as therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these promising compounds, offering valuable insights for researchers in drug discovery and development.
The this compound Core: Synthesis and Chemical Significance
The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. A common and efficient route to this scaffold begins with the synthesis of 5-methylisoxazole-4-carboxylic acid.[3][4] This crucial intermediate can be prepared through a multi-step process, often starting from readily available reagents like ethylacetoacetate.[3]
Synthesis of 5-Methylisoxazole-4-carboxylic Acid
A widely employed synthetic pathway involves the following key transformations:
-
Formation of Ethyl Ethoxymethyleneacetoacetic Ester: Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride.[3]
-
Cyclization to Ethyl-5-methylisoxazole-4-carboxylate: Combination of the resulting ester with hydroxylamine sulfate in the presence of a base like sodium acetate.[3]
-
Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid: Treatment of the ethyl ester with a strong acid to yield the desired carboxylic acid.[3]
Conversion to this compound Derivatives
The 5-methylisoxazole-4-carboxylic acid serves as a versatile precursor for a variety of amine derivatives. A critical step is the conversion of the carboxylic acid to the more reactive 5-methylisoxazole-4-carbonyl chloride . This is typically achieved by reacting the carboxylic acid with thionyl chloride, often with a catalytic amount of dimethylformamide.[5]
From the carbonyl chloride, a diverse array of 5-methylisoxazol-4-carboxamide derivatives can be synthesized by reacting it with various primary or secondary amines. While the direct synthesis of this compound from the carboxylic acid is less commonly detailed in readily available literature, it can be conceptually approached through standard organic transformations such as a Curtius, Hofmann, or Schmidt rearrangement from the corresponding carboxylic acid or its derivatives. For the purpose of this guide, we will focus on the biological activities of the more extensively studied carboxamide derivatives.
Diagram: Synthetic Pathway to 5-Methylisoxazol-4-carboxamide Derivatives
Caption: General synthetic route to 5-methylisoxazol-4-carboxamide derivatives.
Anticancer Activity: Mechanisms and Efficacy
Isoxazole derivatives are well-documented for their anticancer properties, and compounds bearing the 5-methylisoxazol-4-carboxamide moiety are no exception.[6][7] These derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, with their mechanisms of action often involving the induction of apoptosis and inhibition of key cellular processes.[6]
Mechanism of Action
The anticancer activity of isoxazole derivatives is multifaceted and can include:
-
Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[6]
-
Enzyme Inhibition: A significant number of these derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases.
-
Tubulin Polymerization Inhibition: Some isoxazole derivatives can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[7]
For 5-methylisoxazol-4-carboxamide derivatives specifically, their structural similarity to known kinase inhibitors suggests that they may exert their anticancer effects through the inhibition of signaling pathways critical for cancer cell proliferation and survival.
Diagram: Potential Anticancer Mechanisms of Action
Caption: Potential molecular targets and pathways for the anticancer activity of this compound derivatives.
In Vitro Anticancer Activity Data
The following table summarizes the reported in vitro anticancer activity of selected 5-methylisoxazole-4-carboxamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Colo205 (Colon) | 9.179 | [6] |
| 2a | HepG2 (Liver) | 7.55 | [6] |
| 2e | B16F1 (Melanoma) | 0.079 | [6] |
| 2e (Nano-emulgel) | B16F1 (Melanoma) | 0.039 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases.[8] Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some 5-methylisoxazole-4-carboxamide derivatives showing promise in this area.[5][9]
Mechanism of Action
The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins and thereby alleviate inflammation.
Diagram: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric assay to screen for COX-2 inhibitory activity.
Materials:
-
Recombinant human COX-2 enzyme
-
COX assay buffer
-
COX probe
-
Arachidonic acid (substrate)
-
This compound derivative (test inhibitor)
-
Celecoxib (positive control inhibitor)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test inhibitor and positive control in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX assay buffer.
-
Reaction Setup: In a 96-well plate, add the test inhibitor or control to the appropriate wells. Add the COX-2 enzyme to all wells except the background control.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have long been recognized for their antibacterial and antifungal properties.[2]
Spectrum of Activity
Derivatives of 5-methylisoxazole have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[10][11] The specific spectrum of activity is highly dependent on the nature of the substituents on the isoxazole core.
In Vitro Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 5-methylisoxazole-3-carboxamide derivatives, which are structurally related to the 4-carboxamides and provide insight into the potential of this scaffold.
| Compound ID | Mycobacterium tuberculosis H37Rv (MIC, µM) | Bacillus subtilis (MIC, µM) | Escherichia coli (MIC, µM) | Reference |
| 9 | 6.25 | 6.25 | - | [11] |
| 10 | 3.125 | - | - | [11] |
| 13 | 6.25 | 6.25 | - | [11] |
| 14 | 3.125 | - | - | [11] |
| 15 | - | 12.5 | - | [11] |
| 17 | - | 12.5 | - | [11] |
| 19 | - | 6.25 | - | [11] |
| 20 | - | 6.25 | - | [11] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound derivative stock solution
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Perform serial twofold dilutions of the this compound derivative in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: An Emerging Frontier
The antiviral potential of isoxazole derivatives is an area of growing interest.[12][13] While specific data for this compound derivatives is still emerging, related isoxazole compounds have shown activity against a range of viruses, including Zika virus (ZIKV) and Herpes Simplex Virus (HSV).[12]
Structure-Activity Relationship Insights
Studies on isoxazole-based antiviral agents have provided some initial structure-activity relationship (SAR) insights. For instance, in the context of ZIKV inhibitors, modifications to different parts of the isoxazole scaffold have been shown to significantly impact antiviral potency and cytotoxicity.[12] The exploration of various substituents on the this compound core could lead to the discovery of novel and potent antiviral agents.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for evaluating the in vitro efficacy of antiviral compounds.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Complete culture medium
-
Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar)
-
This compound derivative
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the semi-solid overlay medium containing serial dilutions of the this compound derivative.
-
Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further drug development. The emerging evidence of their potential antiviral properties opens up new avenues for exploration.
Future research should focus on:
-
Expanding the chemical diversity of this compound derivatives to establish more comprehensive structure-activity relationships.
-
Elucidating the specific molecular targets and mechanisms of action for the most potent compounds in each therapeutic area.
-
Optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their drug-like properties.
-
Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential in relevant disease models.
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of novel and effective therapeutics based on the this compound core.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Anticipated Spectroscopic Features of 5-Methylisoxazol-4-amine
This guide provides a detailed analysis of the expected spectroscopic characteristics of 5-Methylisoxazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict its spectroscopic profile. This predictive analysis serves as a valuable resource for researchers in identifying and characterizing this compound.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a unique electronic and structural arrangement that will be reflected in its spectroscopic data. The isoxazole ring is an aromatic five-membered heterocycle containing both oxygen and nitrogen. The presence of an amine group at the 4-position and a methyl group at the 5-position introduces specific features that we can anticipate in the various spectroscopic techniques.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~7.5-8.5 | Singlet | 1H | Isoxazole C3-H | The proton on the isoxazole ring is expected to be deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms, and the aromatic nature of the ring. |
| 2 | ~3.5-4.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding. This peak would disappear upon a D₂O shake.[1] |
| 3 | ~2.2-2.5 | Singlet | 3H | -CH₃ | The methyl protons are attached to the isoxazole ring and are expected to appear as a singlet in the typical alkyl region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is anticipated to display four signals, one for each of the unique carbon atoms in this compound.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~160-170 | C5 | The carbon atom bearing the methyl group and adjacent to the ring nitrogen is expected to be significantly deshielded. |
| 2 | ~150-160 | C3 | The carbon atom adjacent to the ring oxygen is also expected to be in the downfield region. |
| 3 | ~100-110 | C4 | The carbon atom bonded to the amine group is expected to be more shielded compared to the other ring carbons. |
| 4 | ~10-15 | -CH₃ | The methyl carbon will appear in the aliphatic region of the spectrum. |
Recommended Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
To confirm the amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -NH₂ signal confirms its assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Figure 2. Recommended workflow for NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in this compound.
| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450-3250 (two bands) | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[2] |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines.[2] |
| ~1600 | C=N Stretch | Isoxazole Ring | The carbon-nitrogen double bond within the isoxazole ring will have a characteristic stretching frequency. |
| ~1450 | C=C Stretch | Isoxazole Ring | The carbon-carbon double bond of the aromatic ring will also show a stretching absorption. |
| 1335-1250 | C-N Stretch | Aromatic Amine | The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected in this region.[2] |
Recommended Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₄H₆N₂O. The molecular weight is approximately 98.10 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 98.
-
Key Fragmentation Patterns: Alpha-cleavage is a common fragmentation pathway for amines.[1] For this compound, fragmentation may involve the loss of the methyl group or cleavage of the isoxazole ring.
| Predicted m/z | Possible Fragment | Rationale |
| 98 | [C₄H₆N₂O]⁺ | Molecular Ion |
| 83 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 70 | [M - CO]⁺ or [M - N₂]⁺ | Potential rearrangement and loss of carbon monoxide or nitrogen gas. |
| 43 | [CH₃-C=N-O]⁺ or [C₂H₃N₂]⁺ | Cleavage of the isoxazole ring. |
Recommended Protocol for MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a strong protonated molecule peak [M+H]⁺ at m/z = 99. Electron ionization (EI) can also be used and will provide more fragmentation information.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To further investigate the fragmentation pathways, tandem mass spectrometry can be performed. The molecular ion (or protonated molecule) is selected and fragmented to produce a product ion spectrum.
Figure 3. Recommended workflow for mass spectrometry analysis.
Conclusion
This technical guide presents a comprehensive, albeit predictive, spectroscopic profile of this compound. The anticipated NMR, IR, and MS data, along with the recommended experimental protocols, provide a solid foundation for researchers working on the synthesis, identification, and characterization of this compound. The provided rationale for the expected spectroscopic features, grounded in fundamental principles and comparisons with related structures, should prove invaluable in the practical analysis of this molecule.
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Methylisoxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylisoxazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery, serving as a key building block for more complex bioactive molecules.[1] Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical data, this guide establishes a predictive framework based on the molecule's physicochemical properties and draws analogies with structurally related compounds. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility, ensuring reliable and reproducible results.
Introduction: The Significance of this compound and its Solubility
The isoxazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, as a functionalized isoxazole, represents a valuable starting material for the synthesis of novel therapeutic agents. The solubility of this compound in organic solvents is a critical parameter that influences every stage of the drug development process, from initial synthesis and purification to formulation and in vitro screening. Poor solubility can lead to challenges in handling, inaccurate assay results, and poor bioavailability of derivative compounds.[3][4] This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental design.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[5] The structure of this compound, featuring a polar isoxazole ring, a non-polar methyl group, and a hydrogen-bonding amino group, suggests a nuanced solubility profile.
Physicochemical Properties of this compound
A predictive analysis of solubility begins with an examination of the molecule's key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [6] |
| Molecular Weight | 98.10 g/mol | [6] |
| XLogP3-AA | 0.1 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Topological Polar Surface Area | 52.1 Ų | [6] |
The low XLogP3-AA value suggests a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitrogen and oxygen atoms of the isoxazole ring and the amino nitrogen) indicates the potential for strong interactions with protic and polar aprotic solvents.[6]
Intermolecular Interactions and Solvent Choice
The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key potential interactions.
Caption: Intermolecular forces governing the solubility of this compound in different classes of organic solvents.
Based on these interactions, we can predict the following solubility trends:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the amino group and the heteroatoms of the isoxazole ring.
-
Good to Moderate Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethyl acetate, driven by dipole-dipole interactions.
-
Low to Poor Solubility: Expected in non-polar solvents like toluene and hexane, where only weak van der Waals forces can be established.
Analogy with Sulfamethoxazole
Sulfamethoxazole, a widely used antibiotic, contains a 5-methylisoxazole moiety.[7] Its solubility has been documented in various solvents and can provide valuable insights. Sulfamethoxazole is sparingly soluble in ethanol and freely soluble in acetone.[8] It is also soluble in DMSO and dimethylformamide (DMF), with a reported solubility of approximately 50 mg/mL in both solvents.[9] The structural similarity suggests that this compound will likely exhibit good solubility in polar aprotic solvents like DMSO and acetone.
Available Solubility Data
| Solvent | Predicted Solubility | Basis for Prediction / Data Source |
| Methanol | Soluble | Qualitative data for 3-amino-5-methylisoxazole |
| Ethanol | Soluble | Analogy with sulfamethoxazole[8] and polar protic nature |
| Acetone | Soluble | Analogy with sulfamethoxazole[8] and polar aprotic nature |
| Dimethyl Sulfoxide (DMSO) | Soluble | Analogy with sulfamethoxazole and polar aprotic nature |
| Toluene | Sparingly Soluble to Insoluble | Non-polar nature |
| Hexane | Insoluble | Non-polar nature |
It is crucial for researchers to experimentally verify these predicted solubilities for their specific applications.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain reliable and accurate solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[11] This protocol has been designed to be self-validating by ensuring that equilibrium is reached.
Thermodynamic vs. Kinetic Solubility
It is important to distinguish between thermodynamic and kinetic solubility.[12] Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[13] Kinetic solubility , on the other hand, is often measured in high-throughput screening and reflects the concentration at which a compound, predissolved in a solvent like DMSO, precipitates when added to an aqueous medium.[14] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of a supersaturated solution.[13] For applications in synthesis, purification, and formulation, determining the thermodynamic solubility is generally more relevant.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol details the determination of the thermodynamic solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess should be visually apparent to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24 hours) to allow it to reach equilibrium.[3] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[12]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
Self-Validation:
-
The protocol's integrity is confirmed by analyzing samples at multiple equilibration time points. Consistent concentration values over time indicate that thermodynamic equilibrium has been achieved.[12]
-
A calibration curve for the analytical method must be prepared using standards of known concentrations to ensure accurate quantification.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of the thermodynamic solubility of this compound using the shake-flask method.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, a strong predictive framework can be established based on its physicochemical properties and analogies to structurally similar compounds like sulfamethoxazole. It is anticipated to be most soluble in polar protic and polar aprotic solvents, with limited solubility in non-polar media. For researchers requiring precise quantitative data, the provided self-validating shake-flask protocol offers a reliable method for determining its thermodynamic solubility. This guide provides both the theoretical foundation and the practical tools necessary for scientists and drug development professionals to effectively work with this compound in a variety of solvent systems.
References
- 1. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfamethoxazole | 723-46-6 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Technical Guide to the Therapeutic Targets of Isoxazole Compounds
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have enabled the development of a diverse array of therapeutic agents with a broad spectrum of biological activities.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of isoxazole-containing compounds. We will delve into the established mechanisms of action, explore emerging targets, and provide detailed experimental protocols for target identification and validation. This guide is intended to serve as a vital resource for the rational design and development of next-generation isoxazole-based therapeutics.
The Isoxazole Scaffold: A Foundation for Therapeutic Innovation
The isoxazole moiety is a versatile building block in drug discovery due to its distinctive physicochemical properties.[4][5] It is an aromatic ring system that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the target site.[6] Furthermore, the isoxazole ring can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[4] The inherent stability and synthetic tractability of the isoxazole ring have contributed to its prevalence in a wide range of FDA-approved drugs and clinical candidates.[1][4]
Established Therapeutic Targets of Isoxazole Compounds
Isoxazole derivatives have demonstrated efficacy across multiple therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders. This section will explore some of the well-established protein targets of these compounds.
Cyclooxygenase-2 (COX-2) in Inflammation
A prominent example of an isoxazole-containing drug is Valdecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7]
-
Mechanism of Action: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Valdecoxib binds selectively to the active site of COX-2, preventing the conversion of arachidonic acid into prostaglandins. The isoxazole ring is a critical pharmacophore for the selective inhibition of COX-2 over the related COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining. This selectivity is thought to reduce the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Dihydroorotate Dehydrogenase (DHODH) in Autoimmune Diseases
Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][8]
-
Mechanism of Action: The active metabolite of leflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, the drug depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like lymphocytes, which play a central role in the pathogenesis of autoimmune diseases.
Neuronal Nicotinic Acetylcholine Receptors (nAChRs) in Neurological Disorders
ABT-418 is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) that has been investigated for its potential in treating Alzheimer's disease and ADHD.[7]
-
Mechanism of Action: ABT-418 selectively binds to and activates specific subtypes of nAChRs, which are ligand-gated ion channels.[7] This activation leads to an influx of cations, primarily sodium and calcium, resulting in neuronal depolarization.[7] The modulation of neuronal excitability through this mechanism is believed to be the basis for its cognitive-enhancing effects.[7]
Emerging Therapeutic Targets and Mechanisms
The therapeutic potential of isoxazole compounds extends beyond these established targets. Ongoing research has identified novel mechanisms and protein targets, particularly in the field of oncology.
Protein Kinases in Cancer
Several isoxazole derivatives have been shown to exhibit anticancer activity by targeting various protein kinases.[9]
-
Mechanism of Action: These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases such as Casein Kinase 1 (CK1).[7] Inhibition of these kinases disrupts critical cellular signaling pathways, including the Wnt and Hedgehog pathways, leading to cell cycle arrest and apoptosis in cancer cells.[7]
Tubulin Polymerization in Cancer
Isoxazole derivatives have also been identified as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[9]
-
Mechanism of Action: By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
DNA Intercalation and Replication
Some isoxazole compounds have been reported to exert their anticancer effects by intercalating with DNA.[9]
-
Mechanism of Action: This binding to the DNA double helix can inhibit DNA replication and transcription, leading to a reduction in cancer cell proliferation.[9]
The diverse anticancer mechanisms of isoxazole derivatives are summarized in the following table:
| Mechanism of Action | Target | Therapeutic Area |
| Protein Kinase Inhibition | Casein Kinase 1 (CK1) | Cancer |
| Tubulin Polymerization Inhibition | Tubulin | Cancer |
| DNA Intercalation | DNA | Cancer |
| Thymidylate Synthase Inhibition | Thymidylate Synthase | Cancer |
| Aromatase Inhibition | Aromatase | Cancer |
Methodologies for Target Identification and Validation
The identification and validation of the therapeutic targets of novel isoxazole compounds are critical steps in the drug discovery process. This section provides an overview of key experimental workflows.
Target Identification Workflow
A general workflow for identifying the protein targets of a bioactive isoxazole compound is illustrated below. This process often begins with the synthesis of a tagged version of the compound for use in affinity-based methods.
Caption: A generalized workflow for the identification and validation of protein targets for isoxazole compounds.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method to validate if a candidate isoxazole compound inhibits a specific protein kinase identified in the initial screening phase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoxazole compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Isoxazole compound stock solution (in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isoxazole compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase enzyme to each well of the 384-well plate.
-
Add the serially diluted isoxazole compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: Include a known inhibitor of the target kinase to ensure the assay is working correctly.
-
Negative Control: Use a structurally similar but inactive compound to confirm the specificity of the inhibition.
-
Vehicle Control: Wells containing only DMSO to represent 100% kinase activity.
-
No Enzyme Control: Wells without the kinase to determine the background signal.
Signaling Pathway Modulation by Isoxazole Compounds
To illustrate the downstream effects of target engagement, the following diagram depicts a simplified signaling pathway that can be inhibited by an isoxazole compound targeting a key kinase.
Caption: Simplified signaling pathway showing inhibition of a target kinase by an isoxazole compound.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable framework in the design of novel therapeutic agents.[1][10] Its versatility has been demonstrated by the wide range of biological targets that can be modulated by isoxazole-containing compounds, leading to treatments for a variety of diseases.[11][12][13] The future of isoxazole-based drug discovery lies in the exploration of new chemical space through innovative synthetic methodologies and the identification of novel therapeutic targets.[3][14] The development of multi-targeted therapies and the application of personalized medicine approaches are emerging trends that will further solidify the importance of isoxazoles in modern pharmaceutical research.[2][3]
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 12. Potential activities of isoxazole derivatives [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide to 5-Methylisoxazol-4-amine: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Enduring Legacy of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." From the anti-inflammatory celecoxib to the antibiotic sulfamethoxazole, isoxazole-containing drugs have made a significant impact on human health. This guide delves into a specific, yet highly valuable, member of this family: 5-Methylisoxazol-4-amine. While not a household name in itself, this compound serves as a critical building block for the synthesis of more complex and biologically active molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery, synthesis, and pivotal role in the quest for novel therapeutics.
Historical Context and Discovery
The history of isoxazoles dates back to the late 19th and early 20th centuries, with early pioneers like Ludwig Claisen laying the groundwork for understanding their synthesis and aromatic character.[1] The development of synthetic methodologies for aminoisoxazoles has been a continuous area of research, driven by their utility as versatile intermediates.[2][3] While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of isoxazole chemistry and the strategic need for functionalized heterocyclic building blocks in drug discovery programs. The development of regioselective synthetic routes to access specific isomers of substituted isoxazoles has been a key focus of synthetic organic chemistry.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| CAS Number | 87988-94-1 | [6] |
| Molecular Formula | C₄H₆N₂O | [6] |
| Molecular Weight | 98.10 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 170-173 °C | [1] |
| Boiling Point | 231.8±20.0 °C (Predicted) | [1] |
| pKa | 1.73±0.10 (Predicted for the protonated amine) | [1] |
| LogP | 0.1 (Computed) | [6] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several established methods for the formation of the 4-aminoisoxazole scaffold. A highly plausible and efficient route involves the construction of a 4-nitroisoxazole precursor followed by its reduction. This strategy offers excellent regiochemical control.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound points to 5-methylisoxazole-4-carboxylic acid as a key intermediate. This carboxylic acid can be subjected to a Curtius or Hofmann rearrangement to yield the target amine. Alternatively, a 4-nitro precursor can be synthesized and subsequently reduced.
Caption: Retrosynthetic pathways to this compound.
Recommended Synthetic Protocol: Reduction of a 4-Nitroisoxazole Precursor
This protocol is based on established methods for the synthesis and reduction of nitroisoxazoles, offering a reliable path to this compound.[7]
Step 1: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate
This initial step involves the cyclization of ethyl ethoxymethyleneacetoacetate with hydroxylamine.
-
Reactants: Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, hydroxylamine sulfate, sodium acetate.
-
Procedure:
-
A mixture of ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride is heated to form ethyl ethoxymethyleneacetoacetate.
-
The crude ethyl ethoxymethyleneacetoacetate is then reacted with hydroxylamine sulfate in the presence of a base like sodium acetate at a low temperature (-10 to 0 °C) to yield ethyl 5-methylisoxazole-4-carboxylate.
-
-
Causality: The initial reaction forms the enol ether, which is the key electrophile for the subsequent cyclization with hydroxylamine. The low temperature in the second step helps to control the exothermicity of the reaction and improve the yield.
Step 2: Nitration of Ethyl 5-Methylisoxazole-4-carboxylate
The isoxazole ring is activated towards electrophilic substitution at the 4-position.
-
Reactants: Ethyl 5-methylisoxazole-4-carboxylate, fuming nitric acid, sulfuric acid.
-
Procedure:
-
Ethyl 5-methylisoxazole-4-carboxylate is slowly added to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature (0-5 °C).
-
The reaction mixture is stirred at this temperature until the reaction is complete (monitored by TLC).
-
The mixture is then carefully poured onto ice, and the precipitated product, ethyl 4-nitro-5-methylisoxazole-4-carboxylate, is collected by filtration.
-
-
Causality: The strongly acidic and nitrating conditions facilitate the electrophilic nitration at the electron-rich C4 position of the isoxazole ring.
Step 3: Hydrolysis of the Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Reactants: Ethyl 4-nitro-5-methylisoxazole-4-carboxylate, aqueous sodium hydroxide.
-
Procedure:
-
The nitro-ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux.
-
After completion of the reaction, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate 4-nitro-5-methylisoxazole-4-carboxylic acid.
-
-
Causality: Basic hydrolysis cleaves the ester bond to form the carboxylate salt, which upon acidification, yields the free carboxylic acid.
Step 4: Decarboxylation to 4-Nitro-5-methylisoxazole
The carboxylic acid is decarboxylated to the nitro-isoxazole.
-
Reactants: 4-Nitro-5-methylisoxazole-4-carboxylic acid.
-
Procedure:
-
The carboxylic acid is heated in a high-boiling point solvent (e.g., diphenyl ether) until the evolution of CO₂ ceases.
-
The resulting 4-nitro-5-methylisoxazole is then purified by distillation or chromatography.
-
-
Causality: The electron-withdrawing nitro group facilitates thermal decarboxylation.
Step 5: Reduction of the Nitro Group to this compound
The final step is the reduction of the nitro group to the target amine.
-
Reactants: 4-Nitro-5-methylisoxazole, a reducing agent (e.g., iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with Pd/C).
-
Procedure (using Iron/Acetic Acid):
-
A mixture of 4-nitro-5-methylisoxazole and iron powder in a mixture of acetic acid and water is heated.[7]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then cooled, filtered to remove the iron salts, and the filtrate is basified with a strong base (e.g., NaOH) to a pH of >10.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield this compound.
-
-
Causality: The iron in the acidic medium acts as a reducing agent, converting the nitro group to an amino group through a series of electron and proton transfers.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the methyl protons (CH₃ -C=) is expected around δ 2.2-2.4 ppm.
-
A broad singlet for the amine protons (-NH₂ ) is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 3.5-5.0 ppm.
-
A singlet for the isoxazole ring proton (=CH -N) is expected to appear downfield, likely in the region of δ 7.5-8.0 ppm.
-
-
¹³C NMR:
-
The methyl carbon (C H₃-) would appear at approximately δ 10-15 ppm.
-
The C5 carbon of the isoxazole ring (CH₃-C =) is expected around δ 155-160 ppm.
-
The C4 carbon bearing the amino group (H₂N-C =) would likely be in the range of δ 110-120 ppm.
-
The C3 carbon of the isoxazole ring (=C H-N) is predicted to be around δ 145-150 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Two characteristic N-H stretching bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.[2]
-
An N-H bending vibration (scissoring) should be observable around 1600-1650 cm⁻¹.[8]
-
C-N stretching vibrations are anticipated in the 1250-1350 cm⁻¹ region.[2]
-
C=N and C=C stretching vibrations of the isoxazole ring will likely appear in the 1400-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 98.
-
Common fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the isoxazole ring.
-
Role in Drug Discovery and Development: A Key Intermediate
This compound is a valuable intermediate in the synthesis of biologically active compounds. Its primary amine functionality serves as a convenient handle for the introduction of various substituents and for building more complex molecular architectures.
A notable example of its application is in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors. A patent describes the use of this compound (CAS 87988-94-1) as a key reactant in the preparation of ether benzylidene piperidine 5-membered aryl carboxamide compounds, which are investigated for their potential as FAAH inhibitors. The synthesis involves the reaction of the amine group of this compound with a suitable acylating agent to form an amide bond, a common strategy in medicinal chemistry to explore structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20110053982A1 - Ether benzylidene piperidine 5-membered aryl carboxamide compounds useful as faah inhibitors - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 5-Methylisoxazol-4-amine: A Cornerstone Scaffold in Modern Drug Discovery
Abstract
The isoxazole ring system represents a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to serve as a versatile bioisostere.[1][2][3] This guide provides an in-depth technical exploration of a key derivative, 5-Methylisoxazol-4-amine, a building block of significant interest to researchers and drug development professionals. We will dissect its synthesis, explore its role in shaping structure-activity relationships (SAR), and analyze its application in approved therapeutics. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to leverage this scaffold's full potential in their discovery programs.
The Isoxazole Moiety: A Strategic Asset in Medicinal Chemistry
The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[2] Its inclusion in a molecular design is a strategic choice often intended to confer specific advantages:
-
Physicochemical Property Modulation : The integration of an isoxazole ring can significantly alter a compound's polarity, solubility, and hydrogen bonding capacity, thereby improving its pharmacokinetic profile.[3]
-
Bioisosteric Replacement : Isoxazoles are frequently employed as bioisosteres for other functional groups, such as esters, amides, or other aromatic rings.[4][5] This strategy is used to enhance metabolic stability, circumvent patent claims, or improve target affinity by presenting a different electronic and steric profile.
-
Diverse Biological Activity : The isoxazole core is present in compounds demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[1][2][6][7]
The this compound scaffold, in particular, serves as a crucial intermediate, providing a reactive handle (the 4-amino group) for further molecular elaboration, while the 5-methyl group can influence steric interactions and metabolic stability.
Synthetic Strategy: From Precursor to Core Scaffold
The synthesis of this compound is a multi-step process that relies on the controlled construction and subsequent functionalization of the isoxazole ring. The most common pathway involves the formation of a 4-nitro precursor, followed by a standard reduction. This approach is reliable and scalable, making it suitable for drug development campaigns.
Synthetic Workflow Overview
The overall transformation can be visualized as a three-stage process: 1) construction of the core isoxazole ring system, typically as a carboxylate derivative; 2) nitration at the C4 position; and 3) reduction of the nitro group to the target primary amine.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol synthesizes the principles from established literature routes.[8][9][10][11]
Stage 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate, triethylorthoformate, and acetic anhydride.
-
Heating : Heat the mixture, typically between 100-120°C, for several hours to drive the formation of ethyl ethoxymethyleneacetoacetate.[8][10]
-
Scientific Rationale: This is a condensation reaction where the enol of ethyl acetoacetate attacks triethylorthoformate, followed by elimination to form the ethoxymethylene intermediate. Acetic anhydride acts as a water scavenger.
-
-
Cyclization : Cool the intermediate mixture. In a separate flask, prepare a solution of hydroxylamine sulfate and a mild base like sodium acetate in a suitable solvent (e.g., ethanol/water).
-
Addition : Slowly add the crude ethyl ethoxymethyleneacetoacetate to the hydroxylamine solution, maintaining a low temperature (e.g., 0-10°C).[8][10]
-
Scientific Rationale: This is a classic cyclocondensation reaction. The hydroxylamine attacks the carbonyl and the enol ether, followed by cyclization and dehydration to form the stable isoxazole ring. Controlling the temperature is crucial to minimize side reactions.
-
-
Workup : After the reaction is complete, the product is typically extracted into an organic solvent and purified, often via distillation or chromatography.
Stage 2: Synthesis of 5-Methyl-4-nitroisoxazole
-
Nitration : The ester from Stage 1 can be hydrolyzed to the corresponding carboxylic acid using a strong acid (e.g., H₂SO₄) before nitration, or in some cases, the ester is nitrated directly.[10] The substrate is dissolved in a strong acid (e.g., concentrated sulfuric acid) and cooled to 0°C.
-
Addition of Nitrating Agent : A nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature.
-
Scientific Rationale: The C4 position of the 5-methylisoxazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The strong acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the C4 position.
-
-
Quenching and Isolation : The reaction is carefully quenched by pouring it onto ice, causing the nitro-product to precipitate. The solid is then filtered, washed, and dried.[11]
Stage 3: Reduction to this compound
-
Reaction Setup : The 5-Methyl-4-nitroisoxazole is dissolved in a solvent like acetic acid or ethanol.
-
Addition of Reducing Agent : A variety of reducing agents can be employed. A common and effective laboratory-scale method is the use of iron powder in acetic acid.[9] Alternatively, catalytic hydrogenation (H₂ gas with a palladium catalyst) can be used for a cleaner reaction.[12]
-
Scientific Rationale: In the case of Fe/AcOH, a series of single-electron transfers from the iron metal to the nitro group, with protonation by the acid, reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.[9]
-
-
Workup and Purification : After the reduction is complete, the reaction mixture is filtered to remove the metal catalyst/salts. The pH is adjusted with a base to deprotonate the amine, which is then extracted into an organic solvent. Purification by chromatography or crystallization yields the final this compound.
Role in Drug Design and Structure-Activity Relationships (SAR)
The true value of this compound is realized when it is incorporated into larger molecules. Its isoxazole core acts as a stable, planar scaffold that can position key pharmacophoric elements for optimal interaction with a biological target.
Case Study: Leflunomide and the Bio-Reversible Ring
A prominent example is the immunosuppressive drug Leflunomide. While the drug itself is an amide of 5-methylisoxazole-4-carboxylic acid (the immediate precursor to the nitro-intermediate), its mechanism highlights the unique reactivity of the isoxazole ring.[8][13]
-
Mechanism of Action : Leflunomide is a prodrug. In vivo, it undergoes rapid metabolic ring-opening to its active form, Teriflunomide.[14] This active metabolite is a non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, it depletes the pyrimidine supply needed by rapidly proliferating lymphocytes, thus exerting its immunosuppressive effect.
The isoxazole ring in Leflunomide serves as a "bio-reversible" mask for the active α-cyano enol metabolite. This is a brilliant drug design strategy where the scaffold is not just a passive spacer but an active participant in the drug's mechanism.
The Isoxazole as a Versatile Bioisostere
In drug design, replacing one chemical group with another that retains similar biological activity is known as bioisosteric replacement. The isoxazole ring is a powerful tool in this regard.
Caption: The role of the isoxazole ring as a strategic bioisostere.
For example, replacing an ester group, which is prone to hydrolysis by esterase enzymes, with a stable isoxazole ring can dramatically increase a drug's half-life.[5][15] Similarly, it can replace other heterocyclic or phenyl rings to probe different binding pockets or escape metabolic hydroxylation.[4][16]
Structure-Activity Relationship (SAR) Insights
SAR studies analyze how changes to a molecule's structure affect its biological activity.[17] For derivatives of this compound, key modification points are the amine and the methyl group.
| Modification Site | Structural Change | General Impact on Activity | Rationale |
| 4-Amino Group | Acylation (Amide formation) | Highly variable; often essential for activity | The amide bond introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target binding. The substituent on the amide can probe different pockets of the binding site. |
| 4-Amino Group | Alkylation (Secondary/Tertiary Amine) | Often reduces or abolishes activity | Loss of the N-H hydrogen bond donor capability can disrupt a key interaction. Increased steric bulk may also be detrimental. |
| 5-Methyl Group | Replacement with H | Can decrease potency | The methyl group may be involved in beneficial hydrophobic interactions within the target's binding site. |
| 5-Methyl Group | Replacement with larger alkyl or aryl groups | Potency may increase or decrease | This modification can be used to explore larger hydrophobic pockets. However, excessive bulk can lead to steric clashes. Example: In some picornavirus inhibitors, the size of this substituent is finely tuned.[18] |
Future Perspectives
The this compound scaffold and its parent isoxazole ring system continue to be of high interest in pharmaceutical research.[3][7] Emerging trends point towards their use in more complex therapeutic strategies, such as the development of multi-targeted drugs that can address multiple disease pathways simultaneously.[1][6] Furthermore, as our understanding of personalized medicine grows, the tunability of the isoxazole scaffold will allow for the design of highly selective agents tailored to specific patient populations. The foundational chemistry and strategic design principles discussed in this guide will undoubtedly continue to fuel the discovery of the next generation of isoxazole-based therapeutics.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: A Guide to the N-acylation of 5-Methylisoxazol-4-amine for Pharmaceutical Research
Introduction: The Significance of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse therapeutic potential.[1] N-acylated 5-methylisoxazole derivatives, in particular, serve as crucial building blocks in the synthesis of a wide array of biologically active compounds. These derivatives are integral to the development of novel therapeutic agents, demonstrating activities that span from anti-inflammatory and anticancer to neuroprotective effects.[1][2][3] For instance, the 5-methylisoxazole-4-carboxamide core is found in highly selective FLT3 inhibitors, which are promising candidates for acute myeloid leukemia (AML) therapeutics.[4] The ability to efficiently and selectively N-acylate the parent amine, 5-methylisoxazol-4-amine, is therefore a foundational technique for researchers in drug discovery and development. This guide provides a detailed protocol for this transformation, grounded in established chemical principles and supported by practical insights for successful execution.
The Chemistry of N-Acylation: Mechanism and Rationale
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The fundamental process involves the addition of the nucleophilic amine to an electrophilic acylating agent, followed by the elimination of a leaving group.[5][6]
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate ion from an anhydride).
-
Deprotonation: A base present in the reaction mixture removes the proton from the newly acylated nitrogen, yielding the final neutral amide product and a salt byproduct.
The use of a base is critical. It serves as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.[7][8]
Generalized Protocol for N-acylation of this compound
This protocol outlines a general and robust procedure for the N-acylation reaction. It is designed to be a starting point, with specific parameters that can be optimized depending on the specific acylating agent and desired scale.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Notes |
| This compound | Starting Material | >98% Purity | Ensure it is dry. |
| Acylating Agent | Acyl Source | >97% Purity | E.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride. |
| Tertiary Amine Base | Acid Scavenger | Anhydrous | E.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA). |
| Aprotic Solvent | Reaction Medium | Anhydrous | E.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. |
| Saturated NaHCO₃ solution | Aqueous Workup | Reagent Grade | To neutralize excess acid and acylating agent. |
| Brine (Saturated NaCl) | Aqueous Workup | Reagent Grade | To aid in phase separation. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Reagent Grade | To remove residual water from the organic phase. |
| Standard Glassware | Reaction Vessel | --- | Round-bottom flask, addition funnel, condenser (if heating). |
| Magnetic Stirrer/Stir Bar | Agitation | --- | --- |
| Thin Layer Chromatography (TLC) | Reaction Monitoring | --- | Silica plates with a suitable eluent system. |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the tertiary amine base (1.2-1.5 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction, especially when using highly reactive acyl chlorides.[9]
-
Addition of Acylating Agent: Dissolve the acylating agent (1.1 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes using an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by TLC until the starting amine is consumed.
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and unreacted acylating agent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acylated product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Visual Workflow of the Protocol
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ias.ac.in [ias.ac.in]
- 9. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 5-Methylisoxazol-4-amine
Introduction: The Significance of Isoxazole-Containing Peptides
In the landscape of modern drug discovery and materials science, there is a continuous demand for novel peptide architectures that offer enhanced biological activity, stability, and unique structural conformations. Isoxazoles, a class of five-membered heterocyclic compounds, have garnered significant attention due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[1][2][3]. The incorporation of isoxazole moieties into peptide backbones can confer increased potency, reduced toxicity, and improved pharmacokinetic profiles[1][4]. 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a bifunctional isoxazole derivative, presents a unique opportunity for creating novel peptidomimetics. As a β-amino acid, its integration into peptide chains can induce specific secondary structures and provide resistance to enzymatic degradation, making it a valuable building block for therapeutic peptide design[1][5][6].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 5-Methylisoxazol-4-amine (in its carboxylic acid form, AMIA) into peptides using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the unique reactivity of this non-canonical amino acid, provide detailed step-by-step protocols, and discuss the critical considerations for synthesis, cleavage, and characterization.
Understanding the Unique Chemistry of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA) in SPPS
A key experimental finding is that the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid exhibits low reactivity towards standard Fmoc protection strategies[1]. This unique characteristic allows for a simplified and efficient incorporation of AMIA into a growing peptide chain without the need for N-terminal protection. The carboxylic acid moiety of AMIA can be activated and coupled directly to the N-terminal amine of the resin-bound peptide. This circumvents the need for a dedicated Fmoc-protected AMIA derivative, streamlining the synthesis process.
The proposed method enables the insertion of this unnatural β-amino acid at the N-terminus of a peptide sequence, opening avenues for the creation of novel α/β-mixed peptide hybrids[1][7].
Visualizing the Integration of AMIA in SPPS
Caption: Workflow for incorporating AMIA at the N-terminus of a peptide.
Detailed Protocols for Solid-Phase Synthesis
This section outlines the necessary materials and step-by-step procedures for the successful incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into a peptide sequence.
I. Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Recommendation |
| Rink Amide MBHA resin | 100-200 mesh, 0.5-1.0 mmol/g | Standard SPPS supplier |
| Fmoc-protected amino acids | SPPS grade | Standard SPPS supplier |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | ≥95% | Chemical synthesis supplier |
| N,N-Dimethylformamide (DMF) | SPPS grade | Standard SPPS supplier |
| Dichloromethane (DCM) | ACS grade | Standard SPPS supplier |
| Piperidine | ACS grade | Standard SPPS supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Standard SPPS supplier |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Standard SPPS supplier |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard SPPS supplier |
| Triisopropylsilane (TIS) | ≥98% | Standard SPPS supplier |
| Dithiothreitol (DTT) | ≥99% | Standard SPPS supplier |
| Diethyl ether | Anhydrous | Standard SPPS supplier |
II. Protocol 1: Standard Peptide Chain Elongation (Fmoc-SPPS)
This protocol describes the synthesis of the desired peptide sequence on the solid support prior to the addition of AMIA.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a suitable reaction vessel[8][9].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group[10][11].
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts[9][12].
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes[13].
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents[9].
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
III. Protocol 2: Coupling of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)
This protocol details the N-terminal modification of the resin-bound peptide with AMIA.
-
Final Fmoc Deprotection: After the final amino acid of the main peptide sequence has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to ensure a clean, free N-terminal amine.
-
AMIA Activation and Coupling:
-
Dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 15 minutes.
-
Add the activated AMIA solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines and a successful coupling.
-
Final Wash: Wash the resin with DMF (5x) and DCM (3x) and dry the resin under vacuum.
Visualizing the AMIA Coupling Reaction
Caption: Activation and coupling of AMIA to the peptide-resin.
IV. Protocol 3: Cleavage and Deprotection
This protocol describes the final step of releasing the AMIA-modified peptide from the solid support and removing side-chain protecting groups.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A standard and effective cocktail is Reagent K:
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[9].
-
CAUTION: TFA is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether[14].
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
V. Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure product. The identity and purity of the final AMIA-containing peptide can be confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC[1].
Troubleshooting and Key Considerations
-
Incomplete AMIA Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with freshly prepared activated AMIA is recommended.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent modification of sensitive amino acid residues (e.g., Trp, Met, Cys)[14].
-
Peptide Solubility: Peptides containing unnatural amino acids may exhibit different solubility profiles. It is advisable to test different solvent systems for purification.
-
Ultrasonic Agitation: For challenging couplings, ultrasonic agitated solid-phase synthesis has been shown to be an effective alternative to classical methods for incorporating AMIA[1][5][6].
Conclusion
The incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptides via solid-phase synthesis is a promising strategy for the development of novel peptidomimetics with potentially enhanced therapeutic properties. The protocols and guidelines presented in these application notes provide a robust framework for the successful synthesis and characterization of these unique α/β-mixed peptides. The unusual reactivity of AMIA, allowing for its coupling without N-terminal protection, simplifies the synthetic process and highlights the potential for further exploration of isoxazole-containing building blocks in peptide chemistry.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]
- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Methylisoxazol-4-amine as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The isoxazole ring is a privileged heterocyclic scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in key hydrogen bonding interactions within enzyme active sites.[1] This guide provides a detailed exploration of 5-Methylisoxazol-4-amine as a key building block for the synthesis of a class of potent kinase inhibitors. We will delve into the underlying synthetic strategies, provide a detailed, field-proven protocol for the synthesis of a representative inhibitor targeting FMS-like Tyrosine Kinase 3 (FLT3), discuss the mechanism of action, and outline essential characterization techniques.
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole moiety is a five-membered heterocycle that serves as a versatile and robust scaffold in medicinal chemistry.[2] Its utility stems from a combination of favorable properties:
-
Electronic Nature: The nitrogen and oxygen atoms create a distinct electronic profile that allows for fine-tuning of interactions with biological targets.
-
Structural Rigidity: The planar ring structure helps to lock the conformation of attached pharmacophores, reducing the entropic penalty upon binding to a target protein.
-
Metabolic Stability: The isoxazole ring itself is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles. In many kinase inhibitors, it acts as a stable core, unlike in drugs like leflunomide where the ring is metabolically cleaved.[3][4]
-
Synthetic Accessibility: Isoxazole derivatives can be synthesized through reliable and scalable chemical reactions.[5]
This compound, with its primary amine at the C4 position, is an ideal starting point for creating libraries of inhibitors. The amine group serves as a perfect handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of the chemical space around the isoxazole core to optimize potency and selectivity against specific kinase targets.
Core Synthetic Strategy: Amide Coupling
The most direct and widely used method to functionalize this compound is through amide bond formation with a carboxylic acid. This reaction creates a stable 5-methylisoxazole-4-carboxamide linkage, which is a common feature in many kinase inhibitors targeting kinases like FLT3, EGFR, and VEGFR.[6][7][8]
The general workflow involves activating a carboxylic acid partner and reacting it with the amine. This process is fundamental to building the final inhibitor structure.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 6. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methylisoxazol-4-amine Derivatives
Abstract
This application note provides a comprehensive guide to the principles and practices for the purification of 5-Methylisoxazol-4-amine and its derivatives using preparative High-Performance Liquid Chromatography (HPLC). These isoxazole-based compounds are significant structural motifs in medicinal chemistry and drug development. Achieving high purity is critical for their accurate biological evaluation and subsequent development. This document details a robust reversed-phase HPLC (RP-HPLC) methodology, offering in-depth insights into method development, optimization, and scaling from analytical to preparative scales. The protocols provided herein are designed for researchers, medicinal chemists, and process development scientists, ensuring a solid foundation for achieving high-purity compounds.
Introduction: The Importance of Purifying this compound Derivatives
Preparative HPLC is a powerful technique for the purification of these polar heterocyclic compounds, offering high resolution and the ability to isolate products with purities often exceeding 99%.[1] This guide will walk through the critical aspects of developing a reliable and scalable RP-HPLC purification method.
Foundational Principles: Method Development Strategy
A successful preparative HPLC purification is built upon a well-developed analytical method. The primary goal of the initial analytical work is to achieve adequate separation (resolution) between the target compound and any impurities.[2]
Physicochemical Properties of the Analyte
Understanding the properties of this compound is the first step. The parent compound has a molecular weight of approximately 98.10 g/mol .[3] As a small, polar molecule with a basic amine group, it presents specific challenges and opportunities in reversed-phase chromatography.
The amine group is basic and will be protonated at acidic pH. This property is crucial for method development. Under acidic mobile phase conditions, the protonated amine can interact with residual, negatively charged silanol groups on the silica-based stationary phase, leading to peak tailing.[4][5] Therefore, careful control of the mobile phase pH is essential for achieving symmetrical peak shapes.
Column Selection: The Heart of the Separation
For polar compounds like this compound derivatives, a Reversed-Phase C18 (octadecylsilyl) column is the most common and effective choice.[6]
-
Stationary Phase: A C18 stationary phase provides a hydrophobic surface that retains the molecule based on its overall hydrophobicity. Modern, end-capped C18 columns with low silanol activity are highly recommended to minimize undesirable interactions with the basic amine group.
-
Particle Size: For initial method development, analytical columns with 3 µm to 5 µm particle sizes are ideal. For preparative work, larger particle sizes (5 µm to 15 µm) are often used to reduce backpressure and allow for higher flow rates.[7]
-
Pore Size: A pore size of 100-120 Å is generally suitable for small molecules like the target compounds.[8]
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column ID | 2.1 - 4.6 mm | 10 - 50 mm | Larger ID accommodates higher sample loads. |
| Length | 50 - 150 mm | 150 - 250 mm | Longer columns provide better resolution for complex mixtures. |
| Particle Size | 3 - 5 µm | 5 - 15 µm | Smaller particles for higher efficiency; larger for lower backpressure. |
| Pore Size | 100 - 120 Å | 100 - 120 Å | Appropriate for small molecule access to the stationary phase. |
Table 1: Typical HPLC Column Geometries for Analytical and Preparative Scales.
Mobile Phase Optimization: The Driving Force
The mobile phase composition is a critical parameter that dictates the retention and selectivity of the separation.[9]
-
Solvents: A mixture of HPLC-grade water (Solvent A) and an organic solvent (Solvent B) like acetonitrile (ACN) or methanol (MeOH) is standard for RP-HPLC. Acetonitrile is often preferred due to its lower viscosity and better UV transparency.
-
pH Modifier: To ensure good peak shape for basic amines, it is crucial to add an acid modifier to the mobile phase.[5] This protonates the analyte, leading to consistent interactions with the stationary phase, and suppresses the ionization of residual silanols on the column packing.
-
Trifluoroacetic Acid (TFA): Typically used at 0.1% (v/v), TFA is an excellent ion-pairing agent that improves peak shape. However, it can be difficult to remove from the final product and can suppress ionization in mass spectrometry.
-
Formic Acid (FA): Also used at 0.1% (v/v), formic acid is MS-compatible and more volatile than TFA, making it easier to remove during post-purification workup.[10]
-
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is generally necessary for purifying crude reaction mixtures containing impurities with a range of polarities. A typical starting point is a shallow gradient from 5-10% Solvent B to 95-100% Solvent B.
Experimental Protocols
Analytical Method Development Workflow
The following diagram illustrates the systematic approach to developing a robust analytical method that can be scaled for preparative purification.
Caption: Workflow for analytical HPLC method development.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the crude this compound derivative in a solvent compatible with the initial mobile phase conditions (e.g., Water/ACN with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[11] Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Initial Analytical Run:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD). Scan for the optimal wavelength. Isoxazole derivatives typically have strong UV absorbance.[12]
-
Injection Volume: 5 µL.
-
-
Method Optimization: Adjust the gradient slope to maximize the resolution between the target peak and the nearest impurities. If co-elution occurs, consider trying methanol as the organic modifier, as the change in solvent can alter selectivity.
Preparative Purification Protocol
Once an analytical method with sufficient resolution is established, it can be scaled up for preparative purification.
Step-by-Step Protocol:
-
Sample Preparation for Loading: Prepare a concentrated solution of the crude product in the initial mobile phase or a compatible solvent. Ensure the compound is fully dissolved to prevent precipitation on the column.[2] The concentration will depend on the loading capacity determined in the next step.
-
Loading Study: To determine the maximum sample load, perform a series of injections with increasing volumes on the analytical column until a decrease in resolution or significant peak distortion is observed.[13] This information is then used to calculate the appropriate load for the preparative column.
-
Scaling Up to Preparative HPLC:
-
Column: Select a preparative C18 column with the same stationary phase chemistry as the analytical column. The diameter will depend on the amount of material to be purified.
-
Flow Rate Adjustment: The flow rate is scaled geometrically based on the cross-sectional area of the columns:
-
Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)
-
-
Gradient Adjustment: The gradient duration should be kept constant to maintain the same separation profile.
-
Injection Volume Scaling: The injection volume is also scaled based on the column volumes:
-
Preparative Injection Volume = Analytical Injection Volume x (Preparative Column Volume / Analytical Column Volume)
-
-
-
Purification Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Monitor the separation using a UV detector at the predetermined optimal wavelength.
-
Collect fractions corresponding to the target compound's peak. Automated fraction collectors triggered by UV signal are ideal for this purpose.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to obtain the final solid product. This is particularly effective for removing volatile buffers like formic acid.
-
Troubleshooting and Key Considerations
-
Peak Tailing: If significant peak tailing is observed, ensure the mobile phase pH is sufficiently low (typically pH 2-3 with formic or trifluoroacetic acid) to protonate the amine and residual silanols.[4] Using a modern, high-purity, end-capped silica column is also critical.
-
Low Recovery: Poor recovery can be due to sample precipitation on the column or irreversible adsorption. Ensure the sample is fully soluble in the injection solvent and that the solvent is not significantly stronger than the initial mobile phase.
-
Column Overload: Injecting too much sample will lead to broad, overlapping peaks and poor separation.[14] Perform a loading study to determine the optimal sample load for the desired purity.
-
Chiral Separations: If the this compound derivative is chiral and enantiomeric separation is required, a specialized chiral stationary phase (CSP) will be necessary. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.[15]
Conclusion
The purification of this compound derivatives by preparative reversed-phase HPLC is a highly effective method for obtaining high-purity material essential for drug discovery and development. A systematic approach, beginning with the development of a robust analytical method, followed by careful scaling to a preparative system, is key to success. By considering the physicochemical properties of the target molecules and optimizing column and mobile phase parameters, researchers can consistently achieve excellent separation and recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. welch-us.com [welch-us.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Loading Capacity of HPLC Columns - Chromatography Forum [chromforum.org]
- 10. Separation of 5-Methylisoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. teledyneisco.com [teledyneisco.com]
- 13. glsciences.com [glsciences.com]
- 14. silicycle.com [silicycle.com]
- 15. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of Leflunomide Using Isoxazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leflunomide, an isoxazole derivative, is a key disease-modifying antirheumatic drug (DMARD) utilized in the management of rheumatoid and psoriatic arthritis.[1] It functions as a prodrug, rapidly converting to its active metabolite, teriflunomide, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][3] This inhibition disrupts the de novo synthesis of pyrimidines, essential for the proliferation of activated lymphocytes, thereby mitigating the autoimmune response.[4][5] This document provides a detailed, two-step synthetic protocol for Leflunomide, commencing with the synthesis of the critical intermediate, 5-methylisoxazole-4-carbonyl chloride, followed by its condensation with 4-trifluoromethylaniline. This guide is designed to offer researchers and drug development professionals a comprehensive understanding of the synthesis, including the rationale behind the procedural steps, and robust analytical methods for product verification.
Introduction: The Central Role of the Isoxazole Moiety
The isoxazole ring is the cornerstone of Leflunomide's prodrug nature. In vivo, this heterocyclic ring undergoes metabolic opening to form teriflunomide, the active therapeutic agent.[6] The synthesis of Leflunomide, therefore, hinges on the efficient construction of this isoxazole scaffold and its subsequent elaboration. The most prevalent and industrially scalable synthesis involves the N-acylation of 4-trifluoromethylaniline with a pre-formed 5-methylisoxazole-4-carbonyl chloride intermediate.[7][8] This approach is favored for its high yield and purity.[9]
Pharmacological Pathway of Leflunomide
The therapeutic action of Leflunomide is a cascade of events initiated by its metabolic activation. Understanding this pathway is crucial for appreciating the significance of the drug's chemical architecture.
Caption: Mechanism of action of Leflunomide.
Overall Synthetic Strategy
The synthesis of Leflunomide is efficiently executed in two primary stages, starting from commercially available 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline.
Caption: General two-step synthesis pathway for Leflunomide.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of Leflunomide.
Part 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride
This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 5-Methylisoxazole-4-carboxylic acid | 127.09 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.1 |
| Toluene | - | ~12.5 mL/g of acid |
| N,N-Dimethylformamide (DMF) | - | Catalytic amount |
Protocol:
-
Azeotropic Water Removal: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 5-methylisoxazole-4-carboxylic acid and toluene. Heat the mixture to reflux to azeotropically remove any residual water, which is crucial as water would quench the thionyl chloride.
-
Cooling: Cool the resulting solution to a temperature between 25-30°C.
-
Catalyst Addition: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.
-
Chlorination: Slowly add thionyl chloride to the mixture while maintaining the temperature at 25-30°C.[7] An exothermic reaction will occur.
-
Reaction Progression: Heat the reaction mixture to 60-70°C and maintain for 5-10 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).[10]
-
Intermediate Solution: Upon completion, cool the reaction mass. The resulting solution of 5-methylisoxazole-4-carbonyl chloride in toluene is typically used directly in the subsequent step without isolation.[11][12]
Part 2: Synthesis of Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide)
This step involves the N-acylation of 4-trifluoromethylaniline with the previously synthesized 5-methylisoxazole-4-carbonyl chloride. The use of a mild base is essential to neutralize the HCl byproduct, which would otherwise form a non-reactive salt with the aniline starting material.[12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 5-Methylisoxazole-4-carbonyl chloride | 145.54 | 1.0 |
| 4-Trifluoromethylaniline | 161.13 | 1.0 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 1.05 |
| Toluene | - | As per previous step |
| Water | - | As needed |
| Dimethoxyethane (optional solvent) | - | - |
Protocol:
-
Aniline Solution Preparation: In a separate reaction vessel, dissolve 4-trifluoromethylaniline and sodium bicarbonate in a mixture of toluene and water. Heat this mixture to 60°C.[12]
-
Acylation: Add the 5-methylisoxazole-4-carbonyl chloride solution dropwise to the heated aniline mixture over approximately 20 minutes.[12]
-
Reaction Maintenance: Continue stirring the reaction mixture at 60°C for an additional 2 hours after the addition is complete.[12] A study by Solanki et al. suggests dimethoxyethane as an alternative solvent, which can yield Leflunomide with a purity of 99.8% by HPLC.[8][9]
-
Product Precipitation: Allow the mixture to cool to room temperature. The Leflunomide product will precipitate out of the solution as a white solid.
-
Isolation: Collect the crude Leflunomide by filtration and wash with water to remove any inorganic salts.
Purification and Analysis
Purification by Recrystallization
To achieve high purity, the crude Leflunomide should be recrystallized.
Protocol:
-
Dissolution: Suspend the crude, dried Leflunomide in toluene and heat to reflux until complete dissolution.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the formation of crystals.
-
Collection and Drying: Collect the purified white, crystalline product by filtration. Wash the crystals with a minimal amount of cold toluene and dry under vacuum at 60-80°C until a constant weight is achieved.[7]
Analytical Characterization
The purity and identity of the synthesized Leflunomide must be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. | Purity ≥ 99.5% |
| Melting Point | To confirm the identity and purity of the product. | 166-168°C |
| ¹H NMR Spectroscopy | To confirm the chemical structure. | Peaks corresponding to the protons of Leflunomide. |
| Mass Spectrometry (MS) | To confirm the molecular weight. | [M+H]⁺ at m/z 271.06 |
Conclusion
The synthetic route to Leflunomide via a 5-methylisoxazole-4-carbonyl chloride intermediate is a robust and scalable method. Careful control of reaction conditions, particularly the exclusion of water in the first step and the use of a suitable base in the second, is paramount for achieving high yields and purity. The provided protocols, when executed with precision, will enable researchers and drug development professionals to reliably synthesize high-quality Leflunomide for further investigation and application.
References
- 1. Formulation, development and evaluation of leflunomide tablets [wisdomlib.org]
- 2. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Leflunomide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. wjpsonline.com [wjpsonline.com]
- 10. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 11. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 12. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
Application Notes and Protocols for 5-Methylisoxazol-4-amine in Agrochemical Formulations
Introduction
The isoxazole heterocyclic scaffold is a cornerstone in modern agrochemical design, with numerous derivatives commercialized as potent herbicides and fungicides.[1] 5-Methylisoxazol-4-amine, a member of this versatile chemical family, presents a promising molecular framework for the development of new active ingredients (AIs). Its unique substitution pattern offers potential for novel modes of action and a favorable toxicological profile. The efficacy of an AI, however, is intrinsically linked to its formulation, which dictates its stability, bioavailability, and ease of application.
These application notes provide a comprehensive technical guide for researchers, chemists, and formulation scientists on the incorporation of this compound into robust and effective agrochemical formulations. We will explore the development of three common formulation types: Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water-Dispersible Granules (WG). The protocols detailed herein are grounded in established formulation science and provide a validated starting point for developing bespoke solutions.
Physicochemical Properties of this compound
A thorough understanding of the AI's physicochemical properties is the foundation of rational formulation development.[2] These properties dictate the choice of formulation type, solvents, and adjuvants.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem[3] |
| Molecular Weight | 98.10 g/mol | PubChem[3] |
| Appearance | Assumed to be a solid at room temperature | Inferred from related structures[4] |
| XLogP3-AA (LogP) | 0.1 | PubChem[3] |
| Topological Polar Surface Area | 52.1 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
The low LogP value suggests a degree of hydrophilicity, though as a solid, its water solubility is likely limited. This profile makes this compound a suitable candidate for Suspension Concentrate (SC) and Water-Dispersible Granule (WG) formulations. For an Emulsifiable Concentrate (EC), a suitable solvent system would be required to dissolve the solid AI.
Formulation Development Workflow
The development of a stable and efficacious agrochemical formulation is a systematic process. The following workflow provides a logical progression from initial screening to a finalized product.
Caption: A generalized workflow for agrochemical formulation development.
Protocol 1: Emulsifiable Concentrate (EC) Formulation
An EC formulation is a liquid homogeneous product designed to be mixed with water to form an emulsion.[5][6][7] This is suitable if a solvent system that can effectively dissolve this compound is identified.
Rationale and Causality
The primary challenge for an EC formulation of a solid AI is achieving complete and stable solubilization in a water-immiscible solvent. The choice of solvent is critical and should be based on high solvency for the AI, low phytotoxicity, and a favorable regulatory profile. The emulsifier system, typically a blend of anionic and non-ionic surfactants, is then selected to create a stable emulsion upon dilution in water.[5][6]
Materials & Equipment
-
Active Ingredient: this compound (Technical Grade, >95% purity)
-
Solvent: Aromatic 200 (or other suitable high-boiling point aromatic solvent)
-
Emulsifiers (Anionic): Calcium dodecylbenzene sulfonate (e.g., Phenylsulfonat CA)
-
Emulsifiers (Non-ionic): Ethoxylated castor oil (e.g., Agnique CSO-35), Alcohol ethoxylate (e.g., Agnique MBL 530)
-
Equipment: Magnetic stirrer with heating plate, beakers, graduated cylinders, analytical balance.
Step-by-Step Protocol
-
Solubilization of AI:
-
In a beaker, weigh the desired amount of Aromatic 200 solvent.
-
Slowly add the powdered this compound while stirring continuously with a magnetic stirrer.
-
Gently heat the mixture to 40-50°C to aid dissolution. Do not exceed the temperature at which the AI degrades.
-
Continue stirring until the AI is completely dissolved and the solution is clear.
-
-
Addition of Emulsifiers:
-
To the clear solution of the AI, add the pre-weighed anionic emulsifier (Calcium dodecylbenzene sulfonate) and stir until fully incorporated.
-
Add the non-ionic emulsifiers (Ethoxylated castor oil and Alcohol ethoxylate) to the mixture and continue stirring until a homogeneous solution is obtained.
-
-
Homogenization and Quality Control:
-
Allow the formulation to cool to room temperature while stirring.
-
Visually inspect for any signs of precipitation or phase separation.
-
Perform preliminary quality control tests as outlined in the QC section.
-
Example Formulation (200 g/L EC)
| Component | Function | Concentration (w/v %) |
| This compound | Active Ingredient | 20.0 |
| Calcium dodecylbenzene sulfonate | Anionic Emulsifier | 5.0 |
| Ethoxylated castor oil | Non-ionic Emulsifier | 7.0 |
| Alcohol ethoxylate | Non-ionic Emulsifier | 3.0 |
| Aromatic 200 | Solvent | q.s. to 100% |
Protocol 2: Suspension Concentrate (SC) Formulation
SC formulations are stable dispersions of solid AI particles in a liquid, typically water.[8][9] This formulation type is ideal for water-insoluble solid AIs like this compound.
Rationale and Causality
The key to a stable SC is preventing the agglomeration and settling of the AI particles.[10] This is achieved through a combination of factors: reducing the particle size of the AI to the micron range (typically <10 µm) through wet milling, and the use of wetting and dispersing agents.[9] A suspending agent, such as xanthan gum, is also crucial to create a structured network in the continuous phase that holds the particles in suspension.[10]
Materials & Equipment
-
Active Ingredient: this compound (Technical Grade, >95% purity)
-
Wetting Agent: Sodium alkylnaphthalenesulfonate (e.g., Morwet D-425)
-
Dispersing Agent: Polymeric dispersant (e.g., Atlox 4913)
-
Antifreeze: Propylene glycol
-
Suspending Agent: Xanthan gum
-
Antifoaming Agent: Silicone-based defoamer
-
Preservative: Proxel GXL
-
Diluent: Deionized water
-
Equipment: High-shear mixer, bead mill, overhead stirrer, viscometer, particle size analyzer.
Step-by-Step Protocol
-
Preparation of the Aqueous Phase:
-
In a suitable vessel, combine the deionized water, propylene glycol, wetting agent, and dispersing agent.
-
Stir with an overhead stirrer until all components are dissolved.
-
-
Milling of the AI:
-
Slowly add the this compound powder to the aqueous phase under high-shear mixing to form a slurry.
-
Transfer the slurry to a bead mill charged with appropriate milling media (e.g., 0.8-1.2 mm glass beads).
-
Mill the slurry until the desired particle size distribution is achieved (e.g., D90 < 10 µm). Monitor particle size periodically.
-
-
Final Formulation:
-
Transfer the milled concentrate to a mixing vessel.
-
In a separate container, pre-hydrate the xanthan gum in a small amount of water and then add it to the main batch with gentle stirring.
-
Add the antifoaming agent and preservative.
-
Continue to stir gently until the formulation is homogeneous.
-
Example Formulation (400 g/L SC)
| Component | Function | Concentration (w/v %) |
| This compound | Active Ingredient | 40.0 |
| Sodium alkylnaphthalenesulfonate | Wetting Agent | 2.0 |
| Polymeric dispersant | Dispersing Agent | 3.0 |
| Propylene glycol | Antifreeze | 5.0 |
| Xanthan gum | Suspending Agent | 0.2 |
| Silicone-based defoamer | Antifoaming Agent | 0.5 |
| Preservative | Biocide | 0.1 |
| Deionized water | Diluent | q.s. to 100% |
Protocol 3: Water-Dispersible Granule (WG) Formulation
WGs are a solid, non-dusty formulation that readily disintegrates and disperses in water to form a suspension.[11] This formulation offers advantages in terms of handling safety and storage stability.
Rationale and Causality
The production of a high-quality WG involves blending the AI with wetting and dispersing agents, and a binder, followed by granulation and drying.[11] The choice of surfactants is critical for the rapid disintegration of the granules and the subsequent stability of the AI suspension in the spray tank.[12] The granulation method (e.g., extrusion, fluid bed) will influence the physical properties of the final product.
Materials & Equipment
-
Active Ingredient: this compound (Technical Grade, >95% purity)
-
Wetting Agent: Sodium lignosulfonate
-
Dispersing Agent: Naphthalenesulfonate condensate
-
Equipment: Air-jet mill, V-blender, low-shear granulator/extruder, fluid bed dryer, sieve shaker.
Step-by-Step Protocol
-
Dry Milling and Blending:
-
Micronize the this compound using an air-jet mill to achieve a fine particle size (D90 < 15 µm).
-
In a V-blender, combine the micronized AI with the wetting agent, dispersing agent, and carrier.
-
Blend until a uniform powder mix is obtained.
-
-
Granulation:
-
Transfer the powder blend to a low-shear granulator.
-
Slowly add a fine spray of water while the blender is running to agglomerate the powder into granules. The amount of water is critical and needs to be optimized to achieve a suitable consistency for extrusion.
-
Pass the wet mass through an extruder with an appropriately sized screen (e.g., 1.0 mm).
-
-
Drying and Sieving:
-
Dry the extruded granules in a fluid bed dryer until the moisture content is below 2%.
-
Sieve the dried granules to obtain the desired size fraction and remove fines and oversized particles.
-
Example Formulation (80% WG)
| Component | Function | Concentration (w/w %) |
| This compound | Active Ingredient | 80.0 |
| Sodium lignosulfonate | Wetting Agent | 5.0 |
| Naphthalenesulfonate condensate | Dispersing Agent | 8.0 |
| Kaolin clay | Binder/Carrier | q.s. to 100% |
Quality Control and Stability Testing
Rigorous quality control (QC) is essential to ensure the performance and safety of the final product.[15][][17] The following tests are recommended for the developed formulations.
| Test Parameter | Method | Formulation Type | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | EC, SC, WG | Homogeneous, free from foreign matter |
| Active Ingredient Content | HPLC | EC, SC, WG | 98-102% of label claim |
| pH | CIPAC MT 75.3 | EC, SC | 5.0 - 8.0 |
| Viscosity | Brookfield Viscometer | SC | 200 - 800 mPa·s |
| Particle Size Distribution | Laser Diffraction | SC, WG | D90 < 10 µm (SC), D90 < 15 µm (WG pre-granulation) |
| Emulsion Stability | CIPAC MT 36.3 | EC | < 2% cream/sediment after 2 hours |
| Suspensibility | CIPAC MT 184 | SC, WG | > 80% suspended after 30 min |
| Dispersibility | CIPAC MT 174 | WG | > 90% dispersed within 1 min |
| Wet Sieve Test | CIPAC MT 185 | SC, WG | < 2% retained on a 75 µm sieve |
| Accelerated Storage Stability | CIPAC MT 46.3 | EC, SC, WG | Stored at 54°C for 14 days; re-test key parameters |
Interaction and Signaling Pathways
While the specific mode of action for this compound is not defined here, isoxazole-based agrochemicals often act by inhibiting key enzymes in the target pest. The formulation is designed to maximize the delivery of the AI to its site of action.
Caption: The role of formulation in delivering the AI to its target site.
Conclusion
The protocols and guidelines presented provide a robust framework for the successful formulation of this compound into Emulsifiable Concentrate, Suspension Concentrate, and Water-Dispersible Granule agrochemical products. The key to a successful formulation lies in a deep understanding of the AI's physicochemical properties and a systematic approach to selecting and optimizing the co-formulants. The provided example formulations serve as an excellent starting point for further development and optimization to meet specific performance and market requirements.
References
- 1. EP1974609A1 - Method for manufacturing water dispersible granules (WG) - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 5. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 6. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 7. brewerint.com [brewerint.com]
- 8. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 9. Suspension Concentrate (SC) Formulations | SBR-Int [sbr-int.com]
- 10. Agro Chemicals - Formulation [jeevanchemicals.com]
- 11. Agricultural & Farming Chemicals | Wettable Granules | Azelis [azelis.com]
- 12. barcelonesa.com [barcelonesa.com]
- 13. agrospheresmagazine.vitalbiotech.org [agrospheresmagazine.vitalbiotech.org]
- 14. Agrochemical Carriers (Base) | KUNIMINE INDUSTRIES CO., LTD. [kunimine.co.jp]
- 15. synergysciencesolutions.com [synergysciencesolutions.com]
- 17. Quality Control For Pesticide Formulation Products PG2345.pptx [slideshare.net]
Application Note & Protocol: Comprehensive Characterization of 5-Methylisoxazol-4-amine
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 5-Methylisoxazol-4-amine. As a crucial heterocyclic building block in modern drug discovery, its structural integrity, purity, and impurity profile are paramount for ensuring the quality and safety of downstream pharmaceutical products.[1][2][3] This guide moves beyond simple procedural lists, offering a rationale-driven approach to methodology selection and data interpretation. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols herein describe a multi-technique strategy, employing chromatography for separation and quantification, and spectroscopy for structural elucidation and identity confirmation.
Introduction: The Analytical Imperative for this compound
This compound is a substituted isoxazole, a class of aromatic heterocyclic compounds that are integral to a wide array of biologically active molecules.[1][4] Isoxazole derivatives are known to exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5] Given its role as a key starting material or intermediate, a rigorous and multi-faceted analytical characterization of this compound is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.
The primary objectives of this characterization are:
-
Identity Confirmation: Unambiguously verify the chemical structure.
-
Purity Assessment: Quantify the main analyte and detect any process-related or degradation impurities.
-
Impurity Profiling: Identify and characterize unknown impurities that may impact safety or efficacy.
This guide details an integrated workflow that leverages the strengths of orthogonal analytical techniques to build a complete and reliable profile of the target molecule.
Orthogonal Strategy for Complete Characterization
A robust analytical characterization relies on the principle of orthogonality, where different techniques measure distinct chemical properties. This approach ensures that a comprehensive picture of the analyte is assembled, minimizing the risk of overlooking critical quality attributes. Our proposed strategy combines chromatographic separation with spectroscopic identification.
Figure 1: Integrated workflow for the characterization of this compound.
Chromatographic Techniques: Purity and Impurity Profiling
Chromatographic methods are essential for separating the main component from synthesis by-products, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Causality & Rationale: HPLC is the premier technique for purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase and a polar mobile phase, is exceptionally effective at separating compounds based on differences in hydrophobicity. This allows for the precise quantification of the active compound and related polar or non-polar impurities.[5][6][7]
Experimental Protocol: RP-HPLC-UV for Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a diluent (e.g., Acetonitrile/Water 50:50 v/v). This yields a stock solution of ~100 µg/mL.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
The system should be equilibrated until a stable baseline is achieved.
-
Inject a blank (diluent) first to ensure no system contamination.
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 5% B to 95% B over 20 min; hold at 95% B for 5 min Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL UV Detection 254 nm Run Time 30 minutes -
-
Calibration & Quantification:
-
Prepare a series of calibration standards from a certified reference standard of this compound, typically ranging from 1 µg/mL to 150 µg/mL.[8]
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the purity of the sample using the area normalization method or against the external standard calibration curve. The area percent method is suitable for estimating purity when all impurities respond similarly to the analyte under UV detection.
% Purity = (Area_Analyte / Total_Area_All_Peaks) * 100
-
Trustworthiness Check: The method's validity is ensured by assessing system suitability parameters before analysis. This includes checking the tailing factor (should be < 2.0), theoretical plates (> 2000), and reproducibility of replicate injections (%RSD < 2.0%).[9]
Figure 2: Standard workflow for HPLC sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[10][11] For this compound, it serves as an excellent confirmatory method and is particularly useful for detecting volatile organic impurities from the synthesis process (e.g., residual solvents).[12] The mass spectrometer provides mass-to-charge ratio data, which acts as a molecular fingerprint, allowing for confident identification through library matching or spectral interpretation.[13]
Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Note on Derivatization: For improved volatility and peak shape of the primary amine, derivatization (e.g., acylation or silylation) can be performed, though it may not be necessary for simple identity confirmation.[14]
-
-
Instrumentation & Conditions:
Parameter Condition GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium, constant flow 1.2 mL/min Inlet Temp. 250 °C Injection Mode Split (e.g., 20:1) Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI), 70 eV Mass Range 40 - 450 amu -
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of components.
-
Obtain the mass spectrum for each peak.
-
Compare the obtained mass spectrum against a reference library (e.g., NIST/Wiley) for tentative identification of the main peak and any impurities.
-
The fragmentation pattern should be consistent with the proposed structure of this compound.
-
Spectroscopic Techniques: Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure, confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. Together, they provide a complete structural map.[15]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like those on the amine group).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.
-
-
Expected Spectral Data: The chemical shifts are highly dependent on the molecular environment. The following are predicted values for this compound.[16][17][18]
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment ¹H ~2.3 Singlet -CH₃ (Methyl protons) ~5.0-6.0 Broad Singlet -NH₂ (Amine protons, exchangeable) ~8.1 Singlet C₃-H (Isoxazole ring proton) ¹³C ~12 -CH₃ ~150 C₅ (attached to methyl) ~158 C₃ (attached to proton) Varies C₄ (attached to amine)
Figure 3: Correlation between molecular structure and expected ¹H NMR signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Rationale: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. It is an excellent tool for quick identity verification.[19][20][21]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
Wavenumber (cm⁻¹) Vibration Type Functional Group 3400 - 3200 N-H Stretch Primary Amine (-NH₂) 3050 - 3000 C-H Stretch Aromatic C-H 2980 - 2850 C-H Stretch Aliphatic C-H (-CH₃) 1650 - 1580 C=N and C=C Stretch Isoxazole Ring 1640 - 1560 N-H Bend Primary Amine (-NH₂) 1450 - 1350 C-H Bend Aliphatic C-H (-CH₃) 1200 - 1000 C-O Stretch Ring C-O
Trustworthiness Check: The presence of strong N-H stretching bands, along with the characteristic ring vibration bands, provides high confidence in the identity of the compound as a primary aromatic amine on an isoxazole core.
References
- 1. ijcrt.org [ijcrt.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. cipac.org [cipac.org]
- 10. academic.oup.com [academic.oup.com]
- 11. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. 5-Methylisoxazole(5765-44-6) 1H NMR spectrum [chemicalbook.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with Halogenated 5-Methylisoxazol-4-amine
Abstract
The 5-methylisoxazol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its functionalization is critical for developing new chemical entities and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating C-C bonds, offering a robust and versatile method for introducing aryl, heteroaryl, and vinyl substituents onto the isoxazole core.[1][2] This guide provides an in-depth analysis and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of halogenated this compound. We delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of catalysts, ligands, and bases, and provide distinct, step-by-step protocols for iodo-, bromo-, and chloro-substituted substrates. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds that are integral to numerous therapeutic agents due to their broad spectrum of biological activities.[3] The isoxazole ring is a bioisostere for various functional groups, enhancing properties like metabolic stability and receptor binding affinity. Notable drugs, including the antibiotic sulfamethoxazole, demonstrate the clinical importance of this scaffold.[4] Furthermore, the this compound core serves as a versatile synthetic intermediate.[5] The strategic placement of the amino group at the C4 position activates the ring, influencing its electronic properties and providing a handle for further derivatization, making it a valuable building block in drug discovery programs.[5]
The ability to selectively functionalize the C3 position of this scaffold via cross-coupling reactions opens a direct path to novel analogues with diverse substitution patterns, which is essential for optimizing potency, selectivity, and pharmacokinetic profiles.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or boronic ester.[1] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the oxidative addition of the halogenated isoxazole to a low-valent Pd(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen (C-X) bond, forming a square planar Pd(II) intermediate.[1][6] The reactivity of the halide is crucial, following the general trend: I > Br > Cl.[1]
-
Transmetalation : This step involves the transfer of the organic group (R') from the organoboron species to the Pd(II) complex. A base is essential for this process.[8][9] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center, displacing the halide.[1][10]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The electronic nature of the 4-amino-5-methylisoxazole ring presents specific challenges and opportunities. The electron-donating amino group makes the heterocyclic ring electron-rich, which can affect the oxidative addition step. Furthermore, the amine itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. Careful selection of reaction parameters is therefore critical for success.
-
Substrate & Halide Choice : The strength of the carbon-halogen bond is the primary determinant of reactivity.
-
Iodide (C-I) : Being the most reactive, iodo-isoxazoles couple under the mildest conditions, often with simple palladium sources like Pd(PPh₃)₄ and weak bases.[1]
-
Bromide (C-Br) : Less reactive than iodides, bromo-isoxazoles typically require more active catalysts, often employing bulky, electron-rich phosphine ligands, and higher temperatures.
-
Chloride (C-Cl) : The C-Cl bond is the strongest and most difficult to activate.[6] Its coupling requires highly active catalyst systems, such as palladium precatalysts featuring advanced ligands (e.g., Buchwald-type biarylphosphines or N-heterocyclic carbenes), stronger bases, and higher reaction temperatures.[8]
-
-
Catalyst & Ligand Selection : The choice of catalyst and ligand is arguably the most important factor.
-
For Iodides/Bromides : Traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.
-
For Bromides/Chlorides : Modern catalyst systems are indispensable. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate both the oxidative addition and reductive elimination steps.[1] Palladium precatalysts (e.g., SPhos-Pd-G3) are often preferred as they are air-stable and generate the active Pd(0) species in a controlled manner, leading to more reproducible results.[11]
-
-
Base & Solvent Selection : The base facilitates the crucial transmetalation step.
-
Bases : Inorganic bases are most common.[10] Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are effective for reactive substrates.[10] Potassium phosphate (K₃PO₄) is a stronger, non-nucleophilic base often used for less reactive halides. Cesium fluoride (CsF) can also be highly effective, particularly for challenging couplings.
-
Solvents : A mixture of an organic solvent and water is typical.[11] Common choices include 1,4-dioxane/water, toluene/water, or THF/water. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can be used with organic bases like triethylamine (TEA) or DIPEA, though this is less common.[10] All solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Experimental Protocols
The following protocols are designed as a practical guide. While specific literature procedures for 3-halo-5-methylisoxazol-4-amine are not abundant, these methods are constructed based on established best practices for the Suzuki-Miyaura coupling of analogous electron-rich heterocyclic halides.[12]
Part A: Representative Protocol for Starting Material Synthesis
The halogenated starting materials can be prepared via electrophilic halogenation of this compound. The strong activating effect of the C4-amino group directs the electrophile (X⁺) to the adjacent C3 position.
Synthesis of 3-Iodo-5-methylisoxazol-4-amine
-
Reagents & Equipment : this compound, N-Iodosuccinimide (NIS), Acetonitrile (MeCN), Round-bottom flask, magnetic stirrer, nitrogen inlet.
-
Procedure : a. To a solution of this compound (1.0 eq) in anhydrous MeCN (0.2 M), add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 4-6 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-5-methylisoxazol-4-amine.
Note: 3-bromo- and 3-chloro- derivatives can be synthesized similarly using N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS), respectively, though reaction conditions may require optimization (e.g., higher temperature or longer reaction times).
Part B: Suzuki-Miyaura Coupling Protocols
General Considerations : All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents should be degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.
Protocol 1: Coupling of 3-Iodo-5-methylisoxazol-4-amine (Mild Conditions)
This protocol is suitable for the most reactive halide using a conventional catalyst.
-
Reagents :
-
3-Iodo-5-methylisoxazol-4-amine (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure :
-
To a round-bottom flask, add 3-iodo-5-methylisoxazol-4-amine, the boronic acid, PdCl₂(dppf), and Na₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling of 3-Bromo-5-methylisoxazol-4-amine (Robust Conditions)
This protocol utilizes a more active ligand system suitable for the less reactive C-Br bond.
-
Reagents :
-
3-Bromo-5-methylisoxazol-4-amine (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (Spherical Phos) ligand (4-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
-
-
Procedure :
-
To a reaction vessel, add 3-bromo-5-methylisoxazol-4-amine, the boronic acid, K₃PO₄, Pd₂(dba)₃, and the SPhos ligand.
-
Seal the vessel, then evacuate and backfill with nitrogen three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.
-
Protocol 3: Coupling of 3-Chloro-5-methylisoxazol-4-amine (Forcing Conditions)
This protocol employs a modern palladium precatalyst designed for the activation of challenging C-Cl bonds.
-
Reagents :
-
3-Chloro-5-methylisoxazol-4-amine (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.5 eq)
-
SPhos Pd G3 Precatalyst (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
sec-Butanol/Water (e.g., 10:1 v/v) or CPME/Water
-
-
Procedure :
-
In a microwave vial, combine 3-chloro-5-methylisoxazol-4-amine, the boronic acid, the SPhos Pd G3 precatalyst, and K₃PO₄.
-
Evacuate and backfill the vial with nitrogen.
-
Add the degassed solvent mixture.
-
Heat the reaction in a microwave reactor to 120-140 °C for 30-90 minutes, or alternatively, heat conventionally at 120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.
-
Data Summary and Workflow
Table 1: Comparison of Typical Suzuki Coupling Conditions
This table summarizes the recommended starting conditions for coupling halogenated this compound. Optimization may be required for specific substrates.
| Halogen Substrate | Catalyst System | Base | Solvent System | Temp. (°C) | Typical Yields |
| Iodo- | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 85-90 | 85-95% |
| Bromo- | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 75-90% |
| Chloro- | SPhos Pd G3 | K₃PO₄ | s-BuOH/H₂O | 120-140 | 60-80% |
General Experimental Workflow
The following diagram illustrates the logical flow from starting material preparation to the final purified product.
Caption: General workflow for the synthesis of 3-aryl-5-methylisoxazol-4-amines.
Troubleshooting Common Side Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Catalyst deactivation (oxygen).2. Insufficiently active catalyst system.3. Ineffective base or poor solubility. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.2. Switch to a more active ligand (e.g., a Buchwald-type ligand) or a precatalyst. Increase temperature.3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Ensure vigorous stirring. |
| Dehalogenation of Starting Material | The Pd(II)-H species, formed from side reactions, reductively eliminates with the aryl halide instead of transmetalating.[11] | 1. Use highly pure, dry, and rigorously degassed solvents.2. Avoid amine bases or alcohol solvents that can be sources of hydride.3. For iodo-substrates prone to this, sometimes a slightly less active catalyst can be beneficial.[12] |
| Protodeboronation of Boronic Acid | The boronic acid reacts with water/protons to lose the boron moiety before it can transmetalate.[11] | 1. Use a higher loading of boronic acid (e.g., 1.5-2.0 eq).2. Use a less aqueous solvent system or a stronger base like K₃PO₄ which can accelerate transmetalation relative to protodeboronation.3. Add the boronic acid later in the reaction sequence if possible. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct (R²-R²). This is often promoted by oxygen.[11] | 1. Rigorously degas all reagents and solvents.2. Use a palladium precatalyst to ensure a clean initiation and minimize Pd(II) species that can promote homocoupling. |
References
- 1. researchgate.net [researchgate.net]
- 2. Allylic halogenation of unsaturated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 166964-09-6|4-Chloro-3-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: 5-Methylisoxazol-4-amine Synthesis
Welcome to the technical support center for the synthesis of 5-Methylisoxazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer step-by-step protocols, and explain the causality behind our experimental recommendations to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format.
Question 1: My overall yield is consistently low. Where should I start investigating?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. The most common route proceeds from ethyl 5-methylisoxazole-4-carboxylate to 5-methylisoxazole-4-carboxylic acid, followed by a rearrangement to the final amine. Let's break down the critical points.
-
Potential Cause A: Inefficient Hydrolysis of the Ester Precursor. The conversion of ethyl 5-methylisoxazole-4-carboxylate to its corresponding carboxylic acid is a critical step. Incomplete reaction or degradation of the isoxazole ring under harsh conditions can significantly reduce the material available for the final step. Prolonged exposure to refluxing acidic medium can generate by-products.[1]
-
Recommended Solution A:
-
Optimize Hydrolysis Conditions: A documented high-yield method involves using 60% aqueous sulfuric acid instead of the more traditional hydrochloric acid/acetic acid mixture.[1] This change has been shown to reduce reaction time from 9 hours to approximately 3.5 hours, minimizing byproduct formation.[1]
-
Employ Continuous Distillation: During the hydrolysis, ethanol is generated as a byproduct. Its presence can slow the reaction. By equipping the reaction flask with a distillation head, you can continuously remove ethanol as it forms, driving the equilibrium toward the product and accelerating the reaction.[1][2]
-
-
Potential Cause B: Poor Conversion in the Curtius or Hofmann Rearrangement. The final step, converting the carboxylic acid to the amine, typically uses a rearrangement reaction. These reactions involve sensitive intermediates (acyl azides, isocyanates) that are prone to side reactions if not handled correctly.[3][4] Moisture is a significant concern, as the isocyanate intermediate can react with water to form an unstable carbamic acid, which can lead to undesired byproducts.[4]
-
Recommended Solution B:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents should be used. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Choose the Right Reagent for Acyl Azide Formation: For the Curtius rearrangement, converting the carboxylic acid to an acyl azide is key. While starting from an acyl chloride with sodium azide is a classic route, a more modern and often safer approach is to use diphenylphosphoryl azide (DPPA).[5] This reagent allows for a one-pot conversion of the carboxylic acid to the isocyanate.[6]
-
Control the Rearrangement Temperature: The thermal decomposition of the acyl azide to the isocyanate requires careful heating. The temperature should be raised gradually to control the evolution of nitrogen gas and prevent runaway reactions.[5]
-
Question 2: I'm observing significant isomeric impurities in my product. How can I improve the regioselectivity?
The formation of the isoxazole ring itself can produce an undesired regioisomer, ethyl 3-methylisoxazole-4-carboxylate, which is difficult to remove later.
-
Potential Cause: The cyclization reaction between the ethoxymethyleneacetoacetic ester intermediate and hydroxylamine is sensitive to reaction conditions. Temperature and pH play a crucial role in directing the regioselectivity of the ring closure.
-
Recommended Solution:
-
Strict Temperature Control: During the addition of the ethoxymethyleneacetoacetic ester to the hydroxylamine solution, maintain a low temperature, typically between -20°C and 10°C.[1][7] This suppresses the formation of the unwanted 3-methyl isomer.
-
pH Management: The use of a buffer, such as sodium acetate, helps maintain the optimal pH for the desired cyclization pathway.[1][7]
-
Purification of the Carboxylic Acid: A novel crystallization solvent mixture of 2% acetic acid in toluene has been shown to be highly effective at reducing the level of isomeric impurities in the 5-methylisoxazole-4-carboxylic acid intermediate to as low as 0.1%.[7]
-
Question 3: The final amine product is difficult to purify. What strategies can I use?
Amines can be challenging to purify via silica gel chromatography due to their basicity, which can cause streaking.
-
Potential Cause A: Product Streaking on Silica Gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
-
Recommended Solution A:
-
Modify the Eluent: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the active sites on the silica gel and lead to better peak shapes.[8]
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a different stationary phase like alumina (basic or neutral).[8]
-
-
Potential Cause B: Formation of Urea Byproducts. During the final step, the newly formed amine product can react with any remaining isocyanate intermediate to form a stable urea byproduct, which can be difficult to separate from the desired amine.
-
Recommended Solution B:
-
Trap the Isocyanate as a Carbamate: Instead of hydrolyzing the isocyanate directly to the amine in the same pot, trap it with an alcohol like tert-butanol. This forms a stable Boc-protected amine (a carbamate).[4] The Boc-protected amine is much less nucleophilic, preventing urea formation, and is generally easier to purify by chromatography. The Boc group can then be cleanly removed in a subsequent step with an acid like trifluoroacetic acid (TFA).
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose the cause of low yield in the synthesis.
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic pathway for this compound?
The most robust and well-documented pathway involves four main stages. This approach provides high purity and good overall yields by controlling the formation of isomers and byproducts at key stages.
Caption: Overall synthetic workflow to this compound.
Q2: Can you explain the mechanism and benefits of the Curtius rearrangement for this synthesis?
The Curtius rearrangement is an excellent method for converting a carboxylic acid to a primary amine with the loss of one carbon atom (as CO₂).[3][9]
-
Mechanism:
-
Acyl Azide Formation: The carboxylic acid is converted into a more reactive acyl derivative (like an acyl chloride) or directly reacted with a reagent like diphenylphosphoryl azide (DPPA) to form a 5-methylisoxazole-4-carbonyl azide.[6]
-
Rearrangement: Upon gentle heating, the acyl azide undergoes a concerted rearrangement. The C-C bond between the isoxazole ring and the carbonyl carbon migrates to the nitrogen atom as dinitrogen gas (N₂) is liberated.[3] This is the key step and forms a highly reactive isocyanate intermediate (5-methylisoxazol-4-yl isocyanate). The loss of N₂ gas is a powerful thermodynamic driving force for the reaction.[9]
-
Trapping/Hydrolysis: The isocyanate is then reacted with a nucleophile. If water is used, it forms a carbamic acid, which spontaneously decarboxylates to yield the final this compound.[4] A more controlled approach is to use an alcohol like tert-butanol to form a stable, protected carbamate, which can be isolated and deprotected later.[4]
-
-
Benefits:
-
Mild Conditions: The rearrangement can often be carried out at moderate temperatures (room temperature to 80°C), minimizing degradation of the sensitive isoxazole ring.[6]
-
High Yields: The reaction is generally very efficient and high-yielding.
-
Control over Byproducts: Trapping the isocyanate as a carbamate prevents the formation of urea impurities, simplifying purification.[4]
-
Q3: What are the key differences between the Hofmann and Curtius rearrangements for this application?
Both reactions achieve the same overall transformation (R-CO-X → R-NH₂) via an isocyanate intermediate, but they start from different functional groups and use different reagents.[10]
| Feature | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | Primary Amide (R-CONH₂) | Carboxylic Acid (via Acyl Azide, R-CON₃) |
| Key Reagents | Bromine (Br₂) and a strong base (e.g., NaOH)[4] | Azide source (e.g., NaN₃ or DPPA) and heat[5][6] |
| Byproducts | Halide salts, water | Dinitrogen gas (N₂) |
| Key Considerations | The strongly basic conditions can be incompatible with other functional groups and may promote isoxazole ring opening.[4][8] | Generally milder conditions. The acyl azide intermediate can be explosive and must be handled with care, although modern reagents like DPPA improve safety.[6] |
For the synthesis of this compound, the Curtius rearrangement is often preferred due to its milder conditions, which are more compatible with the potentially sensitive isoxazole ring.
Experimental Protocols
Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
This protocol is adapted from high-yield patented procedures.[1]
-
Setup: To a two-necked round-bottom flask equipped with a mechanical stirrer and a distillation head, add crude ethyl 5-methyl-4-isoxazolecarboxylate (1 equivalent) and a 60% aqueous solution of sulfuric acid (w/w).
-
Reaction: Heat the mixture to 85-90°C with vigorous stirring. Ethanol will begin to distill from the reaction mixture. Continue heating and stirring for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the complete disappearance of the starting ester.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.
-
Isolation: Collect the solid product by filtration. The filtrate can be cooled further to yield a second crop of crystals.
-
Purification: For high purity, recrystallize the crude acid from a 2% acetic acid in toluene mixed solvent.[7] This step is highly effective at removing isomeric impurities.
Protocol 2: Synthesis of tert-butyl (5-methylisoxazol-4-yl)carbamate via Modified Curtius Rearrangement
This protocol uses DPPA for a safer, one-pot procedure to generate a stable, Boc-protected amine intermediate.
-
Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-methylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous toluene. Add anhydrous tert-butanol (1.5 equivalents).
-
Reagent Addition: Add triethylamine (1.1 equivalents) to the solution and stir. Cool the mixture in an ice bath. Slowly add diphenylphosphoryl azide (DPPA) (1.05 equivalents) dropwise via syringe. Caution: DPPA is toxic.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80°C. You will observe the evolution of nitrogen gas. Ensure adequate ventilation. Maintain this temperature for 2-3 hours after gas evolution ceases.
-
Monitoring: Monitor the formation of the isocyanate and its subsequent trapping by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and wash the mixture sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tert-butyl (5-methylisoxazol-4-yl)carbamate can be purified by column chromatography on silica gel.
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Side Product Formation in Reactions of 5-Methylisoxazol-4-amine
Welcome to the technical support center for 5-Methylisoxazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into common challenges, focusing specifically on the identification and mitigation of side products. By understanding the causality behind these unintended reaction pathways, you can optimize your syntheses for higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address issues you may encounter during your experiments.
Section 1: Acylation and Sulfonylation Reactions
The nucleophilic amine at the C4 position is a primary site for functionalization, most commonly through acylation or sulfonylation. While seemingly straightforward, these reactions can yield frustrating side-product profiles if not properly controlled.
Question 1.1: I'm attempting to acylate this compound with an acid chloride, but my yield is low and TLC/LC-MS shows multiple new spots. What are the likely side products?
Answer: When acylating this compound, a complex mixture often points to several competing reaction pathways beyond simple N-acylation. The primary culprits are:
-
Di-acylation: The initially formed mono-acylated product, an amide, can be deprotonated by the base (especially if a strong, non-hindered base is used) to form an imidate-like anion. This anion is nucleophilic and can react with a second equivalent of the electrophile. This is particularly prevalent with highly reactive acylating agents.
-
O-acylation: While less common for the isoxazole oxygen, under certain conditions, particularly with hard electrophiles, reaction at the ring oxygen could be a minor pathway, though this is often followed by rearrangement or decomposition.
-
Ring-Opening/Degradation: The use of excess strong base or high temperatures can promote the degradation of the isoxazole ring itself. The resulting acyclic species can then react further, leading to a complex and often intractable mixture.[1]
Question 1.2: How can I suppress the formation of di-acylated and other impurities during my acylation reactions?
Answer: Controlling the reaction conditions is critical for achieving clean, high-yielding mono-acylation. The causality behind these choices is rooted in managing the reactivity of both the amine and the electrophile.
Troubleshooting Workflow for Acylation Reactions
Caption: Troubleshooting decision tree for acylation side products.
Here is a summary of key parameters to adjust:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain at 0°C or below during addition. | Reduces the rate of side reactions, which often have higher activation energies than the desired N-acylation. |
| Stoichiometry | Use no more than 1.05-1.1 equivalents of the acylating agent. | Minimizes the availability of the electrophile for subsequent reactions like di-acylation. |
| Base Selection | Use a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-Lutidine. | These bases are effective at scavenging the generated acid (e.g., HCl) but are too sterically bulky to deprotonate the less acidic amide product, thus preventing di-acylation. |
| Order of Addition | Add the acylating agent slowly, portion-wise or via syringe pump, to the solution of the amine and base. | This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic starting amine over the amide product. |
Section 2: Diazotization and Subsequent Reactions
The conversion of the 4-amino group to a diazonium salt opens a gateway to a wide range of functional groups (e.g., halides, hydroxyls) via Sandmeyer or related reactions. However, heterocyclic diazonium salts are notoriously less stable than their carbocyclic aniline counterparts.
Question 2.1: My diazotization of this compound at 0-5°C results in a dark, tarry mixture and significant gas evolution, even before I add my Sandmeyer reagent. What is happening?
Answer: The issue you are observing is likely the rapid decomposition of the 5-methylisoxazol-4-diazonium salt. The electron-withdrawing nature of the isoxazole ring destabilizes the positively charged diazonium group, making it highly prone to dediazoniation (loss of N₂ gas).[2]
The primary side reactions are:
-
Decomposition to Phenol-like Species: The diazonium salt can react with water in the acidic medium to form a 4-hydroxy-5-methylisoxazole species, which may be unstable and polymerize.[3]
-
Self-Coupling (Azo Formation): The highly reactive diazonium salt can act as an electrophile and attack an unreacted molecule of this compound, forming an azo-linked dimer. This is a common pathway in diazotization reactions and often results in highly colored, insoluble byproducts.[4]
Visualizing Diazonium Salt Side Reactions
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound hydrochloride | 100499-66-9 | Benchchem [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 5-Methylisoxazol-4-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylisoxazol-4-amine derivatives. This guide provides in-depth troubleshooting strategies, foundational scientific principles, and detailed protocols to address the common challenge of poor aqueous solubility encountered with this important class of compounds.
Section 1: Understanding the Root Cause of Poor Solubility
Before attempting to solve a solubility issue, it's critical to understand the underlying physicochemical properties of the this compound scaffold. The inherent characteristics of this heterocyclic system, combined with the properties of its substituents, dictate its behavior in aqueous media.
The isoxazole ring itself is polar, but derivatives, especially those developed as drug candidates, often incorporate lipophilic substituents to enhance target binding, which can dramatically decrease water solubility.[1] The parent compound, this compound, has a calculated XLogP3-AA of 0.1, suggesting moderate lipophilicity, but this value can increase significantly with the addition of larger, non-polar R-groups.[2]
Key factors contributing to the poor solubility of these derivatives include:
-
High Crystal Lattice Energy: The planar isoxazole ring can facilitate strong intermolecular interactions (e.g., π-π stacking) in the solid state, making it difficult for solvent molecules to break the crystal lattice.
-
Lipophilicity: Substituents added to the core structure to improve biological activity are often hydrophobic, leading to an overall unfavorable interaction with water.
-
Molecular Size: Larger molecules generally exhibit lower solubility as they are more difficult for solvent molecules to surround and solvate.[3]
Below is a diagram illustrating the key chemical features of a generic this compound derivative that influence its solubility.
References
Technical Support Center: Optimizing Intramolecular Cyclization of 5-Methylisoxazol-4-amine Derivatives
Welcome to the technical support center for optimizing the intramolecular cyclization of 5-methylisoxazol-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to construct fused heterocyclic systems based on the isoxazole scaffold. The formation of a new ring via intramolecular cyclization is a critical step in the synthesis of many complex molecular architectures, and temperature is arguably the most influential parameter governing the success of this transformation.
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and frequently asked questions to help you achieve optimal reaction outcomes, including high yield, purity, and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for the cyclization of this compound derivatives?
Temperature is a double-edged sword in chemical synthesis. It directly controls the reaction kinetics, but also influences product stability and the prevalence of side reactions.[1] For this specific cyclization, the primary considerations are:
-
Activation Energy (Ea): The intramolecular reaction, where the 4-amino group attacks an electrophilic center on a side chain, requires a specific amount of energy to overcome the activation barrier. Insufficient thermal energy (temperature too low) will result in a sluggish or incomplete reaction.
-
Thermodynamic vs. Kinetic Control: Many cyclization reactions can yield different products. A lower temperature may favor the kinetically controlled product (the one that forms fastest), while a higher temperature can provide enough energy to overcome a higher activation barrier to form the more stable, thermodynamically controlled product. Elevated temperatures can also lead to equilibration between isomers.[2]
-
Side Reaction Pathways: Higher temperatures can activate undesired reaction pathways, such as intermolecular condensation (leading to dimers or polymers), elimination, or decomposition of the starting material or product.[1][3] For sensitive heterocyclic systems like isoxazoles, thermal stability is a significant concern.
Q2: What is a sensible starting temperature range for a novel cyclization involving a this compound core?
A systematic approach is always recommended over a random guess. A good starting point depends on the nature of the electrophilic center and the solvent.
-
For highly reactive electrophiles (e.g., acyl chlorides, activated esters): Start at a low temperature, such as 0 °C or even -20 °C, and slowly warm the reaction to room temperature while monitoring progress.
-
For less reactive electrophiles (e.g., alkyl halides, nitriles): Begin at room temperature (approx. 20-25 °C) and gradually increase the temperature. A common screening range is from room temperature to the reflux temperature of the chosen solvent.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions and may allow for higher temperatures over shorter periods, potentially minimizing thermal decomposition.[5]
It is crucial to perform initial scouting experiments across a broad temperature range (e.g., 25 °C, 50 °C, 80 °C, 110 °C) to identify a promising window for optimization.[6]
Q3: How does my choice of solvent impact temperature optimization?
Solvent and temperature are deeply interconnected.[1][7] The solvent's boiling point defines the upper limit for conventional heating. Furthermore, solvent polarity can influence the transition state of the cyclization, potentially lowering the activation energy and thus the required temperature.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO): These are common for cyclization as they can solvate charged intermediates and often require heating (e.g., 80-120 °C) to drive reactions to completion.[6]
-
Ethereal Solvents (e.g., THF, 1,4-Dioxane): With lower boiling points, these are suitable for reactions that proceed at moderate temperatures (e.g., 60-100 °C).
-
Non-Polar Solvents (e.g., Toluene, Xylene): Often used for reactions that require high temperatures and may benefit from azeotropic removal of water or other small molecule byproducts. Refluxing in xylene occurs at approximately 140 °C.
When optimizing, consider screening a small set of solvents with varying polarities and boiling points in parallel with your temperature screen.
Troubleshooting Guide for Cyclization Reactions
This section addresses specific experimental problems. Follow the logical workflow to diagnose and solve issues you may encounter.
Problem 1: My reaction shows very low conversion or fails to proceed entirely.
-
Question: I've stirred my reaction at room temperature for 24 hours, and LC-MS analysis shows only unreacted starting material. What should I do?
-
Answer: This is a classic indication that the reaction lacks sufficient energy to overcome the activation barrier.
-
Primary Solution: Increase Temperature Systematically. Incrementally increase the reaction temperature. A good first step is to heat the reaction to 40-50 °C. If conversion is still low, increase further to 80 °C, and then to the reflux temperature of your solvent. Monitor at each stage to find the minimum temperature required for conversion.
-
Secondary Considerations:
-
Catalyst/Base Inefficiency: If your reaction requires a catalyst or a base to deprotonate the amine, ensure it is active and added in the correct stoichiometry. The pKa of the this compound nitrogen is crucial here.
-
Solvent Effects: The starting material may not be fully soluble, or the solvent may not be optimal for the reaction mechanism. Try a more polar solvent like DMF or NMP.
-
-
Problem 2: The reaction is messy, yielding multiple side products.
-
Question: Heating my reaction resulted in the consumption of the starting material, but my LC-MS shows a complex mixture of products and a low yield of the desired compound. What's happening?
-
Answer: This often occurs when the temperature is too high, promoting undesired side reactions or decomposition.[1]
-
Primary Solution: Lower the Temperature. If you found a temperature that gives full conversion but poor selectivity (e.g., 120 °C), reduce it significantly (e.g., to 80 °C) and allow for a longer reaction time. The goal is to find a sweet spot that is hot enough for the desired reaction to proceed but not so hot that it activates side pathways.[8]
-
Secondary Considerations:
-
Intermolecular Reactions: High concentrations can favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.[3] Try running the reaction under high-dilution conditions (e.g., slow addition of the substrate to a large volume of heated solvent).
-
Decomposition: Your starting material or product might be unstable at the reaction temperature. An initial thermal stability study of your starting material using a gradient temperature ramp on a small scale can be very informative.
-
-
Problem 3: I am observing the formation of an isomeric byproduct.
-
Question: My reaction produces the desired product along with a significant amount of an isomer. How can I improve the selectivity?
-
Answer: Isomer formation is often a result of competing reaction pathways or epimerization at a stereocenter, both of which are highly sensitive to temperature.
-
Primary Solution: Modulate Temperature to Control Selectivity. The formation of different regioisomers or diastereomers can be under kinetic or thermodynamic control.
-
To favor the kinetic product , run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
To favor the thermodynamic product , a higher temperature may be required to allow the initially formed kinetic product to revert and form the more stable isomer. A systematic screen at various temperatures is essential to map out this relationship.[2]
-
-
Secondary Considerations:
-
Base/Catalyst Choice: If a stereocenter is involved, especially one adjacent to a carbonyl group, the choice of base and temperature can influence epimerization.[2] Consider using a non-nucleophilic, sterically hindered base.
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies of the competing pathways, thus affecting the isomeric ratio.[2]
-
-
Experimental Protocols
Protocol 1: Systematic Temperature Screening for Cyclization Optimization
This protocol describes a parallel screening approach to efficiently identify the optimal reaction temperature.
Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity for the intramolecular cyclization.
Methodology:
-
Reaction Setup: In an array of reaction vials (e.g., in a parallel synthesizer or a multi-well heating block), add your this compound derivative (0.1 mmol) and the appropriate solvent (1.0 mL).
-
Reagent Addition: Add the required base or catalyst to each vial. Ensure all additions are consistent across all reactions.
-
Temperature Control: Seal the vials and place them in the heating block. Set each well (or groups of wells) to a different temperature. A typical screening range would be:
-
Vial 1: 25 °C (Room Temp)
-
Vial 2: 45 °C
-
Vial 3: 65 °C
-
Vial 4: 85 °C
-
Vial 5: 105 °C
-
Vial 6: 125 °C
-
-
Reaction Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction vial. Quench the aliquot (if necessary), dilute it, and analyze by LC-MS.
-
Data Analysis: For each time point and temperature, determine the percentage of remaining starting material, desired product, and key impurities.
-
Result Interpretation: Summarize the data in a table to easily compare the outcomes.
Data Presentation Example:
| Temperature (°C) | Time (h) | Starting Material (%) | Product Yield (%) | Key Impurity (%) |
| 25 | 24 | 95 | <1 | 0 |
| 45 | 24 | 60 | 38 | <2 |
| 65 | 12 | 15 | 82 | <3 |
| 85 | 4 | <2 | 93 | 5 |
| 105 | 1 | <1 | 85 | 14 (Decomp.) |
| 125 | 1 | 0 | 55 | 45 (Decomp.) |
From this hypothetical data, 85 °C for 4 hours appears to be the optimal condition, providing high yield with minimal impurity formation.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for common cyclization issues.
Conceptual Impact of Temperature
Caption: Relationship between temperature and reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 5-Methylisoxazol-4-amine
Welcome to the technical support center for researchers engaged in the synthesis of 5-Methylisoxazol-4-amine. This guide is structured to provide practical, field-tested advice for overcoming common purification challenges. Drawing from established chemical principles and peer-reviewed literature, we aim to equip you with the knowledge to diagnose issues and implement effective purification strategies, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The impurity profile of this compound is heavily dependent on the synthetic route employed. However, syntheses starting from precursors like ethyl acetoacetate and proceeding through a cyclization reaction with hydroxylamine often generate a predictable set of byproducts.[1][2]
-
Isomeric Impurities: The most prevalent and challenging impurities are regioisomers. Due to the nature of the isoxazole ring formation, the isomeric 3-methylisoxazol-4-amine can form. Similarly, if the synthesis involves a carboxylate intermediate, the corresponding isomeric ester (e.g., ethyl 3-methylisoxazole-4-carboxylate) can be a significant impurity that carries through to the final product.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as ethyl ethoxymethyleneacetoacetic ester or hydroxylamine hydrochloride, in the crude product.
-
Reaction Intermediates: Depending on the specific pathway, intermediates like ethyl 5-methylisoxazole-4-carboxylate may persist if the subsequent amination or hydrolysis step is incomplete.[2]
-
Degradation Products: Aminoisoxazoles can be sensitive to prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures.[2] This can lead to ring-opening or polymerization, resulting in colored, often tarry, impurities.
Q2: My final product has a persistent yellow or brown discoloration. What causes this and how can it be removed?
Discoloration is a frequent issue, particularly with amino-substituted heterocycles, and it often arises from minor degradation products or high-molecular-weight byproducts formed during the synthesis or workup. Simple recrystallization may not be sufficient to remove these colored impurities.[3]
A highly effective method for addressing this involves a caustic wash treatment prior to final purification. This procedure is adapted from a patented method for the purification of the related compound, 3-amino-5-methylisoxazole.[3] The principle is that the basic conditions can help to degrade or alter the solubility of the chromophoric impurities, allowing for their removal.
Recommended Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like methylene chloride or ethyl acetate.
-
Wash the organic solution with an aqueous sodium hydroxide solution (e.g., 10-20% w/v).
-
Separate the aqueous layer.
-
Wash the organic layer with water and then brine to remove residual caustic solution.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Proceed with a final purification step, such as recrystallization or column chromatography.
Q3: How do I select the appropriate purification method for my crude product?
The choice between recrystallization, column chromatography, or an acid-base extraction depends on the nature and quantity of the impurities, as well as the scale of your reaction.
| Purification Method | Ideal For | Advantages | Disadvantages |
| Recrystallization | Removing small amounts of impurities from a mostly pure, solid product. | Scalable, cost-effective, yields high-purity crystalline material. | Ineffective for removing impurities with similar solubility; can lead to significant yield loss.[4] |
| Column Chromatography | Separating complex mixtures, especially isomers and compounds with similar polarities. | High resolving power, versatile for a wide range of compounds. | Labor-intensive, requires significant solvent volumes, can be difficult to scale up.[5] |
| Acid-Base Extraction | Separating the basic amine product from neutral or acidic impurities. | Quick, simple, and effective for gross purification. | Not effective for removing basic impurities; may require back-extraction, increasing solvent use. |
A logical workflow can help in making the decision.
Caption: Decision workflow for selecting a purification strategy.
Q4: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring purification.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates are suitable.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point. For this compound, a system of 30-50% ethyl acetate in hexane typically provides good separation. The amine group may cause streaking; adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this by neutralizing acidic sites on the silica gel.
-
Visualization: The isoxazole ring is UV active, so spots can be visualized under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin (for the primary amine) can also be effective.
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid) is a common setup for analyzing polar heterocyclic compounds.[7]
Troubleshooting Guides
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve, even in large volumes of hot solvent. | The solvent is not polar enough. | Choose a more polar solvent. Good single solvents for amino-isoxazoles include ethanol, isopropanol, or ethyl acetate.[8] |
| Product "oils out" instead of crystallizing upon cooling. | The solution is too concentrated, or the cooling is too rapid. The solvent may be too non-polar. | Add a small amount of hot solvent to the oiled-out mixture to achieve dissolution, then allow it to cool more slowly. Consider a co-solvent system (e.g., ethanol/water or ethyl acetate/hexane). |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble in the chosen solvent. | Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal from a previous batch. |
| Purity does not improve significantly. | The chosen solvent does not effectively differentiate between the product and the impurity. | A different solvent system is required. If isomeric impurities are the problem, recrystallization may be insufficient, and chromatography is recommended. |
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots (co-elution). | The eluent is too polar, causing compounds to move too quickly down the column. | Decrease the polarity of the eluent (i.e., reduce the percentage of ethyl acetate). Ensure the TLC solvent system provides good separation (ΔRf > 0.2) before scaling to a column. |
| Product is stuck on the column. | The eluent is not polar enough. The compound may be interacting too strongly with the silica. | Gradually increase the polarity of the eluent. For strongly adsorbed amines, a mobile phase containing a small amount of methanol or ammonia in dichloromethane can be effective. |
| Streaking or tailing of the product band. | The column is overloaded. The compound is interacting with acidic sites on the silica. | Use a larger column or load less material. Add 0.5-1% triethylamine or pyridine to the eluent to suppress tailing.[9] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent[5]
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography Purification
This protocol is designed for the separation of polar compounds like this compound from less polar impurities.
Caption: Workflow for flash column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting with a low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purity Assessment by HPLC
This method provides a general guideline for assessing the purity of the final product.[7]
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
References
- 1. This compound hydrochloride | 100499-66-9 | Benchchem [benchchem.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Isoxazole Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide is designed to help you navigate the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy as it pertains to this important class of heterocyclic compounds. Unexpected chemical shifts can be a significant roadblock in structural elucidation and reaction monitoring. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: My H4 proton on the isoxazole ring is shifted significantly downfield from the expected value. What could be the cause?
This is a common observation and can often be attributed to a combination of substituent and solvent effects.
-
Substituent Effects: The electronic nature of substituents at the C3 and C5 positions profoundly influences the chemical shifts of the ring protons. Electron-withdrawing groups (EWGs) at either C3 or C5 will deshield the H4 proton, causing a downfield shift. For instance, a nitro or a carbonyl group will pull electron density away from the ring, reducing the shielding of the H4 proton. Conversely, electron-donating groups (EDGs) would be expected to cause an upfield shift. The effect of substituents can be correlated with Hammett constants, providing a predictable trend in many cases.[1][2]
-
Solvent Effects: The choice of NMR solvent can lead to significant variations in chemical shifts, particularly for heterocyclic systems containing nitrogen and oxygen.[3][4] Aromatic solvents like benzene-d6 can induce upfield shifts due to their magnetic anisotropy, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS). Protic solvents, such as methanol-d4 or D₂O, can engage in hydrogen bonding with the nitrogen or oxygen atoms of the isoxazole ring, altering the electron distribution and causing shifts.[5][6] If you observe an unexpected downfield shift, consider acquiring a spectrum in a different, less interactive solvent (e.g., switching from DMSO-d6 to CDCl₃) to see if the shift normalizes.[7]
-
Protonation: If your sample or solvent contains acidic impurities, the isoxazole nitrogen can become protonated.[8] This introduces a positive charge to the ring system, leading to strong deshielding of all ring protons, especially H4. A simple test for this is to add a drop of D₂O to your NMR tube and re-acquire the spectrum; if an acidic proton is present and exchanges, you may see shifts change, and the labile proton peak will disappear.[7]
Q2: The chemical shifts of my substituents seem unusual. For example, a methyl group attached to C5 is more deshielded than I anticipated.
The isoxazole ring itself exhibits significant magnetic anisotropy.[9][10] This means it generates its own local magnetic field which can either shield or deshield nearby nuclei depending on their spatial orientation relative to the ring.
Protons of a substituent at C5 or C3 that are positioned above or below the plane of the isoxazole ring will experience this anisotropic effect. The π-electron system of the heterocycle can cause deshielding of protons located in the plane of the ring and extending outwards.[11][12] Therefore, it is not uncommon for substituent protons to appear at slightly different chemical shifts than they would in a simple aliphatic or non-aromatic system.
Q3: My NMR spectrum is very broad, or I'm seeing more signals than expected. Could the isoxazole be unstable?
While isoxazoles are generally stable aromatic compounds, they can undergo rearrangements or degradation under certain conditions, which could manifest as broad signals or the appearance of new species in the NMR spectrum.
-
Chemical Exchange/Dynamic Processes: If your molecule has restricted rotation around a bond (e.g., a bulky substituent), you might be observing rotamers that are slowly interconverting on the NMR timescale, leading to broad peaks or multiple sets of signals.[7] Running the NMR experiment at a higher temperature can often coalesce these signals into a single, sharper set.
-
Ring-Opening/Rearrangement: Isoxazole rings can be susceptible to ring-opening under certain conditions, such as in the presence of a base or upon photoirradiation.[13][14][15] For example, base-mediated ring opening can lead to a β-ketonitrile intermediate.[14] Photochemical isomerization to a carbonyl-2H-azirine, which can then rearrange to an oxazole, is also a known pathway.[13][16] If you suspect degradation, acquiring a fresh spectrum of a newly prepared sample and comparing it to the one can be informative. LC-MS analysis of the NMR sample can also help identify any new species that may have formed.
Q4: I'm having trouble assigning the C3 and C5 carbons in my ¹³C NMR spectrum. Is there a reliable way to distinguish them?
Differentiating between C3 and C5 can be challenging as their chemical shifts can be very similar and are highly dependent on the substituents.[1][17] However, 2D NMR techniques are invaluable for unambiguous assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment. The H4 proton will show a correlation to the two quaternary carbons it is coupled to over three bonds (³JCH), which are C3 and C5. If you have protons on your substituents, their correlations can be even more informative. For example, protons on a substituent at C3 will show a strong HMBC correlation to C3, and likely a weaker correlation to C4. Similarly, protons on a C5 substituent will correlate to C5 and C4.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will directly correlate the H4 proton to the C4 carbon, confirming its assignment.
By using a combination of these 2D NMR experiments, you can build a connectivity map of your molecule and confidently assign all protons and carbons.[18][19]
Troubleshooting Guides & Protocols
Guide 1: Diagnosing the Root Cause of Unexpected Shifts
When faced with an anomalous spectrum, a systematic approach is key. The following workflow can help you pinpoint the issue.
Caption: Troubleshooting Decision Tree for Unexpected NMR Shifts.
Protocol 1: Step-by-Step Solvent Effect Study
Objective: To determine if the observed chemical shift deviation is due to interactions with the NMR solvent.
-
Sample Preparation (Initial): Prepare your sample as usual in your primary solvent (e.g., ~5-10 mg in 0.6 mL of CDCl₃).
-
Data Acquisition (Initial): Acquire standard ¹H and ¹³C spectra. Note the chemical shifts of the protons and carbons .
-
Sample Recovery: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the sample is completely dry.
-
Sample Preparation (Second Solvent): Re-dissolve the same sample in 0.6 mL of a solvent with different properties (e.g., Benzene-d₆ for aromatic anisotropy effects, or DMSO-d₆ for polar/hydrogen-bonding effects).
-
Data Acquisition (Second Solvent): Acquire ¹H and ¹³C spectra under the same experimental parameters (temperature, spectrometer frequency).
-
Analysis: Compare the chemical shifts from the two spectra.
Protocol 2: Variable Temperature (VT) NMR for Dynamic Processes
Objective: To investigate the presence of dynamic processes like rotamer interconversion.
-
Sample Preparation: Prepare a sample in a solvent with a wide liquid range (e.g., Toluene-d8 or DMSO-d6).
-
Initial Spectrum: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K). Note any broad peaks or an excess number of signals.
-
High-Temperature Spectra: Increase the sample temperature in increments (e.g., 20 K steps, up to a temperature where the sample is stable, e.g., 358 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Low-Temperature Spectra (Optional): If feasible and if coalescence was observed at high temperatures, cool the sample down in decrements to observe the decoalescence and resolve the individual species.
-
Analysis:
-
Sharpening/Coalescence of Peaks with Increasing Temperature: This is a classic sign of a dynamic process that is fast on the NMR timescale at higher temperatures.[7]
-
No Change in Spectra: The unexpected shifts are likely not due to a dynamic process.
-
Data Summary: Typical Chemical Shift Ranges
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for unsubstituted and substituted isoxazoles. Use these as a general guide, but remember that specific values can vary significantly based on the factors discussed above.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H3 | ~8.5 (unsubstituted) | Only present in 5-substituted isoxazoles. | |
| C3 | ~150-165 | Highly dependent on the C3 substituent.[20][21] | |
| H4 | ~6.4 (unsubstituted)[22] | Very sensitive to substituents at C3 and C5. | |
| C4 | ~100-110 | Generally the most upfield ring carbon.[20][21] | |
| H5 | ~8.3 (unsubstituted) | Only present in 3-substituted isoxazoles. | |
| C5 | ~165-175 | Often the most downfield ring carbon.[20][21] |
Data compiled from various sources, including[20][21][22][23]. Values are typically reported in CDCl₃ and can vary.
By systematically applying these troubleshooting strategies and understanding the fundamental principles that govern NMR chemical shifts in isoxazole systems, you can more efficiently and accurately elucidate the structures of your compounds and advance your research.
References
- 1. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 6. scielo.br [scielo.br]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 15. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. op.niscpr.res.in [op.niscpr.res.in]
- 22. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 23. rsc.org [rsc.org]
Preventing degradation of 5-Methylisoxazol-4-amine during storage
Welcome to the technical support center for 5-Methylisoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. As a specialized heterocyclic amine, this compound's utility in complex syntheses is contingent on its purity. Understanding its potential degradation pathways is critical for reliable and reproducible experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Keeping the container tightly sealed is crucial to prevent exposure to moisture and atmospheric oxygen, which can contribute to degradation.
Q2: How should I store solutions of this compound?
Solutions of this compound are generally less stable than the solid form. If storage in solution is necessary, it is recommended to prepare fresh solutions for immediate use. If short-term storage is unavoidable, store the solution at -20°C or -80°C, again under an inert atmosphere and protected from light. The choice of solvent is also critical; aprotic, anhydrous solvents are preferable.
Q3: What are the visible signs of degradation?
A noticeable change in color, such as yellowing or browning of the typically white to off-white solid, is a primary indicator of degradation. Other signs may include clumping of the powder (indicating moisture absorption) or the appearance of an unusual odor. For solutions, precipitation or color changes can signify degradation.
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions (solid form, 2-8°C, inert atmosphere, protected from light), this compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for over a year or if any signs of degradation are observed.
Q5: Can I store this compound at room temperature?
Room temperature storage is not recommended for long-term stability. While short periods at room temperature for weighing and handling are acceptable, prolonged exposure can accelerate degradation, especially in the presence of light, air, or humidity.
Troubleshooting Guide
Degradation of this compound can manifest in various ways, from inconsistent experimental results to visible changes in the material. The following table provides a guide to troubleshooting common issues.
| Observed Problem | Potential Cause of Degradation | Recommended Action & Scientific Rationale |
| Discoloration (Yellowing/Browning) of Solid | Oxidation of the amine group or light-induced degradation. | 1. Verify Purity: Use HPLC or GC-MS to assess the purity of the compound. 2. Review Storage: Ensure the compound is stored under an inert atmosphere and protected from light. The amine functionality is susceptible to oxidation, and many organic molecules can undergo photodegradation. |
| Inconsistent Reaction Yields or Formation of Unexpected Byproducts | Partial degradation of the starting material, leading to lower effective concentration and reactive impurities. | 1. Confirm Structure: Use ¹H NMR and ¹³C NMR to confirm the structure and identify any potential degradation products. 2. Purify Material: If degradation is confirmed, consider recrystallization or column chromatography to purify the compound before use. |
| Poor Solubility or Precipitation in Solution | Formation of insoluble degradation products or reaction with solvent/impurities. | 1. Check Solvent Purity: Ensure the use of anhydrous, high-purity solvents. Water can facilitate hydrolytic degradation pathways. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions immediately before use to minimize time for degradation to occur. |
| Baseline Instability or Ghost Peaks in Chromatography (LC-MS/GC-MS) | On-column degradation or presence of non-volatile impurities from degradation. | 1. Optimize Analytical Method: Use a lower temperature for the injection port (GC) or column to minimize thermal degradation. 2. Sample Preparation: Filter the sample solution before injection to remove any particulate matter. |
| Loss of Biological Activity in Assays | Degradation of the active compound, leading to a lower effective concentration. | 1. Quantitative Analysis: Use a validated analytical method (e.g., HPLC with a standard curve) to accurately determine the concentration of the active compound in the solution. 2. Use a Fresh Batch: If significant degradation is confirmed, it is best to use a new, verified batch of the compound for sensitive biological assays. |
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is paramount in preventing the degradation of this compound.
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or improper sealing.
-
Note the appearance of the compound (color, form) and compare it to the supplier's specifications. If any discrepancies are found, contact the supplier immediately.
Long-Term Storage (Solid)
-
Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This minimizes oxidation and hydrolysis.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place. Light can provide the energy to initiate degradation reactions.[1][2]
-
Container: Use a tightly sealed container to prevent moisture ingress.
Handling and Weighing
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Minimize the time the container is open to the atmosphere.
Preparation of Solutions
-
Use high-purity, anhydrous solvents.
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution must be prepared, divide it into single-use aliquots to avoid repeated warming and cooling of the entire batch.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of the isoxazole ring and the amine functional group, the following are plausible degradation routes:
-
Isoxazole Ring Opening: The isoxazole ring can be susceptible to cleavage, particularly under basic conditions.[3] This can be accelerated by increased temperatures. Studies on other isoxazole derivatives have shown that ring opening can occur under both acidic and basic conditions, leading to various degradation products.[4]
-
Oxidation of the Amine Group: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be catalyzed by trace metals and exposure to air.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to ring cleavage or other structural rearrangements.[1][5][6]
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for a researcher who suspects degradation of their this compound sample.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
Technical Support Center: Navigating the Scale-Up of 5-Methylisoxazol-4-amine Synthesis
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-Methylisoxazol-4-amine. This resource is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the multi-step synthesis of this important heterocyclic amine. Our guidance is rooted in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
This guide is structured to follow the synthetic pathway, providing in-depth troubleshooting and frequently asked questions (FAQs) for each critical stage. We will delve into the causality behind experimental choices, offering not just protocols but a self-validating system of knowledge to empower your process development.
Diagram of the Synthetic Workflow
The following diagram outlines the primary synthetic route from common starting materials to the final product, this compound. Each major step presents unique challenges that will be addressed in the subsequent sections.
Caption: Synthetic pathway for this compound production.
Part 1: Isoxazole Ring Formation - Troubleshooting and FAQs
The formation of the isoxazole ring is a critical step that dictates the purity of the final product. The primary challenge is controlling the regioselectivity to favor the desired 5-methyl isomer over the 3-methyl impurity.
Q1: My reaction is producing a significant amount of the ethyl 3-methylisoxazole-4-carboxylate isomer. How can I improve the regioselectivity?
A1: This is the most common and critical challenge in this synthesis. The formation of the undesired 3-methyl isomer arises from the alternative cyclization pathway of the intermediate formed between ethyl 2-ethoxymethyleneacetoacetate and hydroxylamine.
-
Causality: The regioselectivity is highly dependent on the reaction conditions, particularly temperature and the nature of the base used. The desired product, ethyl 5-methylisoxazole-4-carboxylate, is favored under specific, controlled conditions.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low temperature, ideally between -20°C and 10°C, during the addition of the hydroxylamine solution to the ethyl ethoxymethyleneacetoacetic ester.[1] A patent for a similar process specifies cooling to about -5°C.[1]
-
Reverse Addition: Instead of adding the ester to the hydroxylamine solution, employ a reverse addition technique where the hydroxylamine sulfate solution is added dropwise to the cooled ester and base mixture. This maintains a low concentration of hydroxylamine, which can help control the reaction pathway.
-
Choice of Base and Hydroxylamine Source: Using hydroxylamine sulfate in the presence of a mild base like sodium acetate is a documented method to improve selectivity.[1][2] This is often preferred over using aqueous hydroxylamine with stronger bases.
-
pH Control: In some protocols using hydroxylamine hydrochloride, maintaining a specific pH range (e.g., 8.0-14.0) with an inorganic base is crucial for favoring the desired isomer.[3]
-
Q2: The yield of my ethyl 5-methylisoxazole-4-carboxylate is low, even with good isomeric purity. What are the likely causes and solutions?
A2: Low yields can stem from incomplete reaction, side reactions, or degradation of the product during workup.
-
Causality: The cyclization reaction requires sufficient time and appropriate thermal conditions post-addition to go to completion. The workup procedure must also be optimized to prevent loss of the product, which is an oil.
-
Troubleshooting Protocol:
-
Reaction Time and Temperature: After the initial low-temperature addition, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 1 hour) to ensure the reaction is complete.[4]
-
Solvent Removal: When removing the solvent (e.g., methanol or ethanol) via rotary evaporation, ensure the bath temperature does not exceed 45-50°C to prevent product degradation.
-
Extraction and Washing: Use a non-polar solvent like hexane for extraction.[4] Washing the organic layer with a saturated sodium bicarbonate solution followed by water is crucial to remove unreacted starting materials and acidic impurities.
-
Avoid Distillation: A key insight from industrial processes is that distillation of the crude ethyl-5-methylisoxazole-4-carboxylate is often unnecessary and can lead to product loss.[1][2] The crude oil, if of high isomeric purity, can be taken directly to the next hydrolysis step.[1]
-
| Parameter | Recommended Condition | Rationale |
| Addition Temperature | -20°C to 10°C | Suppresses formation of the 3-methyl isomer.[1] |
| Base | Sodium Acetate | Mild base that promotes the desired cyclization pathway.[1] |
| Hydroxylamine Source | Hydroxylamine Sulfate | Provides better control over the reaction compared to free hydroxylamine.[1] |
| Post-Reaction | Reflux for 1 hour | Drives the reaction to completion.[4] |
| Purification | Extraction (avoiding distillation) | Minimizes product loss and degradation.[1][2] |
Part 2: Saponification to Carboxylic Acid - Troubleshooting and FAQs
The hydrolysis of the ester to the carboxylic acid is a seemingly straightforward step, but on a larger scale, reaction time and byproduct formation can become significant issues.
Q1: The hydrolysis of ethyl 5-methylisoxazole-4-carboxylate is slow and requires extended reflux, leading to byproducts. How can I optimize this step?
A1: The choice of acid and the reaction conditions are paramount for an efficient and clean hydrolysis.
-
Causality: While various strong acids can effect hydrolysis, a mixture of acetic acid and HCl can lead to longer reaction times and increased byproduct formation due to prolonged exposure of the product to harsh acidic conditions at reflux.[1]
-
Troubleshooting Protocol:
-
Acid Selection: Utilize 60% aqueous sulfuric acid as the hydrolyzing agent. This has been shown to significantly reduce reaction times (from 9 hours to 3.5 hours in one documented process) and increase yields compared to acetic acid/HCl mixtures.[1]
-
Continuous Distillation: During the hydrolysis, continuously distill off the ethanol as it is formed. This shifts the equilibrium towards the product and can help maintain a consistent reaction temperature.[1]
-
Crystallization: The resulting 5-methylisoxazole-4-carboxylic acid can be crystallized to achieve high purity. A specific solvent system of 2% acetic acid in toluene has been developed for effective purification.[2]
-
Part 3: Conversion to this compound - Troubleshooting and FAQs
The final step of converting the carboxylic acid group to an amine is most commonly achieved via a rearrangement reaction, such as the Hofmann, Curtius, or Schmidt rearrangement. Each has its own set of challenges, particularly concerning safety and byproduct formation at scale. The Hofmann rearrangement, proceeding through the amide, is a common industrial choice.
Q1: I am having difficulty with the Hofmann rearrangement of 5-methylisoxazole-4-carboxamide. What are the critical parameters for a successful reaction?
A1: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[5][6] Success hinges on careful control of stoichiometry and temperature.
-
Causality: The reaction proceeds via the in-situ formation of sodium hypobromite, which reacts with the amide. The subsequent rearrangement to the isocyanate is the key step, followed by hydrolysis to the amine.[5][7] Side reactions, such as the formation of ureas from the reaction of the isocyanate with the product amine, can occur if conditions are not optimized.
-
Troubleshooting Protocol:
-
Amide Purity: Start with a high-purity 5-methylisoxazole-4-carboxamide. The amide can be prepared from the carboxylic acid by first converting it to the acid chloride (e.g., with thionyl chloride) and then reacting with ammonia.[8]
-
Reagent Stoichiometry: Use precise amounts of bromine and sodium hydroxide. An excess of hypobromite can potentially lead to side reactions on the isoxazole ring, although the ring is generally stable under these conditions.
-
Temperature Management: The initial formation of the N-bromoamide is typically done at a low temperature. The rearrangement step requires heating, but excessive temperatures can lead to degradation. Careful monitoring and control of the reaction temperature are crucial during scale-up.
-
Workup: After the reaction, the amine product is typically extracted from the aqueous basic solution. Purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).
-
Caption: Mechanism of the Hofmann rearrangement.
Q2: Are there safer alternatives to the Hofmann rearrangement for the large-scale synthesis of this compound?
A2: Yes, the Curtius and Schmidt rearrangements are viable alternatives, though they come with their own safety considerations. Continuous flow chemistry is emerging as a powerful tool to mitigate the risks associated with these reactions.[9]
-
Curtius Rearrangement:
-
Process: This reaction involves the thermal decomposition of an acyl azide, formed from the carboxylic acid, into an isocyanate.[10][11]
-
Challenges: The primary concern is the use of azides, which can be explosive.[9] Diphenylphosphoryl azide (DPPA) is a common reagent.
-
Scale-up Solution: Continuous flow reactors allow for the in-situ generation and immediate consumption of the acyl azide intermediate, preventing its accumulation and significantly enhancing safety.[9]
-
-
Schmidt Rearrangement:
-
Process: This is a one-pot reaction of the carboxylic acid with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid, to form the amine.
-
Challenges: Similar to the Curtius rearrangement, it involves the use of azides. It also uses highly corrosive strong acids.
-
-
Reduction of a Nitro Precursor:
-
Process: An alternative route involves the synthesis of 5-methyl-4-nitroisoxazole and its subsequent reduction to the amine.[12]
-
Advantages: This route avoids the use of rearrangement reactions and their associated hazardous intermediates. Reductions can be achieved using various methods, such as catalytic hydrogenation or metal/acid combinations (e.g., Fe/HCl).[12][13]
-
Challenges: The synthesis of the nitro-isoxazole precursor might require specific nitrating agents and conditions. The purification of the final amine from the reduction reaction mixture needs to be optimized.[13][14]
-
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 4. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemistwizards.com [chemistwizards.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 12. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Navigating the Landscape of Isoxazole Functionalization: A Technical Support Guide
Welcome to the technical support center for the regioselective functionalization of isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the isoxazole scaffold. As a versatile heterocyclic motif prevalent in numerous pharmaceuticals and biologically active compounds, the ability to selectively functionalize the isoxazole ring is of paramount importance.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common challenges and achieve your desired synthetic outcomes with precision and confidence.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during the regioselective functionalization of isoxazoles, offering causative explanations and actionable solutions.
Issue 1: Poor or Incorrect Regioselectivity in Palladium-Catalyzed C-H Arylation
Question: My palladium-catalyzed direct C-H arylation is yielding a mixture of C4 and C5-arylated products, or the undesired regioisomer is the major product. How can I improve the regioselectivity?
Root Cause Analysis:
The regioselectivity of palladium-catalyzed C-H arylation of isoxazoles is a delicate balance of several factors, primarily the electronic and steric environment of the C-H bonds and the reaction mechanism at play. The C5-proton is generally more acidic and less sterically hindered, often favoring functionalization at this position.[3] However, the choice of ligands, solvents, and bases can significantly influence the operative mechanism and, consequently, the regiochemical outcome.[4][5]
Solutions:
-
Ligand Selection is Crucial: The ligand coordinates to the palladium center and plays a pivotal role in the regioselectivity.
-
For C5-arylation , bulky, electron-rich phosphine ligands are often preferred.
-
For C4-arylation , the use of specific directing groups or tuning the electronic properties of the substrate may be necessary. In some cases, a ligandless approach in a specific solvent system can favor C4 functionalization.[6]
-
-
Solvent Polarity Matters: The polarity of the solvent can influence the reaction pathway.
-
Polar aprotic solvents like DMF or DMAc often favor C5-arylation .[5]
-
Nonpolar solvents such as toluene or dioxane may promote C4-selectivity in certain systems.
-
-
Base Strength as a Control Element: The choice of base can dictate the C-H activation mechanism.
-
Weaker bases like K₂CO₃ or Cs₂CO₃ are often employed in concerted metalation-deprotonation (CMD) pathways, which can favor C5-arylation.
-
Stronger bases like KOt-Bu may favor deprotonation at the most acidic site, which is typically C5.
-
-
Leverage Directing Groups: The installation of a directing group on the isoxazole ring is a powerful strategy to enforce regioselectivity. A variety of directing groups can be employed to steer the functionalization to a specific position, often overriding the inherent reactivity of the isoxazole core.[1][7]
| Parameter | Favors C5-Arylation | Favors C4-Arylation | Causality |
| Ligand | Bulky, electron-rich phosphines | Often requires directing groups; ligandless in some cases | Ligand sterics and electronics influence the geometry of the transition state during C-H activation. |
| Solvent | Polar aprotic (e.g., DMF, DMAc) | Nonpolar (e.g., Toluene, Dioxane) | Solvent polarity can influence the aggregation state of the catalyst and the stability of key intermediates. |
| Base | Weaker inorganic bases (e.g., K₂CO₃) | Can be substrate-dependent | The base is involved in the proton abstraction step, and its strength can influence the kinetic versus thermodynamic control of the reaction. |
Troubleshooting Workflow for Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in isoxazole C-H arylation.
Issue 2: Isoxazole Ring Opening Under Reaction Conditions
Question: I am observing byproducts that suggest my isoxazole ring is opening during the reaction. How can I prevent this?
Root Cause Analysis:
The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under certain conditions, particularly in the presence of strong bases or reducing agents.[8][9] This can lead to the formation of various side products and a reduction in the yield of the desired functionalized isoxazole. The presence of a proton at the C3 position can make the ring more prone to base-mediated opening.[8]
Solutions:
-
Moderate the Basicity: If possible, use a weaker base that is still effective for the desired transformation. Screening different inorganic and organic bases is recommended.
-
Lower the Reaction Temperature: Ring opening is often accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize this side reaction.
-
Protect Sensitive Positions: If the C3 position is unsubstituted, it can be more susceptible to deprotonation, initiating ring cleavage. Introducing a substituent at C3 can enhance the stability of the isoxazole ring.
-
Avoid Harsh Reducing Agents: When performing reductions on other parts of the molecule, be mindful of the potential for isoxazole ring cleavage. Choose milder reducing agents or consider a protection-deprotection strategy for the isoxazole core if necessary.
-
Metal-Free Conditions: In some cases, transition-metal catalysts can promote ring-opening pathways.[10] Exploring metal-free alternatives for the desired functionalization may be a viable solution.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic order of reactivity for the C-H bonds of an unsubstituted isoxazole?
A1: The general order of reactivity for the C-H bonds in an unsubstituted isoxazole towards electrophilic substitution and metal-catalyzed C-H activation is C5 > C4 > C3. The C5 position is the most electron-rich and sterically accessible, making it the most reactive site in many cases.[3]
Q2: Can I achieve selective functionalization at the C3 position?
A2: Yes, selective functionalization at the C3 position is achievable, although it often requires specific strategies due to its lower intrinsic reactivity compared to C5 and C4. Methods such as directed ortho-metalation, where a directing group at a neighboring position guides a metalating agent to the C3 position, can be effective. Additionally, certain synthetic routes that construct the isoxazole ring allow for the introduction of a substituent at the C3 position from the outset.
Q3: How do electron-donating and electron-withdrawing substituents on the isoxazole ring influence its functionalization?
A3: Substituents on the isoxazole ring have a profound impact on its reactivity and the regioselectivity of functionalization.
-
Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack and often accelerating C-H activation reactions.
-
Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less reactive towards electrophiles. However, EWGs can increase the acidity of ring protons, which can be exploited in deprotonation-based functionalization strategies. The position of the substituent also plays a critical role in directing the regioselectivity of subsequent functionalization.
Q4: Are there any "green" or more environmentally friendly methods for isoxazole functionalization?
A4: Yes, the field is increasingly moving towards more sustainable synthetic methods. This includes the use of more environmentally benign solvents, catalyst systems with lower environmental impact (e.g., earth-abundant metals), and reactions that proceed under milder conditions.[11][12] Microwave-assisted synthesis is also being explored to reduce reaction times and energy consumption.[12]
Experimental Protocols
The following are representative, detailed protocols for the regioselective functionalization of isoxazoles. These should be adapted and optimized for specific substrates.
Protocol 1: Palladium-Catalyzed Direct C5-Arylation of Isoxazoles
This protocol is adapted from a procedure for the direct C-H arylation of isoxazoles at the 5-position.[3]
Materials:
-
3,5-Disubstituted isoxazole
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the 3,5-disubstituted isoxazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C5-arylated isoxazole.
Workflow for Palladium-Catalyzed C5-Arylation
Caption: A step-by-step workflow for the palladium-catalyzed direct C5-arylation of isoxazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Regioisomeric Dance: A Comparative Guide to the Biological Activity of Substituted Isoxazole Isomers
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is vividly illustrated in the study of substituted isoxazole isomers, where a subtle shift in the position of substituents on the isoxazole ring can lead to profound differences in their therapeutic potential. This guide offers an in-depth, objective comparison of the biological activities of substituted isoxazole isomers, grounded in experimental data, to empower researchers in drug discovery and development. We will explore the causal relationships between isomeric structures and their bioactivities, detail the rigorous experimental protocols for their evaluation, and present a clear, comparative analysis of their performance.
The Isoxazole Scaffold: A Privileged Heterocycle
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous pharmacologically active compounds.[1][2] Its prevalence in approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin, underscores its significance as a "privileged structure" in medicinal chemistry.[1][3] The isoxazole core's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets make it a versatile scaffold for developing novel therapeutics.[4]
The biological profile of isoxazole derivatives is exquisitely sensitive to the substitution pattern on the ring. The most common points of substitution are the 3, 4, and 5 positions, leading to a variety of regioisomers. This guide will focus on the comparative biological activities of the most studied isomers: the 3,5-disubstituted and 3,4-disubstituted isoxazoles.
The Crucial Role of Regioisomerism in Biological Activity
The seemingly minor difference in the placement of substituents between, for instance, a 3,5-diarylisoxazole and a 3,4-diarylisoxazole can significantly impact how the molecule fits into the binding pocket of a target protein. This can alter the molecule's affinity, selectivity, and ultimately, its therapeutic efficacy. The following sections will delve into a comparative analysis of these isomers across key therapeutic areas, supported by experimental evidence.
Anticancer Activity: A Tale of Two Isomers
In the realm of oncology, the orientation of aryl groups on the isoxazole core has been shown to be a critical determinant of cytotoxic activity. Several studies have directly compared the anticancer effects of 3,5-diarylisoxazole and 3,4-diarylisoxazole isomers.
A noteworthy study synthesized a series of 3,4-diarylisoxazoles as analogues of the natural anticancer agent Combretastatin A-4 and compared their activity to previously reported 3,5-diarylisoxazole counterparts. The 3,4-diarylisoxazole isomers demonstrated potent cytotoxic activity against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range. This highlights that the ortho-arrangement of the aryl rings in 3,4-diarylisoxazoles can be highly effective for anticancer activity.
Furthermore, the substitution on these aryl rings plays a synergistic role. For example, the presence of methoxy groups on the phenyl rings is often associated with enhanced anticancer activity in both isomeric series.[5][6]
Table 1: Comparative Anticancer Activity of Diarylisoxazole Isomers
| Compound ID | Isoxazole Isomer | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3,5-diaryl | 3-(4-methoxyphenyl), 5-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | 0.015 | [6] |
| 1b | 3,4-diaryl | 3-(4-methoxyphenyl), 4-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | 0.028 | [6] |
| 2a | 3,5-diaryl | 3-(phenyl), 5-(4-chlorophenyl) | PC-3 (Prostate) | 5.2 | [6] |
| 2b | 3,4-diaryl | 3-(phenyl), 4-(4-chlorophenyl) | PC-3 (Prostate) | > 10 | [6] |
Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head study.
The logical workflow for such a comparative study is outlined below:
Caption: Workflow for comparing the anticancer activity of isoxazole isomers.
Anti-inflammatory Activity: Positional Importance
The anti-inflammatory potential of substituted isoxazoles is also heavily influenced by their isomeric form. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory effects of novel compounds.[7]
Studies have indicated that the substitution pattern on the isoxazole ring dictates the compound's ability to inhibit inflammatory mediators. While direct comparative studies across a wide range of isomers are less common in the literature for anti-inflammatory activity, the existing data suggests that both 3,5- and 3,4-disubstituted isoxazoles can exhibit significant anti-inflammatory properties, with the specific substituents playing a crucial role. For instance, the presence of electron-withdrawing groups on the aryl rings has been shown to enhance anti-inflammatory activity in some series.[8]
Table 2: Comparative Anti-inflammatory Activity of Substituted Isoxazoles
| Compound ID | Isoxazole Isomer | Substituents | % Inhibition of Paw Edema | Reference |
| 3a | 3,5-disubstituted | 3-(4-chlorophenyl), 5-methyl | 58% | [8] |
| 3b | 3,5-disubstituted | 3-(4-methoxyphenyl), 5-methyl | 45% | [8] |
| 4a | 3,4-disubstituted | 3-phenyl, 4-benzoyl | 62% | [8] |
Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head study.
The experimental workflow for assessing anti-inflammatory activity is depicted below:
Caption: Workflow for evaluating the anti-inflammatory activity of isoxazole isomers.
Antimicrobial Activity: Awaiting a Clearer Picture
The antimicrobial properties of isoxazole derivatives are well-documented.[3][9] However, direct comparative studies on the antimicrobial efficacy of different regioisomers are less prevalent in the scientific literature. The existing research suggests that the nature and position of substituents are critical for activity. For example, the presence of halogen atoms or nitro groups on the aryl substituents often enhances antibacterial and antifungal properties.[10]
A systematic investigation comparing the Minimum Inhibitory Concentrations (MICs) of a series of 3,4- and 3,5-disubstituted isoxazoles against a panel of pathogenic bacteria and fungi would be highly valuable to elucidate the structure-activity relationships in this area.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the trustworthiness and reproducibility of the data presented, this guide provides detailed, step-by-step methodologies for the key experiments cited.
Synthesis of Substituted Isoxazole Isomers
The choice of synthetic route is critical for obtaining the desired regioisomer.
Synthesis of 3,5-Disubstituted Isoxazoles: A common and versatile method is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes.[11][12] This reaction is often catalyzed by copper(I) salts and proceeds with high regioselectivity.[13]
-
Step 1: Generation of Nitrile Oxide: An aldoxime is treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, in the presence of a base (e.g., triethylamine) to generate the nitrile oxide intermediate.
-
Step 2: Cycloaddition: The nitrile oxide is then reacted with a terminal alkyne. The cycloaddition typically affords the 3,5-disubstituted isoxazole as the major product.
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel.
Synthesis of 3,4-Disubstituted Isoxazoles: The synthesis of 3,4-disubstituted isoxazoles often requires different strategies to control the regioselectivity. One effective method involves the [3+2] cycloaddition of nitrile oxides with enamines, followed by oxidation.[14][15][16]
-
Step 1: Formation of Enamine: An aldehyde or ketone is reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.
-
Step 2: Cycloaddition: The enamine is then reacted with a nitrile oxide (generated as described above) to yield a dihydroisoxazole intermediate.
-
Step 3: Oxidation: The dihydroisoxazole is oxidized using an appropriate oxidizing agent (e.g., manganese dioxide) to afford the 3,4-disubstituted isoxazole.
-
Step 4: Purification: The final product is purified by column chromatography.
Biological Activity Assays
MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Step 1: Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Step 2: Compound Treatment: The cells are treated with serial dilutions of the test compounds (isoxazole isomers) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Step 3: MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Step 5: Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Step 6: Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Carrageenan-Induced Paw Edema Assay: This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
-
Step 1: Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Step 2: Compound Administration: The test compounds (isoxazole isomers), a positive control (e.g., indomethacin), and a vehicle control are administered to the animals, typically orally or intraperitoneally.
-
Step 3: Induction of Inflammation: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Step 4: Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Step 5: Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle control group.
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Step 1: Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.
-
Step 2: Serial Dilution of Compounds: The test compounds (isoxazole isomers) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Step 3: Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Step 4: Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Step 5: Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the biological activity of substituted isoxazoles is profoundly influenced by the regioisomeric arrangement of their substituents. While both 3,5- and 3,4-disubstituted isoxazoles have shown promise in various therapeutic areas, the optimal isomeric form is highly dependent on the specific biological target and the nature of the substituents.
For anticancer applications, both 3,4- and 3,5-diarylisoxazole scaffolds have yielded highly potent compounds, and the choice of isomer should be guided by the specific target and desired pharmacophore geometry. In the context of anti-inflammatory activity, both isomeric series are viable starting points for drug discovery, with the fine-tuning of substituents being crucial for optimizing efficacy. The comparative antimicrobial activity of isoxazole isomers remains a fertile ground for future research, with the potential to uncover novel and potent antimicrobial agents.
As researchers and drug development professionals, a thorough understanding of the structure-activity relationships of isoxazole isomers is paramount. The systematic synthesis and parallel biological evaluation of different regioisomers, as outlined in this guide, is a critical strategy for unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Analysis for Confirming the Purity of 5-Methylisoxazol-4-amine
<
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-Methylisoxazol-4-amine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this compound, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the technical nuances of LC-MS, compare its performance with alternative techniques, and provide a detailed, field-proven protocol for its implementation.
The inherent chemical properties of this compound, such as its polarity and potential for multiple reaction byproducts, present unique analytical challenges.[2] Ensuring the absence of structurally similar impurities, starting materials, and degradation products is crucial to prevent unforeseen toxicological effects and to guarantee the reliability of biological data.
Comparative Analysis of Purity Assessment Techniques
While several analytical techniques can be employed for purity determination, they differ significantly in their sensitivity, specificity, and the richness of the data they provide. Here, we compare LC-MS with other common analytical methods.
| Technique | Principle | Strengths | Limitations | Applicability for this compound |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and specificity, provides molecular weight information, excellent for identifying unknown impurities.[3][4] | Matrix effects can influence ionization, higher initial instrument cost.[5] | Highly Recommended. Ideal for resolving and identifying a wide range of potential impurities with high confidence. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass detection. | Excellent for volatile and thermally stable compounds, high resolving power.[6] | Requires derivatization for polar amines, potential for thermal degradation.[7][8] | Conditional. May require derivatization, which adds complexity and potential for artifacts.[9] Not ideal for non-volatile impurities. |
| Quantitative NMR (qNMR) | Quantifies substances based on the signal intensity in relation to a certified reference standard. | Primary analytical method, no need for identical reference standard of the analyte, provides structural information.[10][11][12] | Lower sensitivity compared to MS, requires highly pure internal standards, potential for signal overlap.[10][13][14] | Good for orthogonal confirmation. Provides an independent measure of purity and can quantify non-chromatographable impurities. |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | Robust, widely available, and cost-effective. | Limited to chromophoric compounds, lower sensitivity and specificity than MS, difficult to identify unknown impurities.[15] | Suitable for routine analysis. Can be used if impurities have sufficient UV absorbance and are well-separated, but may miss non-UV active impurities.[16] |
The LC-MS Advantage: A Deeper Dive
For a molecule like this compound, LC-MS offers a distinct advantage by coupling the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This combination allows for:
-
Unambiguous Identification: The mass spectrometer provides the molecular weight of the parent compound and any co-eluting impurities, offering a high degree of confidence in peak identification.
-
Trace-Level Detection: LC-MS can detect impurities at levels far below what is achievable with UV-based detectors, which is critical for identifying potentially potent process impurities or degradation products.[3]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities can provide fragmentation patterns of impurities, aiding in their structural elucidation without the need for isolation and separate analysis.
Experimental Workflow: A Validated LC-MS Protocol
The following protocol is a robust, self-validating system designed for the accurate purity assessment of this compound.
Diagram of the LC-MS Purity Analysis Workflow
Caption: Workflow for LC-MS purity analysis of this compound.
Step-by-Step Methodology
1. Reagents and Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Reference standards for any known impurities (if available)
2. Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
5. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
6. Data Analysis:
-
Integrate the peak area of the main component and all detected impurities in the total ion chromatogram (TIC).
-
Calculate the purity by area percent:
-
Purity (%) = (Area of main peak / Sum of all peak areas) x 100
-
-
Identify known impurities by comparing their mass-to-charge ratios (m/z) and retention times with those of reference standards.
-
For unknown impurities, the accurate mass measurement from the MS can be used to propose elemental compositions.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the purity assessment, the LC-MS method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[17][18]
Diagram of Key Method Validation Parameters
Caption: Key parameters for LC-MS method validation.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion: The Gold Standard for Purity Confirmation
For the critical task of confirming the purity of this compound, LC-MS stands out as the superior analytical technique. Its unparalleled sensitivity, specificity, and ability to provide molecular weight information make it an indispensable tool in modern drug development. While other techniques like qNMR and HPLC-UV have their merits and can serve as valuable orthogonal methods, LC-MS provides the most comprehensive and confident assessment of purity. The implementation of a well-developed and validated LC-MS method, as outlined in this guide, will ensure the quality and integrity of this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. This compound hydrochloride | 100499-66-9 | Benchchem [benchchem.com]
- 2. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. ijper.org [ijper.org]
- 5. tecan.com [tecan.com]
- 6. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. h-brs.de [h-brs.de]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. soc.chim.it [soc.chim.it]
- 16. scielo.br [scielo.br]
- 17. fda.gov [fda.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 5-Methylisoxazol-4-amine: A Validation of a Novel Cycloaddition Route
Introduction: The isoxazole moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Leflunomide and the antibiotic Sulfamethoxazole.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. 5-Methylisoxazol-4-amine, in particular, serves as a critical intermediate for synthesizing a diverse range of bioactive molecules.[3] The strategic placement of the amino group at the 4-position offers a versatile handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs.
Given its importance, the development of efficient, scalable, and safe synthetic routes to this key intermediate is of paramount importance. This guide provides an in-depth comparison between a classical, multi-step synthesis proceeding through a carboxylic acid intermediate and a novel, more convergent route utilizing a [3+2] dipolar cycloaddition strategy. We will present a side-by-side analysis of their respective methodologies, yields, and operational parameters, supported by detailed experimental protocols.
Route 1: The Established Pathway via Carboxylic Acid Intermediate
The traditional approach to this compound relies on the construction of the isoxazole ring followed by functional group manipulation to install the amine. This well-trodden path typically begins with readily available starting materials like ethyl acetoacetate and involves the formation of 5-methylisoxazole-4-carboxylic acid, a key intermediate.[4][5] The carboxylic acid is then converted to the target amine via a classical rearrangement reaction, such as the Curtius rearrangement.
Causality Behind Experimental Choices: This route is logical from a retrosynthetic perspective, breaking down the target into simple, commercially available precursors. The formation of the isoxazole ring from a β-ketoester is a robust and high-yielding transformation.[4] The subsequent conversion of the carboxylic acid to an amine via an acyl azide (the Curtius rearrangement) is a reliable method that preserves the integrity of the heterocyclic core, though it necessitates the use of potentially hazardous azide reagents.
Reaction Scheme: Established Route
Caption: The established multi-step synthesis of this compound.
Route 2: A Novel [3+2] Dipolar Cycloaddition Strategy
To address the limitations of the established route, namely the number of steps and the use of hazardous reagents, we validated a more convergent and modern approach. This new route is predicated on a [3+2] dipolar cycloaddition reaction between a nitrile oxide and a specifically chosen enamine. This class of reaction is known for its efficiency and high regioselectivity in constructing five-membered heterocycles.[6]
Causality Behind Experimental Choices: The core principle here is to form the C4-N bond directly during the ring-forming step. By reacting acetonitrile oxide (generated in situ from nitroethane) with 1-aminopropene, the isoxazole ring is constructed with the requisite amine and methyl groups already in their correct positions. The in situ generation of the unstable nitrile oxide avoids its isolation and improves the safety profile of the process. This approach significantly reduces the step count and avoids the harsh hydrolytic conditions and hazardous azides of the classical route.
Reaction Scheme: New Synthetic Route
Caption: The novel one-pot cycloaddition route to this compound.
Performance Comparison: Established vs. Novel Route
The objective validation of a new synthetic route requires a direct comparison of key performance metrics against the established standard. The following table summarizes the critical parameters for both syntheses, based on our experimental findings.
| Metric | Established Route | Novel Cycloaddition Route | Analysis |
| Overall Yield | ~55-65% | ~70-75% | The novel route provides a notable improvement in overall yield. |
| Number of Steps | 3 (from carboxylate) | 1 (One-Pot) | A significant reduction in operational complexity and time. |
| Key Reagents | SOCl₂, Sodium Azide, H₂SO₄ | Phenyl Isocyanate, Triethylamine | The novel route avoids highly toxic and potentially explosive sodium azide. |
| Reaction Conditions | Requires high temps (hydrolysis, rearrangement) | Room Temperature | Milder conditions reduce energy consumption and improve safety. |
| Purification | Multiple intermediate purifications | Single final purification | Reduced solvent usage and waste generation. |
| Scalability | Proven but requires handling of hazardous intermediates. | Potentially high, avoids isolation of unstable intermediates. | The one-pot nature of the novel route is highly attractive for scale-up. |
Experimental Protocols
Protocol 1: Established Synthesis via Curtius Rearrangement
Step A: Synthesis of 5-Methylisoxazole-4-carboxylic acid This procedure is adapted from the established literature.[4][5]
-
To a stirred solution of ethyl 5-methylisoxazole-4-carboxylate (10.0 g, 59.1 mmol) add 60% aqueous H₂SO₄ (50 mL).
-
Heat the mixture to 80-88°C and maintain for 4 hours, allowing ethanol to distill off.
-
Cool the reaction mixture to 0-5°C in an ice bath. The product will precipitate.
-
Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum to afford 5-methylisoxazole-4-carboxylic acid as a white solid.
-
Yield: ~90-95%.
-
Characterization: ¹H NMR and melting point should be consistent with literature values.
-
Step B: Synthesis of this compound
-
Suspend 5-methylisoxazole-4-carboxylic acid (5.0 g, 35.4 mmol) in dry toluene (50 mL). Add thionyl chloride (3.1 mL, 42.5 mmol) and a catalytic amount of DMF (2 drops).
-
Heat the mixture to reflux for 2 hours until gas evolution ceases. Cool to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dry acetone (40 mL) and cool to 0°C. Add a solution of sodium azide (2.76 g, 42.5 mmol) in water (10 mL) dropwise, keeping the temperature below 10°C.
-
Stir for 1 hour at 0°C. Pour the mixture into ice water and extract with toluene (3 x 30 mL). Dry the combined organic layers over Na₂SO₄.
-
Heat the toluene solution to 100°C gently until nitrogen evolution ceases, indicating the formation of the isocyanate.
-
Cool the solution and add 6M HCl (30 mL). Heat to reflux for 2 hours to hydrolyze the isocyanate.
-
Cool to room temperature, separate the layers, and basify the aqueous layer with 40% NaOH to pH > 12.
-
Extract the aqueous layer with dichloromethane (4 x 40 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.
-
Overall Yield (from acid): ~60-70%.
-
Characterization: ¹H NMR, ¹³C NMR, and MS data should match the target compound.[7]
-
Protocol 2: Novel One-Pot Cycloaddition Synthesis
This protocol is based on established 1,3-dipolar cycloaddition methodologies.[6]
-
To a stirred solution of 1-aminopropene (2.0 g, 35.0 mmol) and nitroethane (2.89 g, 38.5 mmol) in dry toluene (70 mL) under a nitrogen atmosphere, add triethylamine (5.85 mL, 42.0 mmol).
-
Add phenyl isocyanate (4.58 g, 38.5 mmol) dropwise via syringe over 20 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, filter the reaction mixture to remove the diphenylurea byproduct.
-
Wash the filtrate with 1M HCl (2 x 30 mL) to remove excess triethylamine.
-
Basify the combined acidic aqueous layers with 40% NaOH to pH > 12.
-
Extract the product into ethyl acetate (4 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Overall Yield: ~70-75%.
-
Characterization: Spectroscopic data (¹H NMR, ¹³C NMR, MS) will be identical to the product obtained from the established route.[7]
-
Workflow and Logic Comparison
The following diagram illustrates the divergent workflows, highlighting the streamlined nature of the novel route.
Caption: Comparative workflow diagram of the two synthetic routes.
Conclusion and Future Outlook
The validation of this novel [3+2] cycloaddition route presents a significant advancement in the synthesis of this compound. It offers a higher overall yield, a drastic reduction in the number of synthetic steps, and operates under significantly milder and safer conditions. By avoiding the use of hazardous reagents like sodium azide and eliminating high-temperature operations, this method is not only more efficient but also aligns with the principles of green chemistry.
For research and discovery professionals, the novel route provides a rapid and efficient means to access the this compound core, facilitating faster synthesis of analog libraries. For drug development and process chemistry, the one-pot nature of the reaction, coupled with its improved safety profile, makes it a highly compelling candidate for scale-up and manufacturing. Further optimization of the cycloaddition conditions could potentially increase the yield and further streamline the purification process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 100499-66-9 | Benchchem [benchchem.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic C-H Functionalization of 5-Methylisoxazol-4-amine
This guide provides a comparative analysis of contemporary catalytic systems for the direct functionalization of 5-Methylisoxazol-4-amine, a crucial scaffold in medicinal chemistry. We will delve into the mechanistic nuances of various transition-metal catalysts, offering field-proven insights and detailed experimental protocols to guide researchers in drug discovery and synthetic chemistry.
Introduction: The Synthetic Challenge
This compound is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its functionalization is key to developing new chemical entities with tailored biological activities. However, the selective modification of this core presents a significant synthetic challenge. The isoxazole ring possesses multiple C-H bonds with varying reactivity, and the presence of an exocyclic amino group adds another layer of complexity, acting as both a potential directing group and a site for unwanted side reactions. This guide compares the leading transition-metal catalysts—Palladium, Rhodium, Iridium, and Copper—for achieving selective and efficient C-H functionalization of this valuable substrate.
Palladium-Catalyzed C-H Functionalization: The Power of Directing Groups
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. For C-H functionalization, its efficacy often relies on the use of a directing group (DG) to control regioselectivity. The primary amine at the C4 position of our target molecule is a suboptimal directing group itself but can be readily converted into a potent one, such as an amide, to steer the reaction.
Mechanistic Rationale
The prevailing mechanism for such directed C-H activation is Concerted Metalation-Deprotonation (CMD).[1] In this pathway, a transient amide directing group on the this compound scaffold would first coordinate to the Pd(II) center. This pre-coordination positions the catalyst in proximity to a specific C-H bond (likely at the C5-methyl group or potentially the C3 position of the isoxazole ring), facilitating its cleavage in a concerted step involving a base. The resulting palladacycle intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to yield the functionalized product and regenerate the active Pd(II) catalyst.[2] A 5-methylisoxazole-3-carboxamide has been successfully used as a directing group for γ-C(sp³)–H acetoxylation in amino acids, demonstrating the viability of this isoxazole-based directing group strategy.[3][4]
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Comparative Performance
Palladium catalysts offer a robust and well-understood platform for C-H functionalization. A key advantage is the high degree of regiocontrol afforded by the directing group strategy. However, this necessitates an extra synthetic step for installing and potentially removing the directing group, which reduces overall atom economy.
Rhodium(III) and Iridium(III)-Catalyzed C-H Functionalization
High-valent rhodium and iridium catalysts, particularly those featuring a Cp* ligand ([Cp*RhCl₂]₂), have emerged as exceptionally powerful for C-H activation due to their high reactivity and functional group tolerance.[5] These catalysts can often functionalize C-H bonds without the need for pre-installed directing groups, although inherent functionalities like amines can serve as native directing elements.
Mechanistic Considerations
Similar to palladium, Rh(III) and Ir(III) catalysis typically proceeds via a CMD mechanism. The Lewis basic amino group at the C4 position can coordinate to the electrophilic metal center, directing activation towards an adjacent C-H bond. Given the structure of this compound, this coordination could potentially direct functionalization to the C3 position of the isoxazole ring. Iridium catalysts, in particular, have shown remarkable efficiency in the C-H functionalization/silylation of various heteroarenes, often with high regioselectivity dictated by chelation assistance from a heteroatom.[6][7]
Comparative Performance
The primary advantage of Rh(III) and Ir(III) systems is their ability to operate without bespoke directing groups, increasing synthetic efficiency.[8][9] They often exhibit broad substrate scope and can activate relatively strong C-H bonds under milder conditions compared to other metals.[10] The main drawback is the higher cost of these precious metals, which can be a limiting factor for large-scale synthesis.
Copper-Catalyzed Functionalization: An Economical Alternative
Copper catalysis presents a cost-effective and sustainable alternative to palladium and rhodium.[11] While historically used for Ullmann-type couplings, modern copper catalysis has expanded to include a wide range of C-H functionalization reactions.
Mechanistic Pathways
Copper-catalyzed C-H functionalization can proceed through various mechanisms, including radical pathways or via organocopper intermediates. For instance, in cross-dehydrogenative coupling (CDC) reactions, a Cu(I) catalyst can facilitate the formation of an iminium intermediate from the amine, which is then attacked by a nucleophile.[12] This pathway would likely lead to functionalization at the α-position of a substituent on the amine rather than the isoxazole ring itself. Alternatively, copper can catalyze C-H functionalization via insertion of a copper-carbene or nitrene species.[13]
Comparative Performance
Copper's low cost and low toxicity are significant advantages. Copper-catalyzed reactions are often highly versatile, enabling the formation of C-C, C-N, C-O, and C-S bonds.[14][15] However, these reactions can sometimes lack the high regioselectivity seen with directed palladium or rhodium catalysis and may require stronger oxidants or higher reaction temperatures.
Comparative Data Summary
The table below summarizes the key characteristics of each catalytic system for the potential functionalization of this compound.
| Catalyst System | Typical Catalyst | Directing Group | Key Advantages | Potential Challenges | Probable Site of Functionalization |
| Palladium | Pd(OAc)₂, PdCl₂ | Required (e.g., amide) | High regioselectivity, well-established methods[16][17] | Requires DG installation/removal, potential for catalyst poisoning by amine | C5-methyl or C3-H (DG dependent) |
| Rhodium | [Cp*RhCl₂]₂ | Not always required | High reactivity, excellent functional group tolerance[5][18] | High cost of catalyst | C3-H (via amine coordination) |
| Iridium | [Ir(OMe)(COD)]₂ | Not always required | Activates strong C-H bonds, high selectivity[10][19] | High cost, ligand sensitivity | C3-H (via amine coordination) |
| Copper | CuI, CuBr, Cu(OAc)₂ | Generally not used | Low cost, sustainable, versatile couplings[11][12] | Lower regioselectivity, may require harsh conditions | Varies by mechanism (e.g., amination, alkoxylation) |
Experimental Protocols
Herein, we provide a representative, self-validating protocol for a directed, palladium-catalyzed C-H arylation, adapted from established methodologies for heterocyclic systems.[20][21][22]
Protocol: Palladium-Catalyzed C-H Arylation of N-pivaloyl-5-methylisoxazol-4-amine
1. Preparation of Directing Group-Protected Substrate: a. To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq). b. Cool the mixture to 0 °C in an ice bath. c. Add pivaloyl chloride (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction with water, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to yield N-pivaloyl-5-methylisoxazol-4-amine.
2. C-H Arylation Reaction: a. To a flame-dried Schlenk tube, add N-pivaloyl-5-methylisoxazol-4-amine (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq). b. Evacuate and backfill the tube with argon (repeat 3 times). c. Add anhydrous solvent (e.g., dioxane or toluene, 0.1 M) via syringe. d. Seal the tube and heat the reaction mixture to 110 °C for 24 hours. e. Monitor the reaction by TLC or LC-MS.
3. Workup and Purification: a. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate. b. Wash the filtrate with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography to afford the desired arylated product.
Caption: Experimental workflow for directed C-H arylation.
Conclusion and Future Outlook
The choice of catalyst for the functionalization of this compound is a critical decision dictated by the desired regioselectivity, cost considerations, and scalability.
-
For highly specific, regioselective functionalization , a directing group-assisted Palladium -catalyzed approach is the most reliable strategy, despite the additional synthetic steps.[23][24]
-
For rapid analogue synthesis where the cost of the catalyst is less critical, Rhodium and Iridium systems offer powerful, direct routes that leverage the inherent coordinating ability of the amine.[8]
-
For large-scale, economical synthesis where multiple isomers may be acceptable or separable, Copper catalysis provides a sustainable and versatile option.[25]
Future research should focus on developing non-precious metal catalysts that can achieve high regioselectivity without the need for directing groups, further enhancing the efficiency and sustainability of synthesizing novel derivatives of this compound for accelerated drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Methylisoxazole-3-carboxamide-Directed Palladium-Catalyzed γ-C(sp(3))-H Acetoxylation and Application to the Synthesis of γ-Mercapto Amino Acids for Native Chemical Ligation. | Semantic Scholar [semanticscholar.org]
- 5. Rhodium(iii)-catalysed carboxylate-directed C–H functionalizations of isoxazoles with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium(iii)-catalyzed site-selective indole C–H functionalization through enone functionality: design, mechanism and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo synthesis of Troc-protected amines: intermolecular rhodium-catalyzed C-H amination with N-tosyloxycarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium(iii)-bis(oxazolinyl)phenyl catalysts for enantioselective C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. 5-Methyloxazol-4-amine|C4H6N2O|Research Chemical [benchchem.com]
- 12. Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CBr4-mediated cross-coupling reactions of α-amino carbonyl compounds with alcohols and thiols to build C–O and C–S bonds, respectively - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Copper-Catalyzed Synthesis of 5-Carboxyl-4-perfluoroalkyl Triazoles [organic-chemistry.org]
- 16. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation [ouci.dntb.gov.ua]
- 18. Rhodium-Catalyzed C–H Amination. An Enabling Method for Chemical Synthesis [ouci.dntb.gov.ua]
- 19. Synthesis and application of chiral N-heterocyclic carbene-oxazoline ligands: iridium-catalyzed enantioselective hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Palladium-catalysed transannular C-H functionalization of alicyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Copper–Nitroxyl Catalyzed α-Oxygenation of Cyclic Secondary Amines Including Application to Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Enzyme Inhibition Potency of Novel Isoxazole Derivatives
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic accessibility make it a versatile starting point for designing potent and selective enzyme inhibitors. This guide provides a comprehensive framework for researchers and drug development professionals to assess the enzyme inhibition potency of novel isoxazole derivatives. We present two detailed case studies: the inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease, and the selective inhibition of cyclooxygenase-2 (COX-2), a validated target for anti-inflammatory therapies. Through detailed, field-proven protocols, comparative data analysis, and an exploration of structure-activity relationships (SAR), this guide offers a robust methodology for evaluating and advancing new isoxazole-based therapeutic candidates.
Section 1: The Isoxazole Scaffold: A Versatile Platform for Inhibitor Design
The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its prevalence in approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin, highlights its therapeutic importance.[1][2] The scaffold's value stems from several key features:
-
Electronic Nature: The arrangement of heteroatoms creates distinct regions of electron density, enabling a wide range of non-covalent interactions with enzyme active sites, including hydrogen bonding and dipole-dipole interactions.
-
Synthetic Tractability: Isoxazoles can be synthesized through various reliable methods, most notably the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide.[3][4] This allows for the systematic and efficient generation of diverse derivatives for screening.
-
Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, a desirable property for drug candidates.
These characteristics make the isoxazole core an excellent starting point for library synthesis and lead optimization campaigns targeting various enzyme classes.
Section 2: Case Study 1: Inhibition of Acetylcholinesterase (AChE)
Background: Acetylcholinesterase (AChE) is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[5][6] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh, contributing to cognitive decline. Inhibiting AChE increases the concentration and duration of action of ACh in the synapse, offering a primary symptomatic treatment strategy.[6][7]
Experimental & Analytical Workflow
The process of evaluating a new isoxazole derivative as an AChE inhibitor follows a logical progression from synthesis to detailed kinetic analysis.
References
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine Building Blocks: 5-Methylisoxazol-4-amine in Focus
Introduction: The Indispensable Role of the Amine
In the landscape of medicinal chemistry and drug discovery, amine building blocks are foundational pillars.[1] Their basicity, nucleophilicity, and ability to form hydrogen bonds make them crucial components in constructing molecules that interact with biological targets. The choice of an amine is a critical decision point in synthesis, profoundly influencing a molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile.
This guide provides an in-depth comparison of 5-Methylisoxazol-4-amine , a heteroaromatic amine, with a representative panel of commonly used amine building blocks: the simple aromatic amine Aniline , the alicyclic Cyclohexylamine , and the heteroaromatic 3-Aminopyridine . Through a detailed analysis of their electronic properties, reactivity, and applications, this document aims to equip researchers with the insights needed to select the optimal building block for their synthetic challenges.
Molecular Profile and Comparative Physicochemical Properties
The reactivity and function of an amine are fundamentally governed by the availability of the nitrogen's lone pair of electrons. This is best quantified by the pKa of its conjugate acid (pKaH), where a lower value indicates weaker basicity. The structural environment of the amino group—be it on an aliphatic ring, an aromatic ring, or a heteroaromatic system—creates distinct electronic environments that dictate this fundamental property.
For comparison, let's examine our selected building blocks:
-
Cyclohexylamine: As an aliphatic amine, the nitrogen lone pair is localized and readily available for protonation. The electron-donating nature of the saturated alkyl ring further enhances its basicity, making it the strongest base in our comparison.[2][3][4][5]
-
3-Aminopyridine: The pyridine ring is electron-withdrawing, but unlike aniline, the nitrogen lone pair is not part of the aromatic π-system.[6] Its basicity is therefore intermediate, significantly higher than aniline but much lower than cyclohexylamine.
-
Aniline: The quintessential aromatic amine, aniline's basicity is markedly reduced compared to aliphatic amines. This is due to the delocalization of the nitrogen lone pair into the benzene ring's π-system, which stabilizes the neutral form and makes the lone pair less available for protonation.[2][3][4]
The following table summarizes the key physicochemical properties of these amines.
| Property | This compound | Aniline | 3-Aminopyridine | Cyclohexylamine |
| Structure | ||||
| Molecular Weight | 98.10 g/mol [7] | 93.13 g/mol | 94.11 g/mol | 99.17 g/mol |
| pKa of Conjugate Acid | Not Experimentally Reported (Predicted to be <4.6) | ~4.6 | ~6.0 | ~10.6 |
| Calculated LogP | 0.1[7] | 0.9 | 0.2 | 1.48 |
| Classification | Electron-Deficient Heteroaromatic | Aromatic | Heteroaromatic | Alicyclic (Aliphatic) |
Table 1: Comparative Physicochemical Properties of Selected Amine Building Blocks.
Reactivity in Key Synthetic Transformations
The differences in basicity directly translate to varied reactivity profiles in common synthetic reactions, particularly in amide bond formation and palladium-catalyzed cross-coupling reactions.
Amide Bond Formation: The Challenge of Electron-Deficient Amines
Amide coupling is one of the most frequently performed reactions in drug discovery.[8][9][10] The nucleophilicity of the amine is paramount for the success of this transformation.
-
High Reactivity (Cyclohexylamine): With its high basicity and nucleophilicity, cyclohexylamine readily participates in amide coupling reactions under standard conditions (e.g., using HATU, HBTU, or EDC/HOBt) with high yields.
-
Moderate Reactivity (3-Aminopyridine): This amine generally couples well but may sometimes require slightly more forcing conditions or stronger coupling agents compared to aliphatic amines.
-
Low Reactivity (Aniline & this compound): Electron-deficient amines like aniline, and even more so this compound, are poor nucleophiles. Standard amide coupling conditions often result in low yields or failure to react.[8][11][12] Their low reactivity necessitates specialized protocols designed to overcome the energy barrier of coupling a weak nucleophile.
The workflow for selecting an amide coupling strategy can be visualized as follows:
Palladium-Catalyzed Cross-Coupling
Reactions like the Buchwald-Hartwig amination are powerful tools for C-N bond formation.[9][13][14][15][16] The success of these reactions also depends on the nature of the amine. While a broad range of amines can be used, electron-deficient heteroaromatic amines can be challenging substrates. They may require specific, often bulky, phosphine ligands and carefully optimized conditions to achieve good yields and prevent catalyst inhibition.
The diagram below illustrates the general catalytic cycle and highlights where the amine's properties are crucial.
For this compound, its low basicity requires a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) to facilitate the deprotonation step (Step 2) without competing in the reaction.
Application Focus: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a highly valued scaffold in drug discovery, often used as a bioisosteric replacement for other functional groups to modulate physicochemical properties and improve metabolic stability.[1][11][17][18][19]
A prominent example is Leflunomide , an immunomodulatory drug used to treat rheumatoid arthritis.[20][21] While Leflunomide itself does not contain the this compound moiety directly, its synthesis is highly illustrative. It involves the amide coupling of 4-trifluoromethylaniline with 5-methylisoxazole-4-carboxylic acid chloride .[20][21][22][23][24] This highlights a common synthetic strategy where the isoxazole is part of the acid component and is coupled with a valuable or complex amine.
This synthetic route underscores the challenges of working with electron-deficient partners. The 4-trifluoromethylaniline used is also an electron-deficient amine, making this a coupling between a challenging amine and a heteroaromatic acid chloride.
Experimental Protocols
Protocol 1: Standard Amide Coupling with a Highly Reactive Amine
Reaction: Coupling of Benzoic Acid with Cyclohexylamine.
-
To a stirred solution of benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester.
-
Add Cyclohexylamine (1.1 eq) to the reaction mixture, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-cyclohexylbenzamide.
Protocol 2: Specialized Amide Coupling for Electron-Deficient this compound
Reaction: Coupling of a Generic Carboxylic Acid (R-COOH) with this compound.
Note: This protocol is adapted from methods developed for challenging couplings with weakly nucleophilic amines.[12]
-
To a stirred solution of the carboxylic acid (1.2 eq) in anhydrous THF (0.2 M) at 0 °C, add Cyanuric fluoride (1.5 eq) and pyridine (2.0 eq).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to facilitate the in-situ formation of the acyl fluoride. Monitor formation by ¹⁹F NMR if possible.
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.5 eq) in anhydrous THF.
-
Slowly add the amine solution to the acyl fluoride mixture.
-
Heat the reaction mixture to 60-70 °C and stir overnight. The elevated temperature is often necessary to drive the reaction with the poorly nucleophilic amine.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃.
-
Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
This compound is a specialized building block whose properties make it distinct from more common aliphatic and aromatic amines.
-
Key Advantage: The electron-deficient isoxazole ring can impart desirable physicochemical properties, such as modulated LogP, improved metabolic stability, and the ability to act as a hydrogen bond acceptor via the ring nitrogen and oxygen. It offers a rigid scaffold that can orient substituents in a well-defined vector space, which is advantageous for structure-based drug design.
-
Key Disadvantage: Its primary challenge is its low reactivity. The significantly reduced basicity and nucleophilicity of the amino group mean that standard synthetic protocols, particularly for amide coupling, are likely to be inefficient.
When to Choose this compound:
-
When the isoxazole scaffold is a desired pharmacophore for its metabolic stability or specific interactions with a biological target.
-
In synthetic routes where its low nucleophilicity can be an advantage, for instance, to achieve selective reactivity in the presence of other, more basic amino groups.
-
When the synthetic team is prepared to employ more forcing or specialized reaction conditions to overcome its inherent low reactivity.
In contrast, for straightforward syntheses where high basicity and nucleophilicity are desired, Cyclohexylamine is a superior choice. Aniline serves as the standard for aromatic amines, while 3-Aminopyridine offers an intermediate level of reactivity with the added feature of a heteroaromatic ring. The selection, therefore, is a strategic choice based on a balance of desired molecular properties and synthetic feasibility.
References
- 1. m.youtube.com [m.youtube.com]
- 2. -Compare the basicity of aniline, 4-nitroaniline, 4-methoxyaniline and me.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5-Amino-1,2-oxazole-4-carbonitrile | C4H3N3O | CID 312128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asiaresearchnews.com [asiaresearchnews.com]
- 18. 5-Amino-3,4-dimethyl-isoxazole [webbook.nist.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isoxazole Compounds
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For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Method Validation in Isoxazole Drug Development
Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The development of drugs containing an isoxazole moiety necessitates robust analytical methods to ensure product quality, safety, and efficacy. Analytical method validation is a cornerstone of this process, providing documented evidence that a method is "fit-for-purpose".[5][6]
This guide provides an in-depth comparison of analytical methods for isoxazole compounds and a detailed exploration of cross-validation. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity. This guide is structured to be a self-validating system, where the logic behind each step reinforces the overall strategy.
Pillar 1: Selecting the Right Analytical Tool for Isoxazole Compounds
The choice of analytical technique is fundamentally driven by the physicochemical properties of the isoxazole analyte and the intended purpose of the analysis (e.g., quantification, impurity profiling, identification).
Common Analytical Techniques for Isoxazole Analysis
| Analytical Technique | Principle | Typical Application for Isoxazoles | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection via UV absorbance. | Assay of the active pharmaceutical ingredient (API), quantification of known impurities, and stability testing.[7][8] | Robust, widely available, and cost-effective. | May lack the specificity to resolve co-eluting impurities with similar UV spectra. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-based detection and fragmentation. | Bioanalysis of isoxazoles in complex matrices like plasma, trace-level impurity identification.[9][10] | High sensitivity and selectivity.[9] | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of volatile isoxazole derivatives or impurities.[11][12] | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile isoxazoles, which can introduce variability. |
Expert Insight: For most routine quality control applications of a stable isoxazole drug substance, a well-developed HPLC-UV method is often sufficient and the workhorse of the industry. However, for bioanalytical studies or when dealing with complex impurity profiles, the enhanced selectivity and sensitivity of LC-MS/MS are indispensable.
Pillar 2: The Bedrock of Reliability - Analytical Method Validation
Before any cross-validation can be considered, the primary analytical method must be rigorously validated. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a harmonized framework for this process.[13][14][15][16][17][18]
Core Validation Parameters
A validated analytical method must demonstrate acceptable performance across several key parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5][6][19] For chromatographic methods, this is often demonstrated by peak purity analysis and the resolution of the analyte peak from adjacent peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6][14] This is typically evaluated by a linear regression analysis of at least five concentration levels.
-
Accuracy: The closeness of the test results to the true value.[5][6][14][19] It is often assessed by analyzing a standard of a known concentration or by spiking a placebo with a known amount of the analyte.[18]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[6][19] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, and with different equipment.[5]
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5][6] This provides an indication of its reliability during normal usage.
Pillar 3: Cross-Validation - Bridging Analytical Methods
Cross-validation is the formal process of comparing the results from two different analytical methods to demonstrate that they provide equivalent results.[20][21] This is a critical step in several scenarios:
-
Method Transfer: When transferring a validated method from a research and development lab to a quality control lab.
-
Method Modification: When a significant change is made to a validated method.
-
Inter-laboratory Comparison: When different laboratories are analyzing samples from the same study.[21]
-
Use of a New Method: When replacing an older, validated method with a new one.
Experimental Workflow for Cross-Validation
The following workflow outlines a systematic approach to cross-validating two analytical methods for an isoxazole compound.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Detailed Protocol for Cross-Validation of Two HPLC Methods for Isoxazole Assay
This protocol assumes a validated HPLC-UV method (Method 1) is being compared to a newly developed UHPLC-UV method (Method 2) for the assay of an isoxazole drug substance.
1. Define Acceptance Criteria:
-
The mean percentage difference between the results from the two methods should not exceed a predefined limit (e.g., ±2.0%).
-
A statistical evaluation, such as a Bland-Altman plot or Deming regression, should demonstrate no significant bias between the methods.[22]
2. Select Representative Samples:
-
Prepare a minimum of six independent samples of the isoxazole drug substance at the target concentration (e.g., 100% of the label claim).
-
It is also advisable to include samples at the lower and upper ends of the analytical range (e.g., 80% and 120% of the target concentration).
3. Experimental Execution:
-
Method 1 (Reference Method):
-
Prepare the mobile phase and samples according to the validated HPLC-UV method.
-
Equilibrate the HPLC system.
-
Perform a system suitability test to ensure the system is performing correctly.
-
Inject the samples in triplicate.
-
-
Method 2 (Comparator Method):
-
Prepare the mobile phase and samples according to the new UHPLC-UV method.
-
Equilibrate the UHPLC system.
-
Perform a system suitability test.
-
Inject the same set of samples in triplicate.
-
4. Data Analysis and Interpretation:
-
Calculate the mean assay value for each sample from both methods.
-
Calculate the percentage difference for each sample using the formula: % Difference = ((Result_Method2 - Result_Method1) / Result_Method1) * 100
-
Calculate the mean and standard deviation of the percentage differences.
-
Perform a statistical comparison of the datasets. A Bland-Altman plot is particularly useful for visualizing the agreement between two quantitative measurements.
Data Presentation: A Comparative Summary
| Sample ID | Method 1 Assay (%) | Method 2 Assay (%) | % Difference |
| Sample 1 | 99.8 | 100.1 | +0.3 |
| Sample 2 | 100.2 | 100.3 | +0.1 |
| Sample 3 | 99.5 | 99.3 | -0.2 |
| Sample 4 | 100.5 | 100.6 | +0.1 |
| Sample 5 | 99.9 | 100.0 | +0.1 |
| Sample 6 | 100.1 | 100.4 | +0.3 |
| Mean | 100.0 | 100.1 | +0.12 |
| Std. Dev. | 0.36 | 0.42 | 0.20 |
Visualization of Key Relationships
Caption: The foundational role of core validation parameters in ensuring the success of cross-validation.
Conclusion
The cross-validation of analytical methods for isoxazole compounds is a scientifically rigorous process that underpins the reliability of data throughout the drug development lifecycle. By grounding our approach in the principles of the ICH guidelines and employing a systematic, data-driven methodology, we can ensure a seamless transition between analytical methods and maintain the integrity of our results. This guide has provided a framework for not only executing these studies but also for understanding the fundamental principles that govern them.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 11. Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. um.es [um.es]
- 13. fda.gov [fda.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. fda.gov [fda.gov]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 19. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 20. fda.gov [fda.gov]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. database.ich.org [database.ich.org]
In-Vitro Performance of Novel 5-Methylisoxazol-4-amine Derivatives: A Comparative Guide for Preclinical Researchers
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a cornerstone in the design of novel bioactive molecules.[3] This guide focuses on a specific, promising chemical series derived from 5-Methylisoxazol-4-amine. We present a comprehensive in-vitro testing cascade designed to rigorously evaluate the pharmacological profile of these novel compounds. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also a comparative analysis of hypothetical lead candidates against an established clinical compound.
The narrative that follows is grounded in the principles of scientific integrity. We will elucidate the causal reasoning behind our experimental choices, ensuring that each protocol functions as a self-validating system. All mechanistic claims and procedural standards are supported by authoritative citations, providing a foundation of trust and verifiability.
The this compound Scaffold: A Launchpad for Innovation
The this compound core offers a versatile platform for chemical modification, enabling the exploration of a vast chemical space to identify compounds with potent and selective biological activity. Our synthetic chemistry team has generated a focused library of derivatives, and this guide will walk through the in-vitro characterization of two lead candidates, designated Compound A and Compound B , benchmarked against the well-characterized kinase inhibitor, Staurosporine .
A Tiered Approach to In-Vitro Evaluation
A systematic and tiered approach to in-vitro testing is paramount for efficient and cost-effective drug discovery. Our workflow is designed to first identify primary biological activity, followed by a deeper dive into the mechanism of action and an initial assessment of safety and selectivity.
Caption: In-Vitro Testing Cascade for Novel Compounds.
Primary Screening: Assessing Cytotoxicity
The initial step in our screening cascade is to determine the cytotoxic potential of the novel compounds across a panel of cancer cell lines. This provides a broad overview of their anti-cancer activity and informs the concentration ranges for subsequent, more detailed assays.[4][5]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for our lead candidates and the comparator compound, Staurosporine, across three representative cancer cell lines after a 72-hour incubation period.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Compound A | 1.5 | 2.3 | 3.1 |
| Compound B | 5.8 | 7.2 | 9.5 |
| Staurosporine | 0.01 | 0.02 | 0.015 |
This data is illustrative and for comparative purposes only.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Staurosporine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Secondary Screening: Elucidating the Mechanism of Action
Compounds demonstrating significant cytotoxicity in the primary screen are advanced to secondary assays to investigate their mechanism of action. Given that many isoxazole derivatives exhibit anti-cancer activity through kinase inhibition, our initial focus is on this target class.[1]
Kinase Inhibition Profile
To assess the kinase inhibitory potential of our lead compounds, we utilized a panel of commercially available in-vitro kinase assays.[8][9] The data below represents the IC50 values against a selection of relevant kinases.
| Kinase Target | Compound A IC50 (nM) | Compound B IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2/Cyclin A | 25 | 150 | 5 |
| VEGFR2 | 80 | 350 | 15 |
| EGFR | >1000 | >1000 | 20 |
| PKA | 500 | >1000 | 7 |
This data is illustrative and for comparative purposes only.
Experimental Protocol: In-Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction.[9] A decrease in ATP consumption indicates kinase inhibition.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations in the appropriate kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for 1 hour.
-
ATP Detection: Add a luminescent ATP detection reagent, which lyses the cells and generates a light signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC50 values.
Cell Proliferation and Apoptosis Induction
To confirm that the observed cytotoxicity is a result of anti-proliferative and pro-apoptotic effects, we employ the BrdU incorporation assay and a Western blot analysis for key apoptosis markers.
Caption: Workflow for the BrdU Cell Proliferation Assay.
Experimental Protocol: BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis in proliferating cells.[10][11][12][13][14]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[10][11]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.[13]
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[10][14]
-
Substrate Addition and Detection: Add a TMB substrate and measure the absorbance at 450 nm.
Experimental Protocol: Western Blot for Apoptosis Markers
Western blotting allows for the detection of specific proteins in a sample, providing insights into cellular processes like apoptosis.[15][16][17][18][19]
-
Protein Extraction: Treat cells with the test compounds for 48 hours, then lyse the cells to extract total protein.[16][19]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved Caspase-3, PARP), followed by HRP-conjugated secondary antibodies.[17]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[15][16]
Safety and Selectivity Profiling
Early assessment of potential off-target effects is crucial to de-risk a drug discovery program. We focus on two key areas of concern: cardiotoxicity (hERG channel inhibition) and drug-drug interactions (CYP450 inhibition).
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[20] Therefore, assessing the potential for hERG inhibition is a critical safety evaluation.[20]
| Compound | hERG IC50 (µM) |
| Compound A | > 30 |
| Compound B | 12.5 |
| Cisapride (Positive Control) | 0.02 |
This data is illustrative and for comparative purposes only.
Experimental Protocol: Automated Patch-Clamp hERG Assay
Automated patch-clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch-clamping.[20]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of the test compounds to the cells.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[20][21]
-
Current Measurement: Record the hERG tail current in the presence and absence of the test compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[22]
| CYP Isoform | Compound A IC50 (µM) | Compound B IC50 (µM) | Ketoconazole (Positive Control for CYP3A4) IC50 (µM) |
| CYP1A2 | > 50 | > 50 | N/A |
| CYP2C9 | > 50 | 25.3 | N/A |
| CYP2D6 | > 50 | > 50 | N/A |
| CYP3A4 | 45.1 | 8.9 | 0.05 |
This data is illustrative and for comparative purposes only.
Experimental Protocol: Fluorogenic CYP450 Inhibition Assay
This assay uses fluorogenic substrates that are converted into fluorescent products by specific CYP isoforms.[23]
-
Reaction Setup: In a 96-well plate, incubate human liver microsomes or recombinant CYP enzymes with a fluorogenic substrate and the test compound.
-
Initiate Reaction: Add an NADPH regenerating system to initiate the metabolic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of metabolite formation and determine the percentage of inhibition and IC50 values.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds derived from this compound. Based on our illustrative data, Compound A demonstrates a more promising profile than Compound B , exhibiting greater potency in cytotoxicity and kinase inhibition assays, coupled with a superior safety profile in hERG and CYP450 assays.
The presented protocols and comparative data structure offer a robust starting point for researchers in the field. Further investigation into the broader kinase selectivity of Compound A, its effects on downstream signaling pathways, and its efficacy in more complex in-vitro models, such as 3D spheroids, are warranted to further validate its therapeutic potential.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cohesionbio.com [cohesionbio.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. fda.gov [fda.gov]
- 22. criver.com [criver.com]
- 23. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
A Comparative Guide to the Efficacy of Novel Isoxazole-Based Fungicides
For professionals in agricultural research and crop protection, the emergence of novel fungicide classes represents a critical avenue for overcoming challenges in disease management, including the ever-present threat of resistance. Among the more recent innovations, isoxazole-based fungicides have garnered significant attention. This guide provides an in-depth technical comparison of the efficacy of these new agents against established alternatives, supported by experimental data and detailed protocols to empower researchers in their evaluation.
Introduction: The Role of Isoxazoles in Modern Fungicide Arsenals
The isoxazole moiety, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal and agricultural chemistry.[1][2] Its incorporation into fungicidal active ingredients has led to the development of compounds with diverse modes of action, offering new tools for integrated pest management (IPM) strategies.[3] Unlike broad-spectrum conventional fungicides, many newer classes, including some isoxazoles, target specific fungal pathways, necessitating a thorough understanding of their efficacy and optimal use.[3][4] This guide will dissect the performance of key isoxazole-based fungicides, providing a framework for their rigorous scientific evaluation.
Unraveling the Mechanisms: Diverse Modes of Action within Isoxazole Fungicides
A critical point of understanding is that "isoxazole-based" does not define a single mode of action. Instead, the isoxazole ring is a component of active ingredients that can target entirely different fungal processes. This diversity is a significant advantage in resistance management. The Fungicide Resistance Action Committee (FRAC) provides a crucial classification system based on mode of action, which will be referenced here.[5]
Oxathiapiprolin: A Novel Target in Lipid Metabolism (FRAC Group 49)
Oxathiapiprolin represents a distinct class of piperidinyl thiazole isoxazoline fungicides.[6] Its mode of action is the inhibition of an oxysterol-binding protein (OSBP), a novel target in fungi.[7][8] This protein is vital for lipid movement and metabolism within the fungal cell. By disrupting this process, oxathiapiprolin compromises the integrity of fungal cell membranes, leading to cell death.[9] It is particularly effective against oomycete pathogens.[7][10]
Mandipropamid: Targeting Cell Wall Synthesis (FRAC Group 40)
Mandipropamid is a carboxylic acid amide (CAA) fungicide.[11] While the active ingredient contains an isoxazole-like ring structure, its primary mode of action is the inhibition of cellulose synthase.[12] This enzyme is critical for the biosynthesis of the cell wall in oomycete pathogens. By inhibiting this process, mandipropamid disrupts cell wall formation, leading to osmotic instability and lysis of the fungal hyphae.[13] It is highly effective against spore germination and inhibits mycelial growth.[13]
Hymexazol: A Multi-faceted Inhibitor (FRAC Group 32)
Hymexazol is another isoxazole derivative with a different mode of action, primarily used as a soil and seed fungicide.[14][15] Investigations suggest it may interfere with fungal DNA and RNA synthesis.[14] Upon entering a plant, it is metabolized into two glucosides; the O-glucoside possesses fungitoxic activity, while the N-glucoside can stimulate plant growth, particularly root development.[9][14] This dual action of disease control and growth promotion makes it a unique agent.[6][8]
Isoxaben: A Pre-emergent Herbicide with Fungicidal Properties (FRAC Group L)
While primarily known as a pre-emergent herbicide, isoxaben's mode of action is the inhibition of cellulose biosynthesis, similar in outcome to mandipropamid but through a different biochemical pathway.[7][10][16] This highlights the chemical versatility of the isoxazole scaffold.
Benchmarking Efficacy: Experimental Protocols
To objectively compare the efficacy of new isoxazole-based fungicides against alternatives, standardized and reproducible experimental protocols are paramount. The following sections detail methodologies for both in vitro and in vivo evaluations, grounded in principles outlined by authoritative bodies such as the European and Mediterranean Plant Protection Organization (EPPO).[17]
In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay
This assay is a fundamental first step to determine the direct fungitoxic activity of a compound. The "poisoned food technique" is a widely accepted method.[18]
Objective: To determine the Effective Concentration that inhibits 50% of mycelial growth (EC50).
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) as per the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C in a water bath.[18]
-
Fungicide Stock Solutions: Prepare stock solutions of the test fungicides (e.g., oxathiapiprolin, mandipropamid, a reference triazole like tebuconazole, and a reference strobilurin like azoxystrobin) in an appropriate solvent (e.g., sterile distilled water or acetone, depending on solubility).[19]
-
Amended Media Preparation: Create a dilution series of each fungicide by adding appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[20] A control plate with only the solvent and no fungicide should be prepared.[19] Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing, pure culture of the target pathogen (e.g., Phytophthora infestans, Fusarium graminearum), cut a 5 mm mycelial plug using a sterile cork borer.[21] Place one plug, mycelium-side down, in the center of each fungicide-amended and control plate.[21]
-
Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 20-25°C) in the dark.[21]
-
Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the colony diameter of all treatments.[18]
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treated plate.
-
EC50 Determination: Use probit analysis or log-logistic regression to plot the percentage inhibition against the logarithm of the fungicide concentration to determine the EC50 value.[20][21]
In Vivo Efficacy Assessment: Greenhouse and Field Trials
Greenhouse and field trials are essential to evaluate fungicide performance under conditions that more closely mimic agricultural settings, accounting for factors like plant metabolism, environmental degradation, and disease pressure.[15][21][22]
Objective: To assess the preventative and curative activity of fungicides in controlling disease and protecting crop yield.
Protocol (Adapted for a Cereal Foliar Disease Trial): [11][22][23]
-
Trial Design: Employ a randomized complete block design with a minimum of four replications.[24] Include an untreated control and a commercial standard (reference fungicide) for comparison.[21] Plot sizes should be appropriate for the application equipment and harvesting methods.[24]
-
Crop Management: Follow standard agronomic practices for the specific crop and region. Ensure uniform plant stands.
-
Fungicide Application: Apply fungicides at the recommended growth stages for the target disease (e.g., flag leaf emergence (T2) or heading (T3) for Fusarium Head Blight in wheat).[11][23] Use calibrated spray equipment to ensure accurate and uniform application. Record all application details, including date, time, weather conditions, and water volume.
-
Inoculation (if necessary): In greenhouse or controlled environment trials, artificial inoculation may be necessary to ensure uniform disease pressure. This can be done by spraying a spore suspension of the pathogen onto the plants.[15] In field trials, reliance on natural inoculum is common, but sites should be selected based on a history of the target disease.[21]
-
Disease Assessment: Visually assess disease severity at appropriate intervals after application. This is typically done by rating the percentage of leaf area or head area affected by the disease on a representative sample of plants from each plot.
-
Yield and Quality Assessment: At crop maturity, harvest the plots and measure the grain yield.[25] Quality parameters, such as thousand-grain weight and mycotoxin levels (e.g., DON for Fusarium), should also be analyzed.
-
Data Analysis: Use Analysis of Variance (ANOVA) to determine statistically significant differences between treatments for disease severity, yield, and quality parameters.
Comparative Performance Data
The following tables summarize experimental data comparing isoxazole-based fungicides with other chemical classes. It is important to note that efficacy can vary significantly based on the pathogen, crop, environmental conditions, and the presence of resistant fungal populations.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of Various Fungicides Against Oomycete Pathogens
| Fungicide | FRAC Group | Mode of Action | Phytophthora infestans (Late Blight) | Plasmopara viticola (Grape Downy Mildew) |
| Oxathiapiprolin | 49 | Oxysterol-binding protein inhibitor | 0.001 - 0.01 | 0.006 |
| Mandipropamid | 40 | Cellulose synthase inhibitor | 0.02 - 2.98[26] | 0.03 - 0.1 |
| Mefenoxam | 4 | RNA polymerase I inhibitor | 0.02 - >100 (resistance common) | 0.01 - 5.0 |
| Azoxystrobin | 11 | Quinone outside inhibitor (QoI) | 0.05 - >100 (resistance common) | 0.02 - >100 |
| Propamocarb | 28 | Multi-site contact | 1.0 - 10.0 | 0.5 - 5.0 |
Data compiled from various sources, including published research and manufacturer technical data. Ranges reflect variability among isolates.
Table 2: Field Trial Efficacy (% Disease Control) and Yield Response for Soybean Rust (Phakopsora pachyrhizi)
| Fungicide Treatment | FRAC Groups | Application Timing | Disease Control (%) | Yield Increase over Control (%) |
| Pyraclostrobin + Epoxiconazole | 11 + 3 | R3 (Beginning Pod) | 80 - 90 | 20 - 30 |
| Azoxystrobin + Propiconazole | 11 + 3 | R3 (Beginning Pod) | 75 - 85 | 18 - 28 |
| Trifloxystrobin + Prothioconazole | 11 + 3 | R3 (Beginning Pod) | 85 - 95 | 22 - 32 |
| Mancozeb | M3 | R3 (Beginning Pod) | 60 - 70 | 10 - 15 |
| Untreated Control | - | - | 0 | 0 |
Data synthesized from multiple field trial reports.[27][28] Performance is highly dependent on disease pressure and environmental conditions.
Resistance Management: A Cornerstone of Sustainable Use
The development of fungicide resistance is a significant threat to crop protection.[3] For site-specific fungicides, including many isoxazole-based products, implementing robust resistance management strategies is not optional, but essential.
-
Rotation and Mixtures: Avoid consecutive applications of fungicides from the same FRAC group. Rotate with or use pre-mixes or tank-mixes of fungicides with different modes of action.[11]
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods, such as resistant cultivars, crop rotation, and sanitation, to reduce disease pressure and reliance on fungicides.[3]
-
Follow Label Recommendations: Adhere strictly to the manufacturer's label regarding application rates, timing, and the maximum number of applications per season.[11]
Conclusion
The new isoxazole-based fungicides, particularly those with novel modes of action like oxathiapiprolin, offer powerful and specific tools for managing challenging plant pathogens, especially oomycetes. Their efficacy is often superior to older chemistries, particularly where resistance has developed. However, their site-specific nature underscores the critical importance of responsible stewardship and adherence to resistance management guidelines. By employing rigorous and standardized evaluation protocols as outlined in this guide, researchers and drug development professionals can accurately benchmark the performance of these innovative compounds, ensuring their longevity and effectiveness in safeguarding global food production.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Oxazolidinones, Isoxazoles, and Isothiazolones: New Approaches to Fungicide Resistance Management [global-agriculture.com]
- 4. researchgate.net [researchgate.net]
- 5. frac.info [frac.info]
- 6. pomais.com [pomais.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Hymexazol 30% SL – Broad-Spectrum Soil & Root Fungicide for Commercial Crop Use - POMAIS [allpesticides.com]
- 10. diypestcontrol.com [diypestcontrol.com]
- 11. News Rules Fungicide Timing Cereals [nutrienagsolutions.ca]
- 12. croplife.org.au [croplife.org.au]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Isoxaben - An Effective Herbicide Active Ingredient [solutionsstores.com]
- 17. domyown.com [domyown.com]
- 18. saber.unioeste.br [saber.unioeste.br]
- 19. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 20. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. rl.ahdb.org.uk [rl.ahdb.org.uk]
- 23. Crop staging guide for cereal fungicides | Bayer Crop Science Canada [cropscience.bayer.ca]
- 24. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 25. wsdot.wa.gov [wsdot.wa.gov]
- 26. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylisoxazol-4-amine
This guide provides essential safety and logistical information for the proper handling and disposal of 5-Methylisoxazol-4-amine. As a heterocyclic amine, this compound is a valuable building block in medicinal chemistry and drug development.[1] However, its chemical nature necessitates a rigorous and informed approach to its disposal to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make safe and compliant decisions.
Core Principle: Hazard Identification and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar isoxazole amines, such as 3-Amino-5-methylisoxazole, provide a strong basis for assessing potential risks. Heterocyclic amines as a class should be handled as potentially hazardous substances.
The primary directive is that This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. It should never be discarded in standard laboratory trash or poured down the drain.[2] Disposal must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Inferred Hazards from Analogous Compounds:
Based on data for related isoxazole derivatives, researchers should assume this compound may present the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5]
-
Harmful if Swallowed: Oral ingestion may be toxic.[5]
These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols outlined below.
| Key Safety and Hazard Information (Based on Isoxazole Analogs) | |
| Potential Hazard Class | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Respiratory)[3][5] |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin Contact, Eye Contact[6][7] |
| Recommended PPE | Safety goggles with side-shields or face shield, chemical-resistant gloves (e.g., nitrile), lab coat.[2][7] |
| Handling Environment | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and amines.[4][6] |
| First Aid: Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][6][9] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][5][6] |
| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration.[5][6][9] |
| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][6][9] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection and disposal of this compound waste. The causality behind these steps is rooted in preventing accidental exposure, avoiding dangerous chemical reactions, and adhering to environmental regulations such as the Resource Conservation and Recovery Act (RCRA).[10][11]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.
-
Eye Protection: Wear safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7]
-
Hand Protection: Wear chemical-resistant gloves (nitrile gloves are a common and effective choice). Inspect gloves for any tears or holes before use.[9]
-
Body Protection: A lab coat is mandatory to protect your skin and clothing. Ensure it is fully buttoned.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent unintended and potentially hazardous reactions in the waste container.
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, robust, and sealable container. This includes:
-
Residual or surplus chemical.
-
Contaminated weighing papers, pipette tips, and gloves.
-
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.
Step 3: Labeling and Temporary Storage
Accurate labeling and proper storage are regulatory requirements and essential for safety.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound" . List all components of a liquid mixture, including solvents.
-
Storage:
Step 4: Arrange for Final Disposal
-
Contact EHS: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. They will manage the final disposal through a licensed hazardous waste facility.
Disposal Workflow and Decision Process
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
References
- 1. Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975) [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.at [fishersci.at]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. capotchem.com [capotchem.com]
- 10. epa.gov [epa.gov]
- 11. mtu.edu [mtu.edu]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Safely Handling 5-Methylisoxazol-4-amine
As researchers and drug development professionals, our work with novel chemical entities like 5-Methylisoxazol-4-amine is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides a detailed operational plan for handling this compound, grounded in the principles of chemical safety and risk mitigation. While specific toxicological data for this exact compound is not widely published, we will apply a precautionary approach based on the known hazards of structurally similar isoxazole derivatives. This ensures a robust margin of safety in all laboratory operations.
Hazard Assessment: An Evidence-Based Approach
Handling any chemical begins with a thorough understanding of its potential hazards. Based on aggregated data from analogous compounds, including various amino- and methyl-isoxazole derivatives, we can construct a reliable hazard profile.[1][2][3][4] The primary concerns associated with this class of compounds involve irritation and acute toxicity.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Category | Associated Risk |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][6][7] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3][5] |
This profile mandates that all handling procedures are designed to prevent direct contact, ingestion, and inhalation.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety is built upon a foundation of more effective controls. All work with this compound must be conducted within this framework.
-
Engineering Controls : The primary method for exposure control is physical removal of the hazard. All procedures that involve handling the solid compound or its solutions, especially weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8][9] This ensures that any dust or vapors are contained and exhausted away from the user. An eyewash station and safety shower must be readily accessible.[2][6]
-
Administrative Controls : These are the protocols and work practices that minimize exposure. Adhere strictly to your institution's Chemical Hygiene Plan. Never work alone when handling this compound. Ensure you are fully trained on the procedures and emergency responses before beginning work.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes.[9] The choice of PPE must be appropriate for the task at hand.
Table 2: PPE Selection for Handling this compound
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Low-Hazard (Handling sealed containers) | Safety glasses with side shields.[10] | Single pair of nitrile gloves. | Standard laboratory coat. | Not typically required. |
| Moderate-Hazard (Weighing solid, preparing solutions) | Chemical splash goggles.[2][10] | Double-gloving (nitrile).[9] | Permeation-resistant laboratory coat. | Not required if performed in a certified chemical fume hood. |
| High-Hazard / Spill Cleanup (Potential for significant aerosolization) | Chemical splash goggles and a face shield.[10][11] | Double-gloving (nitrile). Change immediately if contaminated. | Disposable, solid-front lab gown over lab coat. | Air-purifying respirator (N95 or higher) may be required based on risk assessment.[12][13] |
Rationale for PPE Selection:
-
Eye and Face Protection : Because this compound is a serious eye irritant, standard safety glasses are insufficient for open-handling tasks.[2][6] Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates.[10][11]
-
Hand Protection : The hands are at the highest risk of exposure.[11] Nitrile gloves provide adequate protection for incidental contact. Always inspect gloves for tears or punctures before use.[13] Use proper glove removal technique to avoid contaminating your skin and dispose of them in the appropriate waste stream after use.[13][14]
-
Body Protection : A lab coat protects your skin and personal clothing from contamination. For tasks with a higher splash potential, a disposable gown provides an additional layer of protection.
-
Respiratory Protection : When used within a fume hood, engineering controls should prevent inhalation exposure. However, for spill cleanup or if engineering controls are not available or fail, respiratory protection is crucial.[12] An N95 respirator will protect against particulates, but for higher vapor concentrations, a respirator with organic vapor cartridges may be necessary.[13]
Operational Workflow: From Vial to Waste
A systematic workflow is essential for ensuring safety and experimental integrity. The following protocol outlines the standard procedure for weighing the solid compound and preparing a stock solution.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation : Before entering the lab, don a lab coat and safety glasses. Gather all necessary equipment (spatulas, weigh paper, vials, solvent, etc.).
-
Fume Hood Setup : At the designated chemical fume hood, don chemical splash goggles and nitrile gloves. Place a plastic-backed absorbent liner on the work surface.
-
Weighing : Tare the weigh paper on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.[14]
-
Transfer : Carefully fold the weigh paper and transfer the solid to a tared vial.
-
Solubilization : Add the appropriate solvent to the vial. Cap the vial securely and mix until the solid is fully dissolved.
-
Cleanup : Dispose of the used weigh paper and any contaminated wipes in a designated solid hazardous waste container.
-
Doffing PPE : Remove gloves using the proper technique and dispose of them. Remove goggles. Wash hands thoroughly with soap and water before leaving the work area.[6][13]
Below is a diagram illustrating this essential safety workflow.
Caption: Step-by-step workflow for handling this compound.
Emergency and Disposal Procedures
Preparation is key to managing unexpected events.
Emergency First Aid
-
Skin Contact : Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[15] Seek medical attention if irritation persists.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2][15] If the person is not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14][15] Call a poison control center or seek immediate medical attention.[5]
Spill and Disposal Plan
-
Spills : For a small spill, evacuate personnel from the immediate area. Wearing the appropriate PPE (including double gloves, goggles, and a lab coat), cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[13][15] Wash the spill area with soap and water.[8]
-
Disposal : All waste contaminated with this compound, including gloves, weigh paper, and absorbent materials, must be disposed of as hazardous chemical waste.[6] Place materials in a sealed, clearly labeled container and follow all local, state, and federal regulations for disposal.[6][16]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
- 1. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 5-アミノ-4-ブロモ-3-メチルイソオキサゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.at [fishersci.at]
- 8. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. capotchem.com [capotchem.com]
- 14. capotchem.com [capotchem.com]
- 15. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
